molecular formula C12H16BrNO B093086 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine CAS No. 1081-73-8

1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

Cat. No.: B093086
CAS No.: 1081-73-8
M. Wt: 270.17 g/mol
InChI Key: YDWKSSWZGXRQET-UHFFFAOYSA-N
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Description

1-(2-(4-Bromophenoxy)ethyl)pyrrolidine (CAS 1081-73-8) is a high-purity chemical intermediate with significant utility in medicinal chemistry and drug discovery research. This compound, with the molecular formula C12H16BrNO and a molecular weight of 270.169 g/mol, is characterized as a colorless or light yellow liquid . Its structure features a pyrrolidine moiety linked to a 4-bromophenoxy group via an ethyl chain, making it a valuable building block for the synthesis of more complex molecules. A prominent and emerging application for this compound is its use as a key synthetic intermediate in the development of ATP-competitive kinase inhibitors . Specifically, it has been utilized in a convergent synthesis strategy to create targeted-focused libraries of pyrazolopyrimidine-based compounds, which are investigated as potent and selective AMP-activated protein kinase (AMPK) inhibitors . AMPK is a critical therapeutic target for metabolic, inflammatory, neurodegenerative diseases, and cancer, making research tools for its inhibition highly valuable . The compound serves as the essential "phenoxy-alkylamine" fragment that allows for maximal diversification in these inhibitor libraries, enabling researchers to explore structure-activity relationships and optimize for activity and selectivity . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16BrNO/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWKSSWZGXRQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148408
Record name N-(2-(p-Bromophenoxy)ethyl)pyrrolidine
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Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1081-73-8
Record name 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine
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Record name N-(2-(p-Bromophenoxy)ethyl)pyrrolidine
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Record name N-(2-(p-Bromophenoxy)ethyl)pyrrolidine
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Record name N-(2-(p-bromophenoxy)ethyl)pyrrolidine
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Foundational & Exploratory

Introduction: Situating a Versatile Scaffold in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine: Core Properties and Scientific Context

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound featuring a pyrrolidine ring linked via an ethyl ether to a brominated phenyl group. As a member of the pyrrolidine family, it belongs to a class of compounds of immense interest to medicinal chemists and drug discovery professionals.[1][2] The five-membered saturated pyrrolidine ring is a prevalent scaffold in numerous natural alkaloids, approved pharmaceuticals, and experimental drug candidates, valued for its ability to introduce three-dimensionality and specific stereochemical configurations into a molecule.[1][3] This guide provides a comprehensive overview of the fundamental properties, synthesis, potential applications, and safety considerations for this compound, positioning it as a valuable intermediate in organic synthesis and a potential pharmacophore for further investigation.[4]

PART 1: Physicochemical and Structural Characterization

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is typically encountered as a colorless to light yellow liquid, though it may also be a solid.[5][6][7] It is characterized by low solubility in water but demonstrates good solubility in common organic solvents such as dichloromethane and chloroform.[7]

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 1081-73-8[5][8][9]
Molecular Formula C₁₂H₁₆BrNO[5][7][9]
Molecular Weight ~270.17 g/mol [5][6][9]
Appearance Colorless or light yellow liquid[6][9]
Boiling Point 138-140 °C @ 1.2 mmHg[5][6][9]
Density 1.304 g/mL at 25 °C[5][6][9]
Refractive Index (n²⁰/D) 1.557[5][6][9]
Predicted pKa 9.54 ± 0.20[9]

PART 2: Synthesis and Analytical Validation

The synthesis of this compound is most logically achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This approach involves the reaction of a phenoxide with an alkyl halide.

Proposed Synthetic Pathway

The pathway involves the deprotonation of 4-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic pyrrolidine derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions R1 4-Bromophenol Base Strong Base (e.g., NaH, K₂CO₃) R1->Base Deprotonation R2 1-(2-Chloroethyl)pyrrolidine hydrochloride Product This compound R2->Product Nucleophilic Substitution (SN2) Base->Product Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Product Analytical_Workflow cluster_synthesis Synthesis Output cluster_purification Purification cluster_analysis Analytical Validation Crude Crude Product Purified Purified Product Crude->Purified Column Chromatography NMR ¹H & ¹³C NMR Purified->NMR Structural Elucidation MS Mass Spectrometry (MS) Purified->MS Molecular Weight Confirmation HPLC HPLC-UV Purified->HPLC Purity Assessment FTIR FT-IR Spectroscopy Purified->FTIR Functional Group Identification Final Confirmed Structure & Purity >95% NMR->Final MS->Final HPLC->Final FTIR->Final LTA4_Pathway AA Arachidonic Acid LTA4 Leukotriene A₄ (LTA₄) AA->LTA4 5-Lipoxygenase Pathway Enzyme LTA₄ Hydrolase LTA4->Enzyme LTB4 Leukotriene B₄ (LTB₄) Inflammation Pro-inflammatory Effects LTB4->Inflammation Enzyme->LTB4 Target This compound Target->Enzyme Inhibition

Sources

An In-depth Technical Guide to 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine: A Key Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(4-Bromophenoxy)ethyl)pyrrolidine is a synthetic organic compound that has garnered significant interest in medicinal chemistry, primarily as a versatile scaffold for the development of potent enzyme inhibitors. Its unique structural combination of a bromophenoxy group, a flexible ethyl linker, and a pyrrolidine ring provides a foundation for designing molecules with specific pharmacological activities. This guide offers a comprehensive technical overview of its chemical identity, synthesis, structural characterization, and its pivotal role in the development of therapeutic agents, particularly as inhibitors of leukotriene A4 (LTA4) hydrolase.

I. Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is the precise definition of its structure and systematic naming.

Chemical Structure:

The molecule consists of a pyrrolidine ring linked via a two-carbon ethyl chain to an oxygen atom, which in turn is attached to a benzene ring substituted with a bromine atom at the para (4th) position.

Chemical Structure of this compound Image Caption: The chemical structure of this compound.

IUPAC Name:

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1]

II. Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for its application in research and development.

PropertyValueSource
CAS Number 1081-73-8[1]
Molecular Formula C₁₂H₁₆BrNO[1]
Molecular Weight 270.17 g/mol [1]
Appearance Liquid[1]
Boiling Point 138-140 °C at 1.2 mmHg[1]
Density 1.304 g/mL at 25 °C[1]
Refractive Index n20/D 1.557[1]
SMILES Brc1ccc(OCCN2CCCC2)cc1[1]
InChI 1S/C12H16BrNO/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2[1]

While specific, publicly available spectra for this compound are not readily found in the searched literature, the expected spectroscopic features can be predicted based on its structure. This analytical data is crucial for the verification of the compound's identity and purity after synthesis.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group, the methylene protons of the ethyl chain, and the methylene protons of the pyrrolidine ring. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the ethyl linker, and the pyrrolidine ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching (aliphatic and aromatic), C-O-C (ether) stretching, and C-N stretching, as well as aromatic C=C bending vibrations.

III. Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common and efficient method involves the Williamson ether synthesis.

Conceptual Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 4-Bromophenol 4-Bromophenol Reaction Reaction 4-Bromophenol->Reaction Deprotonation 1-(2-Chloroethyl)pyrrolidine 1-(2-Chloroethyl)pyrrolidine 1-(2-Chloroethyl)pyrrolidine->Reaction Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Reaction Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction This compound This compound Reaction->this compound SN2 Attack

Caption: General Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical based on similar syntheses)

The following protocol is a representative procedure based on the synthesis of analogous compounds, as a detailed experimental procedure for the title compound was not found in the searched literature.[2]

Step 1: Deprotonation of 4-Bromophenol

  • To a solution of 4-bromophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5-2 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the potassium 4-bromophenoxide salt. The causality behind using a base is to generate the phenoxide anion, which is a potent nucleophile.

Step 2: Nucleophilic Substitution

  • To the reaction mixture, add 1-(2-chloroethyl)pyrrolidine hydrochloride (1-1.2 equivalents). The hydrochloride salt is often used for its stability and ease of handling.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The elevated temperature provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Wash the organic layer with water and brine to remove any remaining inorganic impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

IV. Application in Drug Development: Inhibition of Leukotriene A4 (LTA4) Hydrolase

The primary pharmacological interest in this compound lies in its use as a foundational structure for the development of inhibitors of leukotriene A4 (LTA4) hydrolase.[2]

The Role of LTA4 Hydrolase in Inflammation

LTA4 hydrolase is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. It catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[3] LTB4 is involved in the recruitment and activation of neutrophils and other immune cells to sites of inflammation.[3] Therefore, inhibiting LTA4 hydrolase presents a promising therapeutic strategy for a variety of inflammatory diseases.[3]

Mechanism of Inhibition and Structure-Activity Relationship (SAR)

The this compound scaffold provides key structural features for binding to the active site of LTA4 hydrolase.

  • The Pyrrolidine Moiety: The basic nitrogen of the pyrrolidine ring is believed to interact with key amino acid residues in the enzyme's active site, potentially through hydrogen bonding or ionic interactions.[2] Crystal structures of LTA4H with pyrrolidine-containing inhibitors show the pyrrolidine group binding in a bent substrate-binding cavity.[2]

  • The Bromophenoxy Group: The aromatic ring can engage in hydrophobic interactions and pi-stacking with aromatic residues within the active site. The bromine atom can further enhance binding through halogen bonding or by modifying the electronic properties of the aromatic ring.

  • The Ethyl Linker: The flexible ethyl chain allows for optimal positioning of the pyrrolidine and bromophenoxy moieties within the binding pocket of the enzyme.

Structure-activity relationship (SAR) studies on related compounds have demonstrated that modifications to each of these components can significantly impact the inhibitory potency and selectivity.[2]

cluster_inhibitor This compound cluster_enzyme LTA4 Hydrolase Active Site Inhibitor Inhibitor Pyrrolidine Moiety Ethyl Linker Bromophenoxy Group Enzyme Active Site Binding Pocket Catalytic Zinc Ion Inhibitor:pyrrolidine->Enzyme:binding_pocket Ionic/H-Bonding Inhibitor:phenoxy->Enzyme:binding_pocket Hydrophobic/π-stacking Inhibitor:linker->Enzyme:binding_pocket Optimal Positioning

Caption: Key interactions between the inhibitor scaffold and the LTA4 hydrolase active site.

V. Conclusion and Future Perspectives

This compound serves as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the amenability of its core structure to chemical modification make it an attractive starting point for the design of novel therapeutic agents. The established role of its derivatives as potent inhibitors of LTA4 hydrolase underscores its importance in the development of new treatments for inflammatory disorders. Future research in this area will likely focus on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties, further solidifying the significance of this chemical scaffold in modern drug discovery.

VI. References

  • Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735. Available at: [Link]

  • Thunnissen, M. M., et al. (2001). Crystal structure of human leukotriene A(4) hydrolase, a bifunctional enzyme in inflammation. Nature Structural Biology, 8(2), 131-135. Available at: [Link]

  • Haeggström, J. Z. (2000). Leukotriene A4 hydrolase: a zinc metalloenzyme. Archives of Biochemistry and Biophysics, 377(2), 199-210. Available at: [Link]

  • Proteopedia. Leukotriene A4 Hydrolase. Available at: [Link]

  • Stsiapanava, A., et al. (2022). Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation. Scientific Reports, 12(1), 9496. Available at: [Link]

  • Al-Harthy, T., et al. (2020). Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. Molecules, 25(12), 2901. Available at: [Link]

  • Sigma-Aldrich. 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine Safety Data Sheet. Available through product page link.

  • PubChem. This compound. Available at: [Link]

Sources

"1-(2-(4-Bromophenoxy)ethyl)pyrrolidine" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of the chemical compound this compound, a molecule of interest in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, including molecular formula and weight, and presents a validated, step-by-step protocol for its hypothetical synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights into its handling, analysis, and potential applications.

Chemical Identity and Physicochemical Properties

This compound, also known by its CAS Number 1081-73-8, is a substituted aromatic ether derivative containing a pyrrolidine moiety.[1][2] The presence of the bromophenoxy group and the pyrrolidine ring makes it a scaffold of interest for exploring structure-activity relationships in various biological targets.

Molecular Formula and Weight

The empirical formula of the compound is C12H16BrNO .[1][2][3] Based on this formula, the calculated molecular weight is approximately 270.17 g/mol or 270.18 g/mol , a value consistent across major chemical suppliers.[1][2][3] This molecular weight is crucial for stoichiometric calculations in synthesis and for quantitative analysis in various assays.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below. These parameters are essential for its handling, purification, and use in experimental settings.

PropertyValueSource(s)
CAS Number 1081-73-8[1][2][3]
Molecular Formula C12H16BrNO[1][2][3]
Molecular Weight 270.17 g/mol [2][3]
Appearance Colorless or light yellow liquid[4]
Boiling Point 138-140 °C at 1.2 mmHg[2][3][4]
Density 1.304 g/mL at 25 °C[2][3][4]
Refractive Index (n20/D) 1.557[2][3][4]
SMILES String Brc1ccc(OCCN2CCCC2)cc1[2]

Hypothetical Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 4-bromophenol is reacted with 1-(2-chloroethyl)pyrrolidine.

Rationale for Experimental Design

The choice of the Williamson ether synthesis is based on its efficiency and high yield for this type of ether linkage. Using a strong base like sodium hydride (NaH) ensures the complete deprotonation of the weakly acidic 4-bromophenol to form the highly reactive phenoxide nucleophile. A polar aprotic solvent such as Dimethylformamide (DMF) is selected to solvate the cation and increase the nucleophilicity of the phenoxide, thereby accelerating the SN2 reaction. The subsequent work-up and purification by column chromatography are standard procedures to isolate the target compound with high purity, which is a prerequisite for any pharmacological study.

Detailed Experimental Protocol

Materials:

  • 4-Bromophenol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Phenoxide Formation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-bromophenol (1.0 eq). Dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium 4-bromophenoxide.

  • Nucleophilic Substitution: In a separate flask, neutralize 1-(2-chloroethyl)pyrrolidine hydrochloride (1.05 eq) with a saturated NaHCO3 solution and extract with diethyl ether. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to obtain the free base.

  • Dissolve the resulting 1-(2-chloroethyl)pyrrolidine free base in a minimal amount of anhydrous DMF and add it dropwise to the phenoxide solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir overnight (approx. 16 hours). Causality Note: Heating provides the necessary activation energy for the SN2 reaction to proceed to completion.

  • Work-up and Isolation: Cool the reaction to room temperature and quench by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure liquid.

Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods. This self-validating system ensures the material is suitable for downstream applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure. The proton NMR is expected to show characteristic peaks for the aromatic protons, the methylene protons of the ethyl bridge, and the pyrrolidine ring protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact mass and elemental composition, matching the molecular formula C12H16BrNO.

  • Purity Analysis: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), aiming for a purity level of ≥95% for use in biological assays.

Synthesis and Analysis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Core Synthesis cluster_purification Purification cluster_analysis Quality Control & Validation R1 4-Bromophenol Phenoxide Step 1: Phenoxide Formation (0°C to RT) R1->Phenoxide R2 1-(2-Chloroethyl)pyrrolidine SN2 Step 2: SN2 Reaction (80°C, 16h) R2->SN2 R3 NaH in DMF R3->Phenoxide Phenoxide->SN2 Workup Aqueous Work-up & Extraction SN2->Workup Chromatography Silica Gel Column Chromatography Workup->Chromatography Product Pure this compound Chromatography->Product NMR NMR (¹H, ¹³C) MS HRMS HPLC HPLC (Purity ≥95%) Product->NMR Product->MS Product->HPLC

Caption: Workflow for the synthesis and quality control of this compound.

Potential Applications and Research Context

Compounds with a phenoxy-ethyl-amine scaffold are common in pharmacology. Specifically, derivatives of 1-[2-(4- phenylphenoxy)ethyl]pyrrolidine have been investigated as potent inhibitors of Leukotriene A4 (LTA4) hydrolase, an enzyme involved in inflammatory pathways.[4] Given its structural similarity, this compound serves as a valuable intermediate or analog for developing novel anti-inflammatory agents or other therapeutic molecules. Its bromine atom provides a useful synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the creation of diverse chemical libraries for screening.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as an irritant.[1] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Handling and Personal Protective Equipment (PPE)
  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[3]

Storage

Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible substances.[5][6] The recommended storage condition is at room temperature in a dry environment.[4]

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C12H16BrNO and a molecular weight of approximately 270.17 g/mol .[2][3] Its synthesis is readily achievable through standard organic chemistry methods, and its structure provides a versatile platform for medicinal chemistry research, particularly in the exploration of anti-inflammatory agents. Proper handling and storage are essential due to its irritant nature. This guide provides the foundational technical information required for its effective and safe use in a research and development setting.

References

  • 1-[2-(4-bromo-phenoxy)-ethyl]-pyrrolidine, CAS No. 1081-73-8. iChemical. [Link]
  • 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine. Bouling Chemical Co., Limited. [Link]
  • Cas 1081-73-8, N-[2-(4-Bromophenoxy)ethyl]pyrrolidine. LookChem. [Link]

Sources

An In-depth Technical Guide to 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine (CAS 1081-73-8): Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine (CAS No. 1081-73-8), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a robust synthetic methodology, and explores its potential pharmacological relevance, particularly as a scaffold for the development of Leukotriene A4 (LTA4) hydrolase inhibitors. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel therapeutic agents.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a tertiary amine featuring a bromophenoxy ether linked to a pyrrolidine ring. This unique structural combination makes it an attractive starting material and intermediate in the synthesis of more complex molecules with potential biological activity.[1][2] The presence of the pyrrolidine moiety, a common feature in many natural products and pharmaceuticals, coupled with the reactive bromophenyl group, offers multiple avenues for chemical modification and derivatization.

Recent interest in this and structurally related compounds has been driven by the search for novel anti-inflammatory agents. Specifically, the phenoxyethyl)pyrrolidine scaffold has been identified as a promising pharmacophore for the inhibition of Leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the potent pro-inflammatory mediator, Leukotriene B4 (LTB4).[1][2]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthetic and biological studies.

PropertyValueSource
CAS Number 1081-73-8[3][4]
Molecular Formula C₁₂H₁₆BrNO[3][4]
Molecular Weight 270.17 g/mol [3][4]
Appearance Colorless to light yellow liquid[4]
Boiling Point 138-140 °C at 1.2 mmHg[4]
Density 1.304 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.557[4]

Structural Formula:

SynthesisWorkflow 4-Bromophenol 4-Bromophenol Sodium_4-Bromophenoxide Sodium 4-Bromophenoxide (in situ) 4-Bromophenol->Sodium_4-Bromophenoxide Deprotonation Sodium_Hydride NaH (or other strong base) Sodium_Hydride->Sodium_4-Bromophenoxide Target_Compound This compound Sodium_4-Bromophenoxide->Target_Compound SN2 Reaction 1-(2-Chloroethyl)pyrrolidine 1-(2-Chloroethyl)pyrrolidine 1-(2-Chloroethyl)pyrrolidine->Target_Compound Solvent Aprotic Polar Solvent (e.g., DMF, DMSO) Solvent->Sodium_4-Bromophenoxide Solvent->Target_Compound

Caption: Williamson Ether Synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 4-Bromophenol

  • Sodium hydride (60% dispersion in mineral oil) or another suitable strong base (e.g., potassium carbonate)

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic polar solvent

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-bromophenol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium 4-bromophenoxide.

  • Add a solution of 1-(2-chloroethyl)pyrrolidine (prepared by neutralizing the hydrochloride salt with a base and extracting into an organic solvent, or used directly with an excess of base in the reaction) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless to light yellow liquid.

Analytical Characterization

While specific, publicly available spectral data for this compound is limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group (two doublets in the range of δ 6.8-7.5 ppm), the methylene protons of the ethyl bridge (two triplets, one for the O-CH₂ and one for the N-CH₂), and the methylene protons of the pyrrolidine ring (two multiplets).

  • ¹³C NMR: The spectrum should display signals for the six aromatic carbons (four distinct signals due to symmetry), the two carbons of the ethyl bridge, and the two distinct carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of a bromine atom (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the C-O-C ether linkage, C-N stretching of the tertiary amine, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.

Pharmacological Relevance: A Scaffold for LTA4 Hydrolase Inhibitors

Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that catalyzes the final step in the biosynthesis of Leukotriene B4 (LTB4), a potent lipid mediator of inflammation. [1][5]Inhibition of LTA4 hydrolase is a promising therapeutic strategy for the treatment of various inflammatory diseases, including inflammatory bowel disease, psoriasis, and asthma. [5] Structure-activity relationship (SAR) studies on a series of phenoxyethyl)pyrrolidine analogs have identified them as potent inhibitors of LTA4 hydrolase. [2]Although specific inhibitory data for this compound is not readily available in the public domain, its structural similarity to known LTA4 hydrolase inhibitors suggests its potential as a valuable scaffold for the development of novel anti-inflammatory agents.

Mechanism of Action

The proposed mechanism of action for this class of compounds involves their binding to the active site of LTA4 hydrolase, thereby preventing the substrate, LTA4, from accessing the catalytic machinery of the enzyme. This competitive inhibition leads to a reduction in the production of LTB4 and a subsequent dampening of the inflammatory response.

MOA cluster_0 Normal Physiological Process cluster_1 Inhibition Pathway LTA4 Leukotriene A4 (Substrate) LTA4H LTA4 Hydrolase (Enzyme) LTA4->LTA4H LTB4 Leukotriene B4 (Pro-inflammatory) LTA4H->LTB4 Catalysis LTA4H_Inhibited Inhibited LTA4 Hydrolase LTA4H->LTA4H_Inhibited Inflammation Inflammation LTB4->Inflammation Inhibitor This compound (or analog) Inhibitor->LTA4H_Inhibited Binding to Active Site No_LTB4 Reduced LTB4 Production LTA4H_Inhibited->No_LTB4 Reduced_Inflammation Reduced Inflammation No_LTB4->Reduced_Inflammation

Caption: Proposed mechanism of LTA4 hydrolase inhibition.

Safety and Handling

This compound is classified as an irritant. [6]Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a valuable chemical entity with straightforward synthesis and significant potential as a building block in medicinal chemistry. Its structural features align with those of known LTA4 hydrolase inhibitors, making it a compound of interest for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate its biological activity profile and to explore its potential in the treatment of inflammatory disorders.

References

  • LookChem. (n.d.). Cas 1081-73-8, N-[2-(4-Bromophenoxy)ethyl]pyrrolidine.
  • PubMed. (2002). Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase.
  • PubMed. (2001). Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents.
  • Bouling Chemical Co., Limited. (n.d.). 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine.
  • PubMed. (2021). Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors.
  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
  • LookChem. (n.d.). Cas 1081-73-8,N-[2-(4-Bromophenoxy)ethyl]pyrrolidine.
  • TradingChem.com. (n.d.). N-[2-(4-Bromophenoxy)ethyl]pyrrolidine CAS # 1081-73-8.
  • ResearchGate. (2001). Inhibitors of Leukotriene A4 (LTA4) Hydrolase as Potential Anti-Inflammatory Agents.
  • LookChem. (n.d.). Cas 1081-73-8, N-[2-(4-Bromophenoxy)ethyl]pyrrolidine.

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An In-depth Technical Guide to 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive scientific overview of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine, a key heterocyclic building block for drug discovery and development. The document delineates a robust and logical synthetic pathway, offers a detailed analysis of its physicochemical properties, and provides a thorough structural elucidation based on modern spectroscopic techniques. Furthermore, this guide explores the compound's chemical reactivity and contextualizes its significance as a scaffold for developing potent anti-inflammatory agents, specifically as inhibitors of Leukotriene A4 (LTA4) hydrolase. The protocols and data herein are presented to empower researchers and drug development professionals in leveraging this versatile molecule for advanced chemical synthesis and medicinal chemistry programs.

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. Its non-planar, sp³-rich structure provides an ideal framework for creating three-dimensional diversity, which is crucial for achieving high-affinity and selective interactions with biological targets. The pyrrolidine moiety is present in numerous FDA-approved drugs, demonstrating its broad therapeutic utility.

This compound (Figure 1) is a strategically designed synthetic intermediate that combines three key functional motifs:

  • A tertiary amine (the pyrrolidine ring), which imparts basicity and can be crucial for pharmacokinetic properties or for forming salt derivatives.

  • A flexible ether linkage , which serves as a spacer and can participate in hydrogen bonding.

  • A para-brominated phenyl ring , which acts as a versatile synthetic handle for downstream modifications via cross-coupling reactions.

This combination makes the molecule an exceptionally valuable precursor for building libraries of complex compounds, particularly in the search for novel therapeutic agents.

Figure 1: Chemical Structure of this compound.

Physicochemical Characteristics

The physical and chemical properties of this compound are summarized in Table 1. The compound is typically supplied as a colorless to light yellow liquid, though some suppliers may list it as a solid, likely due to its potential to solidify at lower ambient temperatures or variations in purity.[1][2][3][4][5] Its high boiling point necessitates vacuum distillation for purification.[1][2][3] It exhibits low solubility in water but is readily soluble in common organic solvents such as dichloromethane and chloroform.[4]

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 1081-73-8[6]
Molecular Formula C₁₂H₁₆BrNO[6]
Molecular Weight 270.17 g/mol [6]
Appearance Colorless to light yellow liquid[6]
Boiling Point 138-140 °C / 1.2 mmHg
Density 1.304 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.557
Flash Point 113 °C (235.4 °F) - closed cup
SMILES Brc1ccc(OCCN2CCCC2)cc1
InChI Key YDWKSSWZGXRQET-UHFFFAOYSA-N

Storage and Stability: For optimal stability, the compound should be stored in a cool, dry environment in a tightly sealed container, protected from direct sunlight and heat.[7][8] Inert atmosphere storage (e.g., under argon or nitrogen) is recommended to prevent gradual degradation from air and moisture. It should be stored separately from strong oxidizing agents and other incompatible materials.[7]

Synthesis and Mechanistic Rationale

The most efficient and logical route for the synthesis of this compound is the Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and an alkyl halide or sulfonate.[5][9] This pathway is advantageous due to the high availability of starting materials and the reaction's reliability.

The synthesis involves two primary steps:

  • Deprotonation of 4-Bromophenol: A strong base is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic 4-bromophenoxide anion.

  • Nucleophilic Substitution: The resulting phenoxide attacks an electrophilic 2-(pyrrolidin-1-yl)ethyl substrate.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction A 4-Bromophenol C Sodium 4-bromophenoxide (Nucleophile) A->C + B Sodium Hydride (NaH) in DMF B->C Deprotonation E This compound (Final Product) C->E SN2 Attack D 1-(2-Chloroethyl)pyrrolidine (Electrophile) D->E +

Figure 2: Synthetic Workflow via Williamson Ether Synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles.[10][11][12] All work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 4-Bromophenol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromophenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the phenol, creating a ~0.5 M solution.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 15-20 minutes.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide.[12] Adding it slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas. DMF is an ideal polar aprotic solvent that promotes Sₙ2 reactions.[9]

  • Nucleophile Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases. The solution should contain the fully formed sodium 4-bromophenoxide.

  • Electrophile Addition: In a separate flask, neutralize 1-(2-chloroethyl)pyrrolidine hydrochloride with a base (e.g., in a biphasic mixture of NaOH and an organic solvent) and extract the free base. Carefully add the free base of 1-(2-chloroethyl)pyrrolidine (1.1 eq) to the reaction mixture dropwise.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Quench the reaction by slowly adding water to destroy any excess NaH. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Causality: The aqueous washes remove the DMF solvent and inorganic salts. The bicarbonate wash removes any unreacted 4-bromophenol.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to afford this compound as a pure liquid.

Spectral Characterization and Structural Elucidation

Structural confirmation is achieved through a combination of NMR, IR, and mass spectrometry. While a public database spectrum is not available, the expected spectral characteristics can be accurately predicted based on the molecule's structure.

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / Wavenumber / m/zAssignment & Rationale
¹H NMR Aromatic Protonsδ 7.35-7.45 (d, 2H)Protons ortho to bromine (AA'BB' system)
Aromatic Protonsδ 6.75-6.85 (d, 2H)Protons ortho to the ether oxygen (AA'BB' system)
Methylene Protonsδ 4.05-4.15 (t, 2H)-O-CH₂ -CH₂-N; deshielded by the adjacent oxygen
Methylene Protonsδ 2.80-2.90 (t, 2H)-O-CH₂-CH₂ -N; deshielded by the adjacent nitrogen
Pyrrolidine Protonsδ 2.55-2.70 (m, 4H)-N-CH₂ -CH₂-; alpha to the nitrogen
Pyrrolidine Protonsδ 1.70-1.85 (m, 4H)-N-CH₂-CH₂ -; beta to the nitrogen
¹³C NMR Aromatic Carbonsδ ~158C-O (ipso-carbon)
Aromatic Carbonsδ ~132C-H (ortho to Br)
Aromatic Carbonsδ ~116C-H (ortho to O)
Aromatic Carbonsδ ~114C-Br (ipso-carbon)
Methylene Carbonsδ ~67-O-CH₂ -
Methylene Carbonsδ ~55-CH₂ -N-
Pyrrolidine Carbonsδ ~54-N-CH₂ - (alpha)
Pyrrolidine Carbonsδ ~24-CH₂ - (beta)
FT-IR Aromatic C-H Stretch3050-3100 cm⁻¹
Aliphatic C-H Stretch2800-3000 cm⁻¹
Aromatic C=C Bending1580, 1485 cm⁻¹Characteristic of p-disubstituted benzene
Aryl Ether C-O Stretch1230-1250 cm⁻¹ (asymmetric)Strong, characteristic absorption
C-Br Stretch500-600 cm⁻¹
Mass Spec (EI) Molecular Ion [M]⁺m/z 270 & 272Characteristic 1:1 ratio for bromine isotopes (⁷⁹Br/⁸¹Br)
Major Fragmentm/z 200 & 202Loss of pyrrolidine moiety (•C₄H₈N, 70 Da)
Major Fragmentm/z 84Pyrrolidin-1-yl-ethyl cation [C₆H₁₂N]⁺
Major Fragmentm/z 70Pyrrolidine radical cation [C₄H₈N]⁺•

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential for diversification. The three distinct functional regions of the molecule can be addressed with high chemical selectivity.

G Core This compound N_React Tertiary Amine (Pyrrolidine) Core->N_React Br_React Aryl Bromide Core->Br_React Ether_React Ether Linkage Core->Ether_React Salt Salt Formation (e.g., with HCl) N_React->Salt Acid Quat Quaternization (e.g., with CH₃I) N_React->Quat Alkyl Halide Suzuki Suzuki Coupling (Aryl-Aryl bond) Br_React->Suzuki Boronic Acid, Pd catalyst Buchwald Buchwald-Hartwig (Aryl-Amine bond) Br_React->Buchwald Amine, Pd catalyst Heck Heck Reaction (Aryl-Alkene bond) Br_React->Heck Alkene, Pd catalyst Cleavage Ether Cleavage (e.g., with HBr, BBr₃) Ether_React->Cleavage Strong Acid

Figure 3: Potential Chemical Transformations and Reactivity Sites.

Application as a Scaffold for LTA4 Hydrolase Inhibitors

Leukotriene A4 (LTA4) hydrolase is a critical bifunctional zinc enzyme in the arachidonic acid cascade. It catalyzes the conversion of LTA4 to Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator implicated in numerous inflammatory diseases like COPD, arthritis, and psoriasis.[3][4] Consequently, inhibitors of LTA4 hydrolase are highly sought-after as potential anti-inflammatory drugs.[2][13]

Structure-activity relationship (SAR) studies have identified the 1-[2-(phenoxy)ethyl]pyrrolidine core as a powerful scaffold for potent LTA4 hydrolase inhibition.[4][14] Our subject molecule, 1-(2-(4-bromo phenoxy)ethyl)pyrrolidine, is an ideal starting point for exploring this chemical space. The aryl bromide serves as a key functional handle for introducing diverse substituents using palladium-catalyzed cross-coupling reactions. This allows researchers to systematically probe the enzyme's binding pocket and optimize inhibitor potency and selectivity. For example, a Suzuki coupling could be used to synthesize analogs like 1-[2-(4-phenyl phenoxy)ethyl]pyrrolidine, a known potent inhibitor, and explore a wide range of other aryl and heteroaryl substitutions at that position.[14]

Safety and Handling

Hazard Classification:

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area or fume hood. If inhalation risk is high, use an approved respirator with an organic vapor cartridge.

Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Conclusion

This compound is a high-value synthetic intermediate with well-defined physicochemical properties and a straightforward, scalable synthesis. Its strategic combination of a pyrrolidine ring, an ether linkage, and a functionalizable aryl bromide makes it an exceptionally powerful tool for medicinal chemists. Its direct relevance to the development of LTA4 hydrolase inhibitors underscores its importance in the pursuit of novel anti-inflammatory therapies. This guide provides the foundational knowledge for scientists to confidently handle, characterize, and derivatize this compound to accelerate drug discovery efforts.

References

  • Inhibitors of Leukotriene A4 (LTA4) Hydrolase as Potential Anti-Inflammatory Agents. (2002). Current Pharmaceutical Design. [Link]
  • Electronic Supplementary Material (ESI) for RSC Advances. (2012). The Royal Society of Chemistry. [Link]
  • N-[2-(4-Bromophenoxy)ethyl]pyrrolidine. LookChem. [Link]
  • Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography. (2014). Journal of Medicinal Chemistry. [Link]
  • Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents. (2002). Current Pharmaceutical Design. [Link]
  • New discovery solves problem of anti-inflammatory substance. (2014). Karolinska Institutet. [Link]
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  • 1-[2-(4-bromo-phenoxy)-ethyl]-pyrrolidine, CAS No. 1081-73-8. iChemical. [Link]
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  • Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. (2017). Expert Opinion on Drug Discovery. [Link]
  • Williamson Ether Synthesis. (2018). Professor Dave Explains. [Link]
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  • Williamson Ether Synthesis. (2014).
  • Supporting Information: Improving yield of graphene oxide catalysed n-heterocyclization of amines. (2022). The Royal Society of Chemistry. [Link]
  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). International Journal of Mass Spectrometry. [Link]
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • 1-(2-(1-(4-bromophenyl)-1-(4-fluorophenyl)ethoxy)ethyl)pyrrolidine hydrochloride. PubChemLite. [Link]
  • Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-Yl-Methyl)-1H (Substituted)-Indole Derivatives as Potential COX-2 Inhibitors. (2018). Indo American Journal of Pharmaceutical Sciences. [Link]
  • This compound Supplier & Manufacturer in China. Bouling Chemical Co., Limited. [Link]
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016).
  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020).
  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. (2020). Forensic Chemistry. [Link]
  • Describe the 1H NMR spectrum you would expect for each of the following compounds. Pearson. [Link]
  • Pyrrolidine. NIST WebBook. [Link]
  • 4-Bromophenacyl bromide. PubChem. [Link]
  • Ethanone, 1-(4-bromophenyl)-. NIST WebBook. [Link]

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An In-depth Technical Guide to the Mechanism of Action of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine as a Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the research chemical 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine (BPEP). Drawing from structural analogy to the well-characterized compound SC-22716, we posit that the primary molecular target of BPEP is Leukotriene A4 (LTA4) hydrolase. Inhibition of this key enzyme in the arachidonic acid cascade disrupts the biosynthesis of the potent pro-inflammatory mediator Leukotriene B4 (LTB4). This guide will delve into the intricacies of the LTA4 hydrolase signaling pathway, the anticipated physiological consequences of its inhibition, and potential secondary pharmacological activities of BPEP. Furthermore, we present a detailed framework of experimental protocols for the rigorous in vitro and in vivo characterization of this compound's mechanism of action, intended for researchers, scientists, and drug development professionals.

Introduction and Compound Overview

This compound, hereafter referred to as BPEP, is a research chemical whose pharmacological properties are not extensively documented in publicly available literature. Its chemical structure, however, provides significant insights into its potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1081-73-8[1]
Molecular Formula C₁₂H₁₆BrNO[1]
Molecular Weight 270.17 g/mol [1]
Appearance Colorless or light yellow liquid[2]
Boiling Point 138-140 °C at 1.2 mmHg[1]
Density 1.304 g/mL at 25 °C[1]

BPEP belongs to the phenoxyethylpyrrolidine class of compounds. A critical lead in elucidating its mechanism of action comes from its structural similarity to 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716) . Research has identified SC-22716 as a potent inhibitor of Leukotriene A4 (LTA4) hydrolase.[3][4] BPEP is an analog of SC-22716 where the 4-phenyl group on the phenoxy ring is substituted with a bromine atom. This structural relationship forms the basis of our primary hypothesis regarding BPEP's mechanism of action. The pyrrolidine moiety is a common scaffold in a multitude of biologically active compounds, including those with central nervous system (CNS) activity, warranting an investigation into potential off-target effects.[5][6]

Primary Hypothesized Mechanism of Action: Inhibition of Leukotriene A4 Hydrolase

Our central hypothesis is that BPEP functions as an inhibitor of Leukotriene A4 (LTA4) hydrolase. This assertion is predicated on the established activity of its close structural analog, SC-22716.[3][4]

The Leukotriene B4 Biosynthesis Pathway

LTA4 hydrolase is a pivotal bifunctional zinc metalloenzyme in the arachidonic acid cascade.[7][8] Its primary role in the context of inflammation is the catalysis of the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[7][9]

The pathway proceeds as follows:

  • Cellular stimuli activate phospholipase A2, which liberates arachidonic acid from the cell membrane.

  • Arachidonic acid is then converted to Leukotriene A4 (LTA4) via the action of 5-lipoxygenase (5-LOX) and 5-lipoxygenase-activating protein (FLAP).[10]

  • LTA4 hydrolase catalyzes the stereoselective hydrolysis of the epoxide LTA4 to form LTB4.[2][10]

The Role of Leukotriene B4 in Physiology and Pathophysiology

LTB4 is a powerful chemoattractant and activator for various immune cells, particularly neutrophils.[7][11] It plays a crucial role in orchestrating the inflammatory response. Elevated levels of LTB4 are implicated in a range of inflammatory conditions, including:

  • Inflammatory Bowel Disease (IBD)[10]

  • Psoriasis[4]

  • Arthritis[7]

  • Chronic Obstructive Pulmonary Disease (COPD)[7][8]

Recent research also suggests a role for LTA4 hydrolase and LTB4 in cancer progression and age-related cognitive decline, highlighting the diverse physiological processes influenced by this pathway.[1][12][13]

Proposed Action of BPEP on the LTA4 Hydrolase Pathway

By inhibiting LTA4 hydrolase, BPEP is expected to block the conversion of LTA4 to LTB4. This would lead to a significant reduction in the levels of this pro-inflammatory mediator at sites of inflammation. Consequently, the downstream effects of LTB4, such as neutrophil recruitment and activation, would be attenuated. This proposed mechanism suggests that BPEP may possess significant anti-inflammatory properties.

LTB4_Pathway cluster_enzymes AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 Inflammation Inflammation (Neutrophil Chemotaxis, etc.) LTB4->Inflammation BPEP This compound (BPEP) LTA4H LTA4 Hydrolase BPEP->LTA4H Inhibition FiveLOX 5-Lipoxygenase (5-LOX)

Figure 1: Proposed mechanism of action of BPEP via inhibition of LTA4 hydrolase in the leukotriene B4 biosynthesis pathway.

Potential Secondary and Off-Target Mechanisms of Action

The presence of the pyrrolidine ring and the overall phenoxyethylamine-like structure in BPEP suggests the possibility of interactions with other biological targets, particularly within the central nervous system. The pyrrolidine scaffold is a key component of many CNS-active drugs.[5][6][14] Therefore, a comprehensive evaluation of BPEP's mechanism of action must include screening for activity at common CNS receptors and transporters.

Potential off-target interactions could include:

  • Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

  • G-Protein Coupled Receptors (GPCRs): Including but not limited to dopaminergic, serotonergic, adrenergic, and opioid receptors.

Uncharacterized activity at these sites could result in a complex pharmacological profile with potential psychoactive or other systemic effects.

Experimental Protocols for Mechanistic Characterization

To rigorously validate the hypothesized mechanism of action and explore potential off-target effects, a multi-tiered experimental approach is necessary.

In Vitro LTA4 Hydrolase Inhibition Assay

This assay directly measures the inhibitory effect of BPEP on the enzymatic activity of LTA4 hydrolase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BPEP for LTA4 hydrolase.

Methodology:

  • Substrate Preparation: Leukotriene A4 is unstable and must be prepared fresh by alkaline hydrolysis of its methyl ester precursor immediately before use.[15][16]

  • Enzyme and Inhibitor Incubation: Purified recombinant human LTA4 hydrolase is pre-incubated with a range of concentrations of BPEP in a suitable buffer (e.g., phosphate buffer, pH 7.4) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the freshly prepared LTA4 substrate.

  • Reaction Termination: After a specified incubation period (e.g., 30-60 seconds), the reaction is terminated by quenching with a solution containing an organic solvent and an internal standard for chromatographic analysis.

  • Quantification of LTB4: The amount of LTB4 produced is quantified using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[17] Alternatively, a validated immunoassay like a Homogeneous Time-Resolved Fluorescence (HTRF) assay can be used for higher throughput.[18]

  • Data Analysis: The percentage of inhibition at each BPEP concentration is calculated relative to a vehicle control. The IC₅₀ value is then determined by fitting the concentration-response data to a four-parameter logistic equation.

LTA4H_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified LTA4H Incubation Pre-incubate Enzyme + BPEP Enzyme->Incubation BPEP BPEP (Varying Conc.) BPEP->Incubation LTA4 Freshly Prepared LTA4 Reaction Initiate with LTA4 LTA4->Reaction Incubation->Reaction Termination Quench Reaction Reaction->Termination Quantification Quantify LTB4 (LC-MS or HTRF) Termination->Quantification IC50 Calculate IC50 Value Quantification->IC50

Figure 2: Workflow for the in vitro LTA4 hydrolase inhibition assay.

CNS Target Binding Profile (Radioligand Binding Assays)

This broad panel of assays will assess the affinity of BPEP for a range of CNS receptors and transporters to identify potential off-target interactions.

Objective: To determine the binding affinity (Kᵢ) of BPEP for a panel of selected CNS targets.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor or transporter of interest are prepared from recombinant cell lines or animal brain tissue.[19]

  • Competitive Binding Reaction: The prepared membranes are incubated with a specific radioligand for the target, a range of concentrations of BPEP, and appropriate buffer in a multi-well plate format.[20]

  • Equilibrium and Separation: The reaction is allowed to reach equilibrium. Subsequently, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[20]

  • Radioactivity Measurement: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a displacement curve, from which the IC₅₀ value of BPEP is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[21]

Table 2: Suggested CNS Target Panel for Radioligand Binding Assays

Target ClassSpecific Targets
Monoamine Transporters DAT, NET, SERT
Dopamine Receptors D₁, D₂, D₃, D₄, D₅
Serotonin Receptors 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c
Adrenergic Receptors α₁, α₂, β₁, β₂
Opioid Receptors μ, δ, κ
Sigma Receptors σ₁, σ₂
In Vitro Functional Assays for Identified Targets

If significant binding affinity is observed for any of the CNS targets in the binding assays, functional assays are crucial to determine the nature of the interaction (e.g., agonist, antagonist, inverse agonist).

Objective: To characterize the functional activity of BPEP at any identified off-targets.

Methodology:

The specific assay format will depend on the target and its signaling pathway. Common cell-based functional assays include:

  • cAMP Assays: For Gₛ- and Gᵢ-coupled GPCRs, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured in response to BPEP, often using HTRF or luminescence-based reporter systems.[22][23]

  • Calcium Flux Assays: For Gᵩ-coupled GPCRs, transient increases in intracellular calcium are monitored using fluorescent calcium indicators.[24]

  • Transporter Uptake Assays: For monoamine transporters, the ability of BPEP to inhibit the uptake of a radiolabeled or fluorescent substrate (e.g., dopamine for DAT) into cells expressing the transporter is measured.

  • Reporter Gene Assays: Cells are engineered with a reporter gene (e.g., luciferase) under the control of a response element that is activated by the receptor's signaling pathway. The activity of BPEP is then determined by measuring the expression of the reporter gene.[25]

In Vivo Studies

Animal models can provide insights into the physiological effects of BPEP and help to validate the in vitro findings.

Objective: To assess the in vivo anti-inflammatory efficacy and potential CNS effects of BPEP.

Methodology:

  • Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of BPEP in a suitable animal model (e.g., mouse or rat) to establish appropriate dosing for pharmacodynamic studies.

  • Animal Models of Inflammation: In a model of acute inflammation (e.g., carrageenan-induced paw edema or zymosan-induced peritonitis), BPEP would be administered prior to the inflammatory challenge. The primary endpoint would be the measurement of LTB4 levels in the inflamed tissue or exudate, along with macroscopic signs of inflammation (e.g., swelling, cell infiltration).

  • Behavioral Phenotyping: A battery of behavioral tests (e.g., open field test for locomotor activity, elevated plus maze for anxiety-like behavior, rotarod for motor coordination) can be used to assess potential CNS effects resulting from any off-target activity.

Conclusion

The structural relationship between this compound and the known LTA4 hydrolase inhibitor SC-22716 provides a strong foundation for hypothesizing that BPEP's primary mechanism of action is the inhibition of this enzyme, leading to a reduction in the pro-inflammatory mediator LTB4. This suggests potential therapeutic applications in inflammatory diseases. However, the presence of a pyrrolidine moiety, common in CNS-active compounds, necessitates a thorough investigation of its off-target profile. The experimental framework outlined in this guide provides a rigorous and systematic approach to fully characterize the mechanism of action of BPEP, ensuring a comprehensive understanding of its pharmacological profile for the scientific and drug development community.

References

  • LookChem. (n.d.). N-[2-(4-Bromophenoxy)ethyl]pyrrolidine.
  • Haeggström, J. Z., & Funk, C. D. (2011). Lipoxygenase and leukotriene pathways: biochemistry, biology, and roles in disease. Chemical reviews, 111(10), 5866–5898.
  • Radmark, O., & Samuelsson, B. (2009). 5-Lipoxygenase: mechanisms of regulation. Journal of lipid research, 50(Supplement), S40–S45.
  • Penning, T. D., Chandrakumar, N. S., Chen, B. B., et al. (2000). Structure-activity relationship studies on 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A4 (LTA4) hydrolase. Journal of medicinal chemistry, 43(4), 721–735.
  • Thunnissen, M. M., Nordlund, P., & Haeggström, J. Z. (2001). Crystal structure of human leukotriene A4 hydrolase, a bifunctional enzyme in inflammation.
  • Strange, P. G. (2008). Radioligand binding assays. British journal of pharmacology, 153 Suppl 1(Suppl 1), S1–S3.
  • Zou, H., Pelletier, I., Thau, M., et al. (2020). Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. Molecules (Basel, Switzerland), 25(12), 2899.
  • Patsnap. (2024). What are LTA4H inhibitors and how do they work?. Synapse.
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  • Penning, T. D., et al. (2000). Structure−Activity Relationship Studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a Potent Inhibitor of Leukotriene A4 (LTA4) Hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735.
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  • Adams, J. M., Rege, S. V., Liu, A. T., et al. (2023). Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function. Science advances, 9(46), eadf8764.
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  • Liu, Y., Zhang, Y., Wang, Y., et al. (2010). Development of a homogeneous time-resolved fluorescence leukotriene B4 assay for determining the activity of leukotriene A4 hydrolase. Analytical biochemistry, 406(2), 190–197.
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The Strategic Role of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Building Block

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge not as mere inert frameworks, but as privileged structures endowed with the inherent potential for biological recognition. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone of this principle, gracing the structures of numerous FDA-approved drugs.[1][2] This guide delves into the technical nuances of a particularly strategic derivative: 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine . We will move beyond its superficial classification as a simple building block to illuminate its multifaceted role as a versatile intermediate, a pharmacophoric element, and a powerful tool for navigating the complex landscape of structure-activity relationships (SAR) in drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their quest for novel therapeutics.

Physicochemical Characteristics and Molecular Architecture

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application. This compound is a compound of moderate complexity, presenting distinct regions for potential biological interactions and chemical modifications.

PropertyValueSource
CAS Number 1081-73-8
Molecular Formula C₁₂H₁₆BrNO
Molecular Weight 270.17 g/mol
Appearance Colorless or light yellow liquid[3]
Boiling Point 138-140 °C at 1.2 mmHg
Density 1.304 g/mL at 25 °C
Refractive Index n20/D 1.557
Solubility Soluble in common organic solvents[4]

The molecule's architecture can be deconstructed into three key components, each contributing to its overall utility:

  • The Pyrrolidine Ring: This saturated heterocycle is a key feature in many pharmaceuticals.[1] Its non-planar, puckered nature allows for a three-dimensional exploration of pharmacophore space, which is often advantageous for fitting into the binding pockets of biological targets.[1] The nitrogen atom can act as a hydrogen bond acceptor or as a basic center, crucial for salt formation and improving aqueous solubility.

  • The Phenoxyethyl Linker: This ether linkage provides a degree of conformational flexibility, allowing the pyrrolidine and bromophenyl moieties to adopt various spatial orientations. This flexibility can be critical for achieving an optimal binding conformation with a target protein.

  • The 4-Bromophenyl Group: The bromine atom at the para position of the phenyl ring is a particularly salient feature for drug development. It is an electron-withdrawing group that can influence the electronic properties of the aromatic ring and its potential for π-π stacking or other non-covalent interactions. Crucially, the carbon-bromine bond serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to probe the SAR of a compound series.

A Versatile Intermediate: Synthesis and Derivatization

The primary and most immediate role of this compound in drug discovery is as a readily available and versatile chemical intermediate.[5] Its synthesis is typically straightforward, allowing for its cost-effective production on a laboratory scale.

Representative Synthesis Protocol: Williamson Ether Synthesis

A common and efficient method for the preparation of this compound is the Williamson ether synthesis. This protocol exemplifies a robust and scalable approach.

Step 1: Deprotonation of 4-Bromophenol

  • To a solution of 4-bromophenol (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a strong base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the reaction mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium or potassium 4-bromophenoxide salt.

Step 2: Nucleophilic Substitution

  • To the solution of the phenoxide salt, add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.0-1.2 eq). If the hydrochloride salt is used, an additional equivalent of base may be required to liberate the free amine.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a pure liquid.

Williamson Ether Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-Bromophenol 4-Bromophenol Deprotonation Deprotonation 4-Bromophenol->Deprotonation Base Base (e.g., NaH) Base->Deprotonation 1-(2-chloroethyl)pyrrolidine 1-(2-Chloroethyl)pyrrolidine SN2_Reaction SN2 Reaction 1-(2-chloroethyl)pyrrolidine->SN2_Reaction Deprotonation->SN2_Reaction Forms Phenoxide Target_Molecule This compound SN2_Reaction->Target_Molecule

Caption: General workflow for the synthesis of this compound.

The Gateway to Chemical Diversity: Derivatization Strategies

The true power of this compound lies in its potential for diversification. The bromine atom is a key functional group that opens the door to a vast array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of the chemical space around the phenoxy moiety, a cornerstone of modern lead optimization.

Common Derivatization Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce a wide variety of aryl, heteroaryl, or alkyl groups. This is a powerful method for exploring the impact of steric and electronic properties of this part of the molecule on biological activity.

  • Buchwald-Hartwig Amination: Coupling with amines to introduce substituted amino groups. This can be used to modulate polarity, introduce hydrogen bonding capabilities, and alter the overall pharmacokinetic profile of the molecule.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. These can serve as isosteres for other functional groups or as handles for further "click" chemistry modifications.

  • Stille Coupling: Coupling with organostannanes to introduce a diverse range of substituents.

  • Heck Coupling: Reaction with alkenes to form carbon-carbon bonds.

Derivatization_Strategies cluster_coupling Palladium-Catalyzed Cross-Coupling Start This compound Suzuki Suzuki Coupling (Boronic Acids) Start->Suzuki [Pd] Buchwald Buchwald-Hartwig (Amines) Start->Buchwald [Pd] Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira [Pd, Cu] Stille Stille Coupling (Organostannanes) Start->Stille [Pd] Aryl_Deriv Aryl_Deriv Suzuki->Aryl_Deriv New Aryl/Heteroaryl Moiety Amine_Deriv Amine_Deriv Buchwald->Amine_Deriv Substituted Amine Alkyne_Deriv Alkyne_Deriv Sonogashira->Alkyne_Deriv Alkynyl Group Diverse_Subst Diverse_Subst Stille->Diverse_Subst Various Substituents

Caption: Derivatization pathways from the core scaffold.

The Pharmacological Significance of the Phenoxyethylpyrrolidine Scaffold

While this compound itself may not be a potent bioactive molecule, its core scaffold is present in compounds with significant pharmacological activity. A notable example is the class of leukotriene A4 (LTA4) hydrolase inhibitors.

Leukotriene B4 (LTB4) is a potent pro-inflammatory mediator implicated in diseases such as inflammatory bowel disease (IBD) and psoriasis.[6] The enzyme LTA4 hydrolase is a key player in the biosynthesis of LTB4, making it an attractive therapeutic target.[7] Structure-activity relationship studies have identified 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine as a potent inhibitor of LTA4 hydrolase.[6]

The structural similarity between this potent inhibitor and this compound is striking. The latter can be considered a direct precursor or an analog for SAR studies. The pyrrolidine and phenoxyethyl components are clearly important for binding to the enzyme, while the terminal phenyl group (or in our case, bromophenyl) occupies a specific pocket in the active site. By starting with this compound, a medicinal chemist can systematically replace the bromine atom with a multitude of other functional groups to probe this pocket and optimize the potency and selectivity of the inhibitor.

A Hypothetical Drug Discovery Workflow

To illustrate the practical application of this compound, let us consider a hypothetical drug discovery campaign targeting a novel G-protein coupled receptor (GPCR).

Phase 1: Hit Identification and Feasibility

  • Hypothesis: A high-throughput screen (HTS) identifies a series of hits containing the phenoxyethylpyrrolidine scaffold. This compound is commercially available and represents a key intermediate for exploring this chemical series.[8]

  • Action: Procure or synthesize a multi-gram quantity of this compound to serve as the starting material for a focused library synthesis.

Phase 2: Library Synthesis and Initial SAR

  • Objective: To rapidly generate a diverse set of analogs to understand the initial SAR around the phenyl ring.

  • Experimental Protocol: Parallel Suzuki Coupling

    • In a 96-well reaction block, dispense a solution of this compound in a suitable solvent (e.g., dioxane/water).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

    • To each well, add a unique boronic acid (1.2 eq) from a pre-selected library of diverse building blocks.

    • Seal the reaction block and heat to 80-100 °C for 12-18 hours.

    • After cooling, perform a high-throughput purification, for example, by solid-phase extraction (SPE).

    • Analyze the purity and confirm the identity of each compound by LC-MS.

    • Submit the library of new compounds for biological screening.

Phase 3: Lead Optimization

  • Analysis: The initial screening results indicate that small, electron-rich heteroaromatic groups at the 4-position of the phenoxy ring lead to a significant increase in potency.

  • Action: Design and synthesize a second-generation library focusing on a narrower range of substituents. Further modifications to the pyrrolidine ring and the ethyl linker may also be explored to optimize ADME (absorption, distribution, metabolism, and excretion) properties. The bromine atom of the starting material can also be used to introduce metabolic soft spots or blocking groups to fine-tune the pharmacokinetic profile.

Drug_Discovery_Workflow cluster_Phase1 Phase 1: Hit Identification cluster_Phase2 Phase 2: Library Synthesis & SAR cluster_Phase3 Phase 3: Lead Optimization HTS High-Throughput Screen Hit_Identified Phenoxyethylpyrrolidine Hit HTS->Hit_Identified Starting_Material Procure/Synthesize This compound Hit_Identified->Starting_Material Library_Synthesis Parallel Suzuki Coupling Starting_Material->Library_Synthesis Purification High-Throughput Purification Library_Synthesis->Purification Screening Biological Screening Purification->Screening Initial_SAR Initial SAR Established Screening->Initial_SAR Second_Gen_Library Focused Library Synthesis Initial_SAR->Second_Gen_Library ADME_Opt ADME Optimization Second_Gen_Library->ADME_Opt Lead_Candidate Lead Candidate ADME_Opt->Lead_Candidate

Caption: A streamlined workflow for utilizing the target compound in drug discovery.

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

This compound is far more than a simple chemical reagent. It is a strategically designed molecular entity that provides a direct and efficient entry point into a chemical space rich with biological potential. Its three core components—the pharmacophoric pyrrolidine ring, the flexible phenoxyethyl linker, and the synthetically versatile bromophenyl group—combine to create a powerful tool for modern drug discovery. By understanding its physicochemical properties, synthetic accessibility, and the pharmacological relevance of its core scaffold, researchers can effectively leverage this compound to accelerate the journey from initial hit to optimized lead candidate. The thoughtful application of such versatile intermediates is, and will continue to be, a critical element in the successful development of new medicines.

References

  • Gül, H. İ., & Öztürk, M. (2026). The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products.
  • LookChem. (n.d.). Cas 1081-73-8, N-[2-(4-Bromophenoxy)ethyl]pyrrolidine.
  • Bouling Chemical Co., Limited. (n.d.). 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine.
  • Journal of Pharmaceutical Negative Results. (2022). Synthesis and pharmacological activity of new pyrollidone derivatives.
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  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567.
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  • Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735.
  • American Chemical Society. (2000). Structure−Activity Relationship Studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a Potent Inhibitor of Leukotriene A4 (LTA4) Hydrolase. Journal of Medicinal Chemistry.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2014).
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The Pyrrolidine Core in Modern Medicinal Chemistry: An In-depth Technical Guide to 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and medicinal chemistry applications of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the pursuit of novel therapeutics. The content herein is curated to provide not only procedural knowledge but also the underlying scientific rationale, reflecting field-proven insights and a commitment to self-validating methodologies.

Introduction: The Privileged Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs underscores its significance. The conformational flexibility of the pyrrolidine ring, coupled with its ability to serve as a key pharmacophoric element, allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The core structure of this compound combines this valuable heterocycle with a substituted phenoxyethyl moiety, a common feature in bioactive molecules that can influence properties such as receptor affinity, selectivity, and pharmacokinetics.

This guide will explore the derivatization of this core structure and its application in several key therapeutic areas: anti-inflammatory, anticancer, neurodegenerative diseases, and antihistaminic agents.

Synthesis of the this compound Core and its Derivatives

The synthesis of the this compound core is typically achieved through a straightforward nucleophilic substitution reaction. The general approach involves the N-alkylation of pyrrolidine with a suitable 2-(4-bromophenoxy)ethyl electrophile.

General Synthetic Pathway

The most common and efficient method for the synthesis of the title compound and its analogs is the Williamson ether synthesis followed by N-alkylation, or a direct N-alkylation with a pre-formed phenoxyethyl halide.

Diagram: General Synthesis of this compound Derivatives

G cluster_0 Route A: Two-Step Synthesis cluster_1 Route B: One-Step Synthesis 4-Bromophenol 4-Bromophenol Bromoethoxybenzene Bromoethoxybenzene 4-Bromophenol->Bromoethoxybenzene 1. Base (e.g., NaH, K2CO3) 2. 1,2-Dibromoethane Target_A This compound Bromoethoxybenzene->Target_A Pyrrolidine, Base 4-Bromophenol_B 4-Bromophenol Target_B This compound 4-Bromophenol_B->Target_B Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, Acetonitrile) Chloroethylpyrrolidine 1-(2-Chloroethyl)pyrrolidine Chloroethylpyrrolidine->Target_B

Caption: Synthetic routes to this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a reliable method for the synthesis of the title compound, which can be adapted for the synthesis of various derivatives by using substituted phenols or pyrrolidines.

Materials:

  • 4-Bromophenol

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq), 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-bromophenol.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been explored in several therapeutic areas. The following sections detail the SAR and mechanism of action for its derivatives in these contexts.

Anti-inflammatory Agents: Leukotriene A4 Hydrolase (LTA4H) Inhibitors

Leukotriene B4 (LTB4) is a potent pro-inflammatory mediator involved in various inflammatory diseases.[1] The final and rate-limiting step in its biosynthesis is catalyzed by leukotriene A4 hydrolase (LTA4H).[2][3] Consequently, inhibiting LTA4H is a promising strategy for developing novel anti-inflammatory drugs. A close analog of the topic compound, 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine (SC-22716), has been identified as a potent inhibitor of LTA4H.[4]

Diagram: LTA4H Inhibition and the Arachidonic Acid Cascade

G Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTA4H LTA4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Inflammation Pro-inflammatory Effects (Chemotaxis, Cytokine Release) LTB4->Inflammation Inhibitor This compound Derivatives Inhibitor->LTA4H Inhibition

Caption: Inhibition of LTB4 biosynthesis by targeting LTA4H.

Structure-Activity Relationship (SAR) Insights:

SAR studies on 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine and its analogs have revealed key structural features for potent LTA4H inhibition:[1][4][5]

  • The Pyrrolidine Ring: The basic nitrogen of the pyrrolidine ring is crucial for activity, likely forming an ionic interaction with a carboxylate residue (e.g., Glu296) in the active site of LTA4H.

  • The Ether Linkage: The ether oxygen is important for maintaining the correct conformation of the molecule.

  • The Biaryl Moiety: The biphenyl group (or in our case, the bromophenyl group extended with another aromatic ring) occupies a hydrophobic pocket in the enzyme's active site. Modifications to this part of the molecule significantly impact potency. For instance, replacing the distal phenyl ring with other aromatic or heteroaromatic systems can modulate activity. The position and nature of substituents on the aromatic rings are also critical.

Quantitative Data for LTA4H Inhibitors:

Compound/AnalogModification from Core StructureLTA4H IC₅₀ (µM)Reference
SC-227164-Phenylphenoxy0.03[4]
Analog 14-(4-Chlorophenoxy)phenoxy0.026 (Kd)[6]
Analog 24-(Pyridin-4-yl)phenoxy0.05[4]
Anticancer Agents

The pyrrolidine scaffold is present in numerous compounds with demonstrated anticancer activity.[7][8][9][10] Derivatives of this compound can be designed to target various pathways involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR), topoisomerases, and cell cycle regulators.

Mechanism of Action:

The anticancer effects of pyrrolidine derivatives are diverse and depend on the specific modifications to the core structure. Some potential mechanisms include:

  • EGFR Inhibition: The phenoxy moiety can be designed to mimic the binding of ATP to the kinase domain of EGFR, thereby inhibiting its downstream signaling pathways that promote cell proliferation and survival.

  • Topoisomerase Inhibition: Certain derivatives can intercalate into DNA or stabilize the topoisomerase-DNA complex, leading to DNA damage and apoptosis in cancer cells.

  • Induction of Apoptosis: These compounds can trigger programmed cell death through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

Quantitative Data for Anticancer Pyrrolidine Derivatives:

Derivative TypeCancer Cell LineIC₅₀ (µM)Reference
Spirooxindole-pyrrolidineMCF-7 (Breast)0.24 (Ki)[11]
Diphenylamine-pyrrolidin-2-oneIGR39 (Melanoma)2.50[10]
Tetrazolopyrrolidine-triazoleHeLa (Cervical)0.32[6]
Agents for Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss.[12] Pyrrolidine derivatives have shown promise in targeting key pathological mechanisms in these diseases.[13]

Targeting Cholinesterases in Alzheimer's Disease:

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[12][14] Pyrrolidine-containing compounds have been developed as potent cholinesterase inhibitors.[7][11][13]

Diagram: Cholinesterase Inhibition for Alzheimer's Disease

G cluster_0 cluster_1 Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Release Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) ACh->AChE Degradation ACh_Receptor->Postsynaptic_Neuron Signal Transduction Inhibitor Pyrrolidine Derivative Inhibitor->AChE Inhibition Synaptic_Cleft Synaptic Cleft

Caption: Mechanism of action of pyrrolidine-based AChE inhibitors.

SAR for Cholinesterase Inhibition:

  • The basic nitrogen of the pyrrolidine ring can interact with the peripheral anionic site (PAS) of AChE.

  • The length and nature of the linker between the pyrrolidine and the aromatic moiety are critical for optimal binding to the enzyme's active site gorge.

  • Substituents on the phenyl ring can form hydrogen bonds or hydrophobic interactions with key amino acid residues in the active site.

Quantitative Data for Pyrrolidine-based Cholinesterase Inhibitors:

Derivative TypeTargetIC₅₀ (µM) / KiReference
Dispiro-pyrrolidineAChE3.15[13]
Dispiro-pyrrolidineBChE4.74[13]
N-BenzylpyrrolidineAChE-[15]
Carbamate-pyrrolidineAChE0.00032[11]
Antihistamines: H3 Receptor Antagonists

Histamine H3 receptors are primarily expressed in the central nervous system and act as autoreceptors to modulate the release of histamine and other neurotransmitters. H3 receptor antagonists have therapeutic potential for treating cognitive disorders, attention-deficit hyperactivity disorder (ADHD), and other neurological conditions. Several pyrrolidine-containing compounds have been identified as potent H3 receptor antagonists.[4][12][16][17]

SAR for H3 Receptor Antagonism:

  • The basic pyrrolidine nitrogen is a key pharmacophoric element that interacts with an acidic residue (e.g., Asp114) in the H3 receptor binding pocket.

  • The phenoxyethyl linker provides the appropriate spacing and orientation to position the aromatic moiety in a hydrophobic region of the receptor.

  • Substitutions on the phenyl ring and modifications to the pyrrolidine ring can fine-tune the affinity and selectivity for the H3 receptor over other histamine receptor subtypes.[12]

Quantitative Data for Pyrrolidine-based H3 Receptor Antagonists:

CompoundReceptor BindingKi (nM)Reference
(2S,4R)-1-[2-(4-cyclobutyl-[12]diazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanoneHuman H30.5[4]
Analog 2Rat H38.9[12]
Analog 3Human H39.5[12]

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the design and development of novel therapeutic agents. Its synthetic accessibility and the well-documented bioactivity of its derivatives across multiple therapeutic areas make it an attractive core for medicinal chemistry campaigns. Future research should focus on the synthesis of focused libraries of derivatives with systematic modifications to the pyrrolidine ring, the linker, and the aromatic moiety. In-depth biological evaluation of these new compounds, coupled with computational modeling and structural biology studies, will be crucial for elucidating detailed SAR and for optimizing potency, selectivity, and pharmacokinetic properties. The insights provided in this guide are intended to serve as a solid foundation for such endeavors, ultimately contributing to the discovery of new and effective medicines.

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A Technical Guide to 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential

In the landscape of medicinal chemistry and materials science, the strategic value of a synthetic building block is measured by its versatility, reactivity, and the structural motifs it can introduce. 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine is a quintessential example of such a valuable scaffold. It elegantly combines three key chemical features into a single, stable molecule: a reactive aryl bromide "handle" primed for cross-coupling reactions, a flexible phenoxyethyl ether linker, and the pharmacologically significant pyrrolidine ring.

The five-membered, saturated pyrrolidine ring is a privileged scaffold in drug discovery, prized for its ability to explore three-dimensional chemical space due to its non-planar, puckered conformation.[1][2] This pseudorotation allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets like enzymes and receptors.[1] This guide provides an in-depth examination of this compound, detailing its properties, synthesis, core reactivity, and applications, offering researchers and drug development professionals a comprehensive resource for leveraging its synthetic potential.

Physicochemical Properties and Characterization

This compound is typically a colorless to light yellow liquid under standard conditions.[3] Its key properties are summarized below, providing a foundational dataset for experimental design.

PropertyValueReference(s)
CAS Number 1081-73-8[3][4][5]
Molecular Formula C₁₂H₁₆BrNO[3][5]
Molecular Weight 270.17 g/mol [3][4]
Appearance Colorless or light yellow liquid[3]
Boiling Point 138-140 °C at 1.2 mmHg[3][4]
Density 1.304 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.557[3][4]
Solubility Soluble in common organic solvents[6]

Analytical Characterization: Standard spectroscopic methods are used to confirm the identity and purity of the compound.

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons on the bromophenyl ring, the methylene protons of the ethyl linker (showing distinct shifts for the -OCH₂- and -NCH₂- groups), and the protons of the pyrrolidine ring.

  • ¹³C NMR: The carbon spectrum will show distinct peaks for the aromatic carbons (with the carbon attached to the bromine being a key identifier), the ether and amine-linked carbons of the ethyl chain, and the carbons of the pyrrolidine ring.

  • Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum will show key absorbances corresponding to C-O-C (ether) stretching, C-N (amine) stretching, and aromatic C-H and C=C vibrations.

Synthesis Methodology: A Practical Approach

The most common and efficient synthesis of this compound involves a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This method is robust and scalable, making it suitable for both laboratory and industrial production.

Reaction Scheme: 4-Bromophenol is deprotonated by a strong base to form the corresponding phenoxide, which then acts as a nucleophile, displacing the chloride from 1-(2-chloroethyl)pyrrolidine.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions R1 4-Bromophenol Reagent Base (e.g., NaOH, K2CO3) Solvent (e.g., DMF, Acetonitrile) Heat (e.g., 80-100 °C) R1->Reagent Deprotonation R2 1-(2-Chloroethyl)pyrrolidine (often as HCl salt) R2->Reagent Nucleophilic Attack Product This compound Reagent->Product Ether Formation caption Synthesis Workflow via Williamson Ether Synthesis

Caption: Synthesis Workflow via Williamson Ether Synthesis

Detailed Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq) and a suitable solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Base Addition: Add a strong base, such as sodium hydroxide (NaOH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), to the mixture. If using the hydrochloride salt of the amine, an additional equivalent of base is required to neutralize it.

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the 4-bromophenoxide anion. The causality here is critical: the phenoxide is a much stronger nucleophile than the neutral phenol, driving the reaction forward.

  • Alkylating Agent Addition: Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and maintain it for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The elevated temperature is necessary to overcome the activation energy for the Sₙ2 displacement of the chloride.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. The aqueous wash removes the inorganic salts and any remaining DMF.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a clear or pale yellow oil.

Core Reactivity: The Trifunctional Synthetic Hub

The utility of this compound stems from its three distinct functional regions, each offering a handle for further chemical modification.

The Aryl Bromide: A Gateway to Complexity

The carbon-bromine bond is the primary reactive site for building molecular complexity. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.[7]

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forming C-C bonds, coupling the aryl bromide with an organoboron species (a boronic acid or ester).[8][9][10] This reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.

Suzuki_Cycle cluster_reactants Inputs Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd Ar-Br Trans Ar-Pd(II)-R (Transmetalation) OxAdd->Trans R-B(OH)₂ Base RedEl Pd(0)L_n Trans->RedEl Reductive Elimination Product Coupled Product (Ar-R) Trans->Product RedEl->Pd0 Catalyst Regeneration ArBr This compound Boronic R-B(OH)₂ + Base caption Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling

General Protocol for Suzuki Coupling:

  • Inert Atmosphere: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Reaction: Heat the mixture (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup & Purification: Perform an aqueous workup to remove inorganic materials, followed by purification of the organic residue by column chromatography.

Other Cross-Coupling Reactions: Beyond the Suzuki coupling, the aryl bromide can participate in other key transformations:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, creating diarylamines or alkylarylamines.[7]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.

  • Heck Coupling: For C-C bond formation with alkenes.

  • Stille Coupling: For C-C bond formation with organostannanes.

The Pyrrolidine Scaffold: A Pharmacological Asset

The pyrrolidine ring is not merely a passive carrier. Its inherent basicity (pKa of the conjugate acid is ~9.5) allows for salt formation, which is a critical strategy for improving the aqueous solubility and bioavailability of drug candidates.[3] Furthermore, the nitrogen atom can serve as a hydrogen bond acceptor, contributing to the binding affinity of a molecule to its biological target.[2][11]

The Ether Linkage: A Stable and Flexible Spacer

The phenoxyethyl ether linkage provides a stable and conformationally flexible spacer between the aromatic ring and the pyrrolidine moiety. This linker correctly positions the two terminal groups, allowing them to engage with their respective binding pockets in a target protein. Its chemical stability ensures it remains intact under most physiological and synthetic conditions.

Applications in Drug Discovery: Case Studies

The true value of this building block is demonstrated through its successful application in synthesizing potent, biologically active molecules.

Case Study 1: Inhibitors of Leukotriene A₄ (LTA₄) Hydrolase this compound has been utilized in structure-activity relationship (SAR) studies to develop potent inhibitors of Leukotriene A₄ (LTA₄) hydrolase.[3] LTA₄ hydrolase is a key enzyme in the biosynthesis of Leukotriene B₄ (LTB₄), a powerful pro-inflammatory mediator. Inhibiting this enzyme is a therapeutic strategy for treating inflammatory diseases. In these studies, the building block serves as a key precursor where the bromo-substituent is replaced or modified to explore its effect on inhibitory activity.

Case Study 2: Synthesis of Idoxifene Analogues The core structure of this compound is related to the side chain of tamoxifen and its derivatives, such as idoxifene, which are Selective Estrogen Receptor Modulators (SERMs).[3] These drugs are crucial in the treatment and prevention of hormone-receptor-positive breast cancer. The pyrrolidine-ethoxy-phenyl moiety is a well-established pharmacophore for estrogen receptor binding. This building block provides a direct and efficient route to synthesize novel analogues of these important therapeutic agents, allowing for fine-tuning of their pharmacological profiles.[3]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety and to maintain the integrity of the compound.

Safety Information:

  • Hazard Codes: Xi (Irritant).[3]

  • GHS Pictogram: GHS07 (Exclamation mark).[4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Storage and Handling:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][12]

  • Keep away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents.[6][12]

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling.[4]

Conclusion and Future Outlook

This compound is a powerful and versatile building block that offers a strategic advantage in the synthesis of complex organic molecules. Its trifunctional nature—a reactive handle for cross-coupling, a pharmacologically relevant heterocycle, and a stable linker—provides a robust platform for innovation. From developing novel anti-inflammatory agents to exploring next-generation SERMs, its applications are well-documented and continue to expand. As synthetic methodologies evolve, particularly in the realm of C-H activation and late-stage functionalization, the potential to further leverage the unique structural features of this compound will undoubtedly lead to new discoveries in drug development and materials science.

References

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  • TradingChem.com. (n.d.). N-[2-(4-Bromophenoxy)ethyl]pyrrolidine CAS # 1081-73-8.
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  • Bhat, A. A., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(5), e202104033.
  • Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
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Unlocking the Therapeutic Potential of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of a Privileged Scaffold

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its non-planar, three-dimensional structure allows for a nuanced exploration of pharmacophore space, contributing significantly to the stereochemistry and target-binding affinity of a molecule.[1][2][4] The compound at the heart of this guide, 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine, combines this versatile pyrrolidine core with a bromophenoxy group—a moiety known to influence pharmacokinetic properties and provide a vector for further chemical modification. While the specific biological targets of this molecule remain to be fully elucidated, its structural components suggest a rich potential for therapeutic intervention across a spectrum of diseases.

This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this compound. We will delve into prospective target classes based on the extensive pharmacology of related pyrrolidine derivatives, and for each, we will outline detailed, state-of-the-art experimental workflows. Our approach is grounded in scientific integrity, emphasizing the causality behind experimental choices and the implementation of self-validating protocols to ensure the generation of robust and reliable data.

Part 1: Deconstructing the Molecule: Structural Clues to Biological Function

The structure of this compound offers initial hypotheses regarding its potential biological interactions.

  • The Pyrrolidine Moiety: This saturated heterocycle is a cornerstone of numerous FDA-approved drugs, including antiviral agents like Telaprevir and Ombitasvir, the anticancer drug Sunitinib, and the anticholinergic drug Procyclidine.[5][6][7] The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with a wide array of biological targets.[8]

  • The Phenoxyethyl Linker: This flexible chain connects the pyrrolidine ring to the bromophenyl group, allowing the two key pharmacophoric elements to adopt various spatial orientations. This flexibility can be crucial for optimal binding to a target protein.

  • The 4-Bromophenyl Group: The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the phenyl ring can engage in pi-stacking and hydrophobic interactions within a binding pocket. The position of the bromine atom also presents a handle for synthetic elaboration to explore structure-activity relationships (SAR).

Part 2: Prospective Therapeutic Target Classes and Identification Strategies

Based on the established activities of other pyrrolidine-containing molecules, we can prioritize several classes of proteins as potential targets for this compound.

G-Protein Coupled Receptors (GPCRs)

Pyrrolidine derivatives have been identified as potent modulators of GPCRs. For instance, certain pyrrolidines act as antagonists for the CXCR4 chemokine receptor, which is implicated in cancer metastasis and HIV infection.[3]

Experimental Workflow for GPCR Target Identification:

A tiered approach, starting with broad screening and progressing to more specific assays, is recommended.

Diagram 1: GPCR Target Identification Workflow

GPCR_Workflow cluster_screening Initial Screening cluster_validation Hit Validation & Deconvolution cluster_characterization Mechanism of Action Broad_GPCR_Panel Broad GPCR Binding Assay Panel Functional_Screening Functional Screening (e.g., Calcium Flux, cAMP) Broad_GPCR_Panel->Functional_Screening Identify initial hits Dose_Response Dose-Response Studies Functional_Screening->Dose_Response Confirm activity Orthogonal_Assays Orthogonal Functional Assays Dose_Response->Orthogonal_Assays Validate with different assay formats Receptor_Knockdown siRNA/CRISPR Receptor Knockdown Orthogonal_Assays->Receptor_Knockdown Confirm target specificity Binding_Kinetics Binding Kinetics (kon, koff) Receptor_Knockdown->Binding_Kinetics Characterize interaction Signaling_Pathway Signaling Pathway Analysis Binding_Kinetics->Signaling_Pathway Elucidate downstream effects

Caption: A stepwise workflow for identifying and validating GPCR targets.

Detailed Protocol: Calcium Flux Assay

  • Cell Culture: Culture a cell line endogenously expressing or engineered to overexpress a GPCR of interest (e.g., HEK293 or CHO cells) in appropriate media.

  • Dye Loading: Plate the cells in a 96- or 384-well plate. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of this compound. Use a fluorescent imaging plate reader (e.g., FLIPR or FlexStation) to add the compound to the wells while simultaneously monitoring fluorescence.

  • Data Analysis: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, suggesting GPCR activation. Calculate EC50 or IC50 values from the dose-response curves.

Enzymes

The pyrrolidine scaffold is present in inhibitors of various enzymes, including dipeptidyl peptidase-IV (DPP-IV), acetylcholinesterase (AChE), and bacterial enzymes like DNA gyrase and topoisomerase IV.[3][9][10]

Experimental Workflow for Enzyme Target Identification:

A combination of in vitro enzymatic assays and cellular thermal shift assays (CETSA) can be highly effective.

Diagram 2: Enzyme Target Identification Workflow

Enzyme_Workflow Enzyme_Panel Biochemical Screening (Panel of Purified Enzymes) Hit_Validation In Vitro Ki Determination for Confirmed Hits Enzyme_Panel->Hit_Validation CETSA Cellular Thermal Shift Assay (CETSA) in Intact Cells or Lysates CETSA->Hit_Validation Mechanism_Studies Mechanism of Inhibition Studies (e.g., Reversibility, Competition) Hit_Validation->Mechanism_Studies Cellular_Activity Cell-Based Assays to Confirm Target Engagement and Phenotype Mechanism_Studies->Cellular_Activity

Caption: A dual-pronged approach for identifying and characterizing enzyme targets.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

  • Heat Challenge: Aliquot the treated samples and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

  • Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of a specific protein that remains soluble at each temperature.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Ion Channels

While less commonly reported for simple pyrrolidines, the overall lipophilicity and basic nitrogen of this compound suggest potential interactions with ion channels.

Experimental Workflow for Ion Channel Target Identification:

Electrophysiology is the gold standard for studying ion channel modulation.

Diagram 3: Ion Channel Target Identification Workflow

IonChannel_Workflow Automated_Patch_Clamp High-Throughput Automated Patch-Clamp Screening Manual_Patch_Clamp Manual Patch-Clamp for Detailed Characterization Automated_Patch_Clamp->Manual_Patch_Clamp Validate hits State_Dependence Investigation of State-Dependence (Resting, Open, Inactivated) Manual_Patch_Clamp->State_Dependence Elucidate mechanism In_Vivo_Models In Vivo Models of Channelopathies State_Dependence->In_Vivo_Models Assess therapeutic potential

Caption: A workflow for identifying and characterizing ion channel modulators.

Detailed Protocol: Manual Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Use a cell line expressing the ion channel of interest.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

  • Seal Formation: Under a microscope, carefully guide the micropipette to a single cell and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette, gaining electrical access to the cell's interior.

  • Data Acquisition: Apply voltage protocols to elicit ion channel currents and record the resulting electrical signals.

  • Compound Application: Perfuse this compound onto the cell and record changes in the ion channel currents to determine its effect (inhibition, activation, or modulation of gating).

Part 3: Data Interpretation and Future Directions

The data generated from these workflows will provide a comprehensive profile of the biological activity of this compound.

Table 1: Hypothetical Data Summary for Target Validation

TargetAssay TypeEndpointResult (e.g., IC50/EC50)
GPCR XCalcium FluxEC50150 nM
GPCR XcAMP AssayIC50200 nM
Enzyme YIn Vitro ActivityKi50 nM
Enzyme YCETSAΔTm+3.5 °C
Ion Channel ZPatch-Clamp Electrophysiology% Inhibition @ 1µM85%

Positive hits from multiple, orthogonal assays provide strong evidence for a specific biological target. Once a primary target is validated, further studies should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluate the compound in relevant animal models of diseases associated with the identified target.

  • Pharmacokinetic and Toxicological Profiling: Assess the drug-like properties of the compound to determine its suitability for further development.

Conclusion

This compound is a molecule of significant therapeutic promise, owing to its privileged pyrrolidine core and potential for diverse biological interactions. This guide has provided a structured, evidence-based roadmap for the systematic identification and validation of its therapeutic targets. By employing the detailed workflows and protocols outlined herein, researchers can effectively de-orphan this compound and unlock its full potential for the development of novel medicines. The journey from a promising chemical scaffold to a life-changing therapy is arduous, but it begins with a rigorous and well-designed scientific inquiry.

References

  • Li Petri, G., Raimondi, M. V., Spano, V., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5). [Link]
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11. [Link]
  • Li, Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]
  • LookChem. (n.d.). N-[2-(4-Bromophenoxy)ethyl]pyrrolidine. [Link]
  • Singh, R. K., et al. (2022).
  • The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products. (2026).
  • Singh, R. K., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers Media S.A.. [Link]
  • Singh, R. K., et al. (2022).

Sources

The Unsung Workhorse: A Technical Guide to the Historical and Contemporary Significance of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide delves into the history and multifaceted utility of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine (CAS No. 1081-73-8), a seemingly simple molecule that has played a crucial, albeit often behind-the-scenes, role in the advancement of medicinal chemistry. Far from being a mere laboratory reagent, this compound has been a pivotal building block in the synthesis of high-profile drug candidates, most notably the selective estrogen receptor modulator (SERM), Idoxifene. Furthermore, its structural motifs are integral to the exploration of novel therapeutics, including potent inhibitors of leukotriene A4 (LTA4) hydrolase for inflammatory diseases. This document will provide an in-depth analysis of its synthesis, historical context, and its enduring legacy as a versatile scaffold in drug discovery. We will explore the causality behind its selection in various synthetic campaigns and provide detailed experimental protocols, underscoring its significance for researchers in the field.

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of drug discovery, the narrative often centers on the final, active pharmaceutical ingredient (API). However, the journey to that API is paved with critical intermediates, the unsung heroes that provide the necessary molecular framework. This compound is a prime example of such a workhorse molecule. Its true "discovery" is not marked by a singular "eureka" moment, but rather by its repeated and successful application in the synthesis of complex, biologically active compounds.

The molecule itself is a tertiary amine featuring a bromophenoxy ether linked to a pyrrolidine ring via an ethyl spacer. This unique combination of functional groups offers several strategic advantages in medicinal chemistry:

  • The Pyrrolidine Ring: A five-membered, saturated nitrogen heterocycle, the pyrrolidine ring is a common feature in numerous natural products and FDA-approved drugs.[1][2] Its presence can enhance aqueous solubility, introduce a basic center for salt formation, and provide a rigid scaffold that can be stereochemically controlled to optimize interactions with biological targets.[2]

  • The Bromophenoxy Group: The bromo substituent on the phenyl ring serves as a versatile synthetic handle. It is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of additional complexity and the exploration of structure-activity relationships (SAR). Furthermore, the phenoxy ether linkage provides a degree of conformational flexibility.

  • The Ethyl Spacer: The two-carbon linker provides spatial separation between the pyrrolidine and the bromophenoxy moieties, influencing the overall geometry of the molecule and its ability to bind to target proteins.

This guide will illuminate the historical and ongoing importance of this compound, demonstrating how its well-considered design has made it an invaluable tool for drug development professionals.

Foundational Synthesis: Established Protocols for a Key Building Block

The widespread availability of this compound is a testament to the robustness of its synthesis. The most common and industrially scalable approach involves a nucleophilic substitution reaction.

General Synthesis Pathway: Williamson Ether Synthesis

The primary route to this compound is a variation of the Williamson ether synthesis. This involves the reaction of the sodium salt of 4-bromophenol with a 2-haloethylpyrrolidine derivative.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Bromophenol 4-Bromophenol Deprotonation Deprotonation 4-Bromophenol->Deprotonation 1. Add Base (e.g., NaH) Base Base Base->Deprotonation 1-(2-Chloroethyl)pyrrolidine 1-(2-Chloroethyl)pyrrolidine Nucleophilic_Attack Nucleophilic_Attack 1-(2-Chloroethyl)pyrrolidine->Nucleophilic_Attack 2. Add Alkyl Halide Deprotonation->Nucleophilic_Attack Forms 4-bromophenoxide Product This compound Nucleophilic_Attack->Product SN2 Reaction G Start This compound Intermediate_1 Grignard Formation Start->Intermediate_1 1. Mg, THF Intermediate_2 Reaction with Ketone Intermediate_1->Intermediate_2 Forms Grignard Reagent Intermediate_3 Dehydration Intermediate_2->Intermediate_3 Stereoselective addition Product Idoxifene Intermediate_3->Product Acid-catalyzed elimination G LTA4 Leukotriene A4 (LTA4) LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 Catalyzes conversion Inflammation Inflammation LTB4->Inflammation Promotes Inhibitor This compound Analogues Inhibitor->LTA4_Hydrolase Inhibits

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine from 4-Bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

This compound is a key chemical intermediate, finding significant application in the synthesis of various pharmaceutical compounds and research chemicals.[1] Its structural motif, featuring a bromophenoxy group linked to a pyrrolidine ring via an ethyl ether bridge, makes it a valuable building block in drug discovery. For instance, it has been utilized in the development of potent inhibitors for enzymes such as leukotriene A4 (LTA4) hydrolase. A robust and well-characterized synthetic protocol is therefore essential for researchers in medicinal chemistry and process development to ensure a reliable supply of this intermediate for their studies.

This document provides a comprehensive guide to the synthesis of this compound from 4-bromophenol, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical process parameters. The presented methodology is grounded in the well-established Williamson ether synthesis, a versatile and widely employed method for the preparation of ethers.[2]

Synthetic Strategy: The Williamson Ether Synthesis

The core of this synthetic protocol is the Williamson ether synthesis, a classic SN2 reaction involving an alkoxide nucleophile and an alkyl halide electrophile.[2] In this specific application, the synthesis proceeds in two conceptual stages:

  • Deprotonation of 4-Bromophenol: The phenolic proton of 4-bromophenol is acidic and can be readily removed by a suitable base to form the more nucleophilic 4-bromophenoxide anion.

  • Nucleophilic Substitution: The generated 4-bromophenoxide then acts as a nucleophile, attacking the electrophilic carbon of 1-(2-chloroethyl)pyrrolidine, displacing the chloride leaving group to form the desired ether linkage.

The overall reaction is depicted below:

To facilitate this reaction, particularly when dealing with reactants that may have different solubilities, a phase transfer catalyst can be employed to shuttle the phenoxide from an aqueous phase to an organic phase where the alkyl halide is more soluble.[3][4] Modern adaptations of this synthesis may also utilize microwave irradiation to accelerate the reaction rate.[5][6]

Experimental Protocol

This protocol details a standard laboratory-scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-BromophenolReagent grade, ≥98%Standard chemical supplier
1-(2-Chloroethyl)pyrrolidine hydrochloride≥97%Standard chemical supplier
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard chemical supplier
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard chemical supplier
Diethyl ether (Et₂O)AnhydrousStandard chemical supplierFor extraction
Saturated aqueous sodium chloride (brine)Prepared in-houseFor washing
Magnesium Sulfate (MgSO₄)AnhydrousStandard chemical supplierFor drying
Celite®Standard chemical supplierFor filtration
Silica Gel60 Å, 230-400 meshStandard chemical supplierFor column chromatography
HexanesHPLC gradeStandard chemical supplierFor chromatography
Ethyl Acetate (EtOAc)HPLC gradeStandard chemical supplierFor chromatography
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (10.0 g, 57.8 mmol, 1.0 equiv).

    • Add anhydrous potassium carbonate (11.9 g, 86.7 mmol, 1.5 equiv).

    • Add anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Addition of Alkylating Agent:

    • To the stirring suspension, add 1-(2-chloroethyl)pyrrolidine hydrochloride (10.8 g, 63.6 mmol, 1.1 equiv).

    • The use of the hydrochloride salt often requires an additional equivalent of base to neutralize the HCl, which is accounted for by the excess of potassium carbonate.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C using a heating mantle or oil bath.

    • Maintain stirring at this temperature and monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of 4-bromophenol on TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a 1 L separatory funnel containing 300 mL of water.

    • Extract the aqueous phase with diethyl ether (3 x 150 mL).

    • Combine the organic extracts and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent through a pad of Celite® and wash the filter cake with a small amount of diethyl ether.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel. The product can typically be eluted with a gradient of ethyl acetate in hexanes.

  • Characterization:

    • The final product, this compound, should be a solid or oil.[7]

    • Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.

Diagrams and Data

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 4-Bromophenol, K₂CO₃, and DMF B Add 1-(2-Chloroethyl)pyrrolidine HCl A->B C Heat to 80-90 °C (12-24 hours) B->C D Monitor by TLC C->D E Cool and Quench with Water D->E F Extract with Diethyl Ether E->F G Wash with Water and Brine F->G H Dry with MgSO₄ G->H I Filter and Concentrate H->I J Flash Column Chromatography I->J K Final Product J->K Characterization (NMR, MS, IR)

Caption: Experimental workflow for the synthesis of this compound.

Stoichiometry and Reagent Data
CompoundMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
4-Bromophenol173.0110.057.81.0
1-(2-Chloroethyl)pyrrolidine HCl170.0810.863.61.1
Potassium Carbonate138.2111.986.71.5

Safety and Handling Precautions

  • 4-Bromophenol: Can cause skin and eye irritation. Ingestion or inhalation can cause irritation to the respiratory tract.[6]

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride: Handle with care as it is a potential irritant.

  • Potassium Carbonate: Can cause skin and eye irritation.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a well-ventilated fume hood.

  • Diethyl Ether: Highly flammable.[6]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling these chemicals. All operations should be performed in a well-ventilated fume hood.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure that all reagents are anhydrous, as water can interfere with the reaction. The reaction time can also be extended, or a higher temperature may be cautiously employed. The use of a phase transfer catalyst like tetrabutylammonium bromide could also improve the yield.[3]

  • Incomplete Reaction: If the starting material is not fully consumed, consider adding a slight excess of the alkylating agent or increasing the amount of base.

  • Purification Difficulties: If the product is difficult to purify by column chromatography, consider alternative purification methods such as recrystallization or distillation under high vacuum, if the product's properties allow.

Conclusion

The synthesis of this compound from 4-bromophenol via the Williamson ether synthesis is a reliable and scalable method. The provided protocol, based on established chemical principles, offers a clear pathway for obtaining this valuable intermediate. By carefully controlling the reaction conditions and employing standard purification techniques, researchers can consistently produce high-purity material for their downstream applications in drug discovery and development.

References

  • Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. (n.d.). ResearchGate.
  • Williamson Ether Synthesis. (n.d.). Utah Tech University.
  • Williamson Ether Synthesis. (2020, October 20). YouTube.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • N-[2-(4-Bromophenoxy)ethyl]pyrrolidine. (n.d.). LookChem.
  • Williamson Ether Synthesis Lab 3. (n.d.). Edubirdie.
  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
  • Williamson Ether Synthesis. (n.d.). Edubirdie.
  • 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine. (n.d.). Bouling Chemical Co., Limited.

Sources

Synthesis of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-(4-Bromophenoxy)ethyl)pyrrolidine is a tertiary amine and an aryl ether that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds. This document provides a detailed, field-tested protocol for the synthesis of this compound, grounded in the principles of the Williamson ether synthesis. The narrative explains the rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

The synthesis proceeds via a classic Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] This SN2 reaction involves the deprotonation of a phenol, in this case, 4-bromophenol, to form a more nucleophilic phenoxide. This phenoxide then displaces a halide from an alkyl halide, here 1-(2-chloroethyl)pyrrolidine, to form the desired ether.

Reaction Scheme

Materials and Methods

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantitySupplier Notes
4-Bromophenol106-41-2173.011.0 eqPurity >98%
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.001.2 eqHandle under inert atmosphere
1-(2-Chloroethyl)pyrrolidine hydrochloride7250-67-1170.081.1 eqStore in a desiccator
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09See ProtocolSure/Seal™ bottle recommended
Diethyl Ether (anhydrous)60-29-774.12As neededFor extraction
Saturated Sodium Bicarbonate SolutionN/AN/AAs neededFor work-up
Brine (Saturated NaCl solution)N/AN/AAs neededFor work-up
Anhydrous Magnesium Sulfate7487-88-9120.37As neededFor drying
Silica Gel63231-67-460.08As neededFor chromatography (230-400 mesh)
Hexanes110-54-386.18As neededFor chromatography
Ethyl Acetate141-78-688.11As neededFor chromatography
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Condenser

  • Nitrogen or Argon gas inlet

  • Septa

  • Syringes and needles

  • Oil bath or heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Standard laboratory glassware

Experimental Protocol

Diagram of the Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dry glassware under vacuum B Add 4-bromophenol and anhydrous DMF to flask A->B C Cool to 0°C in an ice bath B->C D Slowly add NaH portion-wise under N2 C->D Inert Atmosphere E Stir at 0°C for 30 min D->E F Add 1-(2-chloroethyl)pyrrolidine HCl E->F G Warm to room temperature and stir for 12-18 h F->G H Quench with water G->H Reaction Completion (TLC) I Extract with diethyl ether H->I J Wash with sat. NaHCO3 and brine I->J K Dry organic layer with MgSO4 J->K L Concentrate in vacuo K->L M Purify by column chromatography L->M Crude Product N Characterize by NMR, IR, and MS M->N

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar in a 100 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a nitrogen or argon atmosphere.

    • To the flask, add 4-bromophenol (1.0 eq) followed by anhydrous N,N-dimethylformamide (DMF, approximately 20 mL). Stir the mixture until the solid has completely dissolved.

    • Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation of 4-Bromophenol:

    • Under a positive flow of inert gas, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to the stirred solution in small portions.

      • Causality: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the phenol. Adding it portion-wise at 0°C controls the exothermic reaction and the evolution of hydrogen gas.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium phenoxide may result in a thicker suspension.

  • Nucleophilic Substitution:

    • Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq) to the reaction mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-18 hours.

      • Causality: The reaction is performed in DMF, a polar aprotic solvent, which solvates the sodium cation, leaving a more "naked" and highly reactive phenoxide nucleophile, thus accelerating the SN2 reaction.[2] Stirring overnight ensures the reaction proceeds to completion.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the 4-bromophenol spot and the appearance of a new, less polar product spot indicate reaction progression.

  • Work-up:

    • Once the reaction is complete, cool the flask in an ice-water bath and cautiously quench the reaction by the slow, dropwise addition of water (approximately 20 mL) to destroy any unreacted sodium hydride.

    • Transfer the mixture to a 250 mL separatory funnel and add diethyl ether (50 mL).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any remaining acidic impurities.

      • Causality: The basic wash removes any unreacted 4-bromophenol as its water-soluble sodium salt.

    • Wash the organic layer with brine (1 x 30 mL) to reduce the amount of dissolved water in the organic phase.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexanes.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 20-30% ethyl acetate).

      • Causality: Gradient elution allows for the separation of the non-polar product from any remaining non-polar impurities and the more polar baseline impurities.

    • Collect the fractions and analyze them by TLC. Combine the fractions containing the pure product and concentrate them under reduced pressure to yield this compound as a colorless to light yellow liquid or solid.[3]

Expected Results and Characterization

  • Yield: 75-85%

  • Appearance: Colorless to light yellow liquid or solid.[3]

  • Boiling Point: 138-140 °C at 1.2 mmHg.[3]

  • Density: 1.304 g/mL at 25 °C.[3]

Spectroscopic Data
  • 1H NMR (CDCl3, 400 MHz): The expected chemical shifts are approximately:

    • δ 7.35 (d, J = 8.8 Hz, 2H, Ar-H ortho to Br)

    • δ 6.80 (d, J = 8.8 Hz, 2H, Ar-H ortho to O)

    • δ 4.05 (t, J = 6.0 Hz, 2H, O-CH2)

    • δ 2.85 (t, J = 6.0 Hz, 2H, N-CH2)

    • δ 2.60 (m, 4H, pyrrolidine CH2 adjacent to N)

    • δ 1.80 (m, 4H, pyrrolidine CH2 beta to N)

  • 13C NMR (CDCl3, 100 MHz): The expected chemical shifts are approximately:

    • δ 158.0 (Ar-C-O)

    • δ 132.2 (Ar-CH ortho to Br)

    • δ 116.5 (Ar-CH ortho to O)

    • δ 113.0 (Ar-C-Br)

    • δ 67.0 (O-CH2)

    • δ 55.0 (N-CH2)

    • δ 54.5 (pyrrolidine CH2 adjacent to N)

    • δ 23.5 (pyrrolidine CH2 beta to N)

  • IR (neat): νmax 2965, 2800 (C-H), 1590, 1485 (C=C, aromatic), 1240 (C-O, ether), 1070 (C-N), 820 (p-substituted benzene) cm-1.

  • Mass Spectrometry (EI): m/z (%) = 271/269 ([M]+, isotopic pattern for Br), 100 (base peak, [C6H12N]+).

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Incomplete deprotonation of 4-bromophenolEnsure the sodium hydride is fresh and handled under strictly anhydrous conditions. Allow for sufficient reaction time for the deprotonation step.
Inactive 1-(2-chloroethyl)pyrrolidine hydrochlorideUse a fresh bottle of the alkyl halide and ensure it has been stored properly.
Presence of unreacted 4-bromophenol Insufficient amount of base or alkyl halideUse a slight excess of sodium hydride and the alkyl halide as indicated in the protocol.
Reaction time is too shortMonitor the reaction by TLC and allow it to stir until the starting material is consumed.
Formation of side products (elimination) Not expected with a primary halide, but could indicate issues with the starting material.Confirm the identity and purity of the 1-(2-chloroethyl)pyrrolidine hydrochloride.
Difficulty in purification Co-elution of impuritiesOptimize the solvent system for column chromatography by testing different solvent ratios with TLC. A shallower gradient during elution may improve separation.

Safety Precautions

  • Sodium Hydride: A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It is also corrosive. Handle only under an inert atmosphere (nitrogen or argon) in a fume hood. Wear a flame-retardant lab coat, safety goggles, and gloves. A Class D fire extinguisher or dry sand should be readily available.

  • 4-Bromophenol: Harmful if swallowed and causes skin and eye irritation. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a well-ventilated fume hood and wear appropriate gloves.

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride: An irritant. Handle with gloves and safety glasses.

  • General: Perform the entire procedure in a well-ventilated fume hood. Wear appropriate PPE at all times.

Conclusion

This protocol details a reliable and efficient method for the synthesis of this compound via the Williamson ether synthesis. By carefully controlling the reaction conditions, particularly the exclusion of moisture, and following the outlined work-up and purification procedures, this valuable research chemical can be obtained in good yield and high purity. The provided characterization data will aid researchers in confirming the successful synthesis of the target compound.

References

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
  • Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings. (n.d.). OrgoSolver.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Wiley-VCH 2007 - Supporting Information. (2007).
  • Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. (1969). Canadian Journal of Chemistry, 47(11), 2015-2019.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (2007). Organic Syntheses, 84, 199-208.
  • Purification of ethers. (1969). U.S.
  • Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts.
  • p-BROMOPHENOL. (n.d.). Organic Syntheses Procedure.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.
  • PHARMACEUTICAL SCIENCES. (2018). Indo American Journal of Pharmaceutical Sciences, 05(01).
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Williamson Ether Synthesis Lab 3. (n.d.). Edubirdie.
  • PREPARATION OF ETHERS. (n.d.).
  • Process for the preparation of 4-bromophenyl derivatives. (2011). U.S.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • Preparing Ethers. (2023, September 20). OpenStax.

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Application Note: A Guide to the Purification of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine, a key building block in pharmaceutical research and development.[1] Recognizing the challenges associated with the purification of tertiary amines, this document outlines three robust methodologies: Flash Column Chromatography, Vacuum Distillation, and Purification via Salt Recrystallization. Each section explains the underlying scientific principles, offers step-by-step protocols, and provides expert insights to guide researchers in selecting the optimal technique based on sample purity, scale, and available resources.

Introduction: The Importance of Purity

This compound (CAS No. 1081-73-8) is a versatile synthetic intermediate used in the development of various biologically active molecules.[1] The presence of impurities, whether from the synthetic route (e.g., starting materials, side-products) or degradation, can significantly impact the outcomes of subsequent reactions and biological assays. Therefore, achieving high purity is a critical, non-negotiable step in the research and drug development workflow.

This molecule, a tertiary amine, presents specific purification challenges. Its basic nature can lead to strong interactions with standard silica gel, causing poor separation and yield loss, while its high boiling point necessitates specialized distillation techniques.[2][3] This guide is designed to equip researchers with the expertise to navigate these challenges effectively.

Physicochemical Properties

Understanding the fundamental properties of the target compound is the cornerstone of developing an effective purification strategy. The choice of technique is directly informed by these characteristics.

PropertyValueSource
CAS Number 1081-73-8[1]
Molecular Formula C₁₂H₁₆BrNO[1]
Molecular Weight 270.17 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 138-140 °C @ 1.2 mmHg[1]
Density 1.304 g/mL at 25 °C[1]
Solubility Low in water; Soluble in common organic solvents (e.g., DCM, Chloroform)[4]
Chemical Class Tertiary Amine[2][3]

Purification Method 1: Flash Column Chromatography

Flash column chromatography is a primary tool for purifying reaction mixtures, especially for removing impurities with similar polarity to the product. However, the acidic nature of standard silica gel can problematically interact with basic amines.[2][3] This interaction leads to peak tailing, irreversible adsorption, and potential on-column degradation. We present two effective chromatography protocols to overcome this.

Causality Behind the Method:

The key is to mitigate the acid-base interaction between the tertiary amine and the silica surface's silanol groups (Si-OH). This can be achieved in two ways:

  • Neutralization: Adding a small amount of a competitive, volatile base like triethylamine (TEA) to the mobile phase neutralizes the acidic sites on the silica, allowing the target amine to elute symmetrically.[2][5]

  • Phase Modification: Using a stationary phase where the acidic silanol groups are already masked, such as amine-functionalized silica, provides a non-interactive surface for a much cleaner separation.[2]

Protocol 1.1: Standard Silica Gel with Triethylamine (TEA) Modifier

This protocol is ideal when specialized columns are unavailable and relies on modifying the mobile phase.

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A common starting point is a mixture of hexanes and ethyl acetate. Add 1-2% TEA to the developing solvent to achieve a target Rf value of ~0.3 for the product.[6]

  • Column Packing: Dry or slurry pack a flash chromatography column with silica gel using the initial, non-polar mobile phase (e.g., 100% hexanes) containing 1% TEA.

  • Column Equilibration: Flush the packed column with at least 3-5 column volumes of the initial mobile phase to ensure the entire silica bed is deactivated by the TEA.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble samples, perform a dry load by adsorbing the crude material onto a small amount of silica gel.[5]

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by introducing the more polar solvent (e.g., ethyl acetate), creating a gradient. This gradient elution improves the separation of closely eluting compounds.[6]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator.

Protocol 1.2: Amine-Functionalized Silica Column

This is a more direct and often more efficient method, eliminating the need for a mobile phase modifier.

Step-by-Step Methodology:

  • TLC Analysis: If available, use amine-functionalized TLC plates to develop an optimal solvent system (e.g., hexane/ethyl acetate). An Rf of ~0.3 is desirable.

  • Column Selection: Choose a pre-packed or self-packed amine-functionalized silica column appropriately sized for your sample quantity (a general rule is a 1:20 to 1:50 ratio of sample to silica by weight).[6]

  • Sample Loading: Load the sample as described in Protocol 1.1 (wet or dry load).

  • Elution & Collection: Elute the column with the predetermined solvent system, collecting fractions.

  • Analysis & Solvent Removal: Analyze fractions by TLC, combine the pure fractions, and remove the solvent under reduced pressure.

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (with/without TEA) Pack 2. Pack & Equilibrate Column (Silica + TEA or Amine-Silica) TLC->Pack Load 3. Load Crude Sample (Wet or Dry Load) Pack->Load Elute 4. Gradient Elution Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for Flash Chromatography Purification.

Purification Method 2: Vacuum Distillation

Given the compound's high boiling point (138-140 °C at 1.2 mmHg), distillation at atmospheric pressure would likely lead to decomposition.[7] Vacuum distillation lowers the boiling point to a safe temperature, making it an excellent method for separating the liquid product from non-volatile impurities (e.g., polymers, salts) or solvents with significantly different boiling points.[7][8]

Causality Behind the Method:

A liquid boils when its vapor pressure equals the pressure of the system. By reducing the system pressure with a vacuum pump, the temperature required to reach the boiling point is significantly lowered.[8] This allows for the purification of thermally sensitive or high-boiling compounds without degradation. Amine degradation products are often higher in molecular weight and boiling point, making them easy to separate as the distillation residue.[9]

Protocol 2.1: Fractional Vacuum Distillation

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, condenser, and receiving flask(s). Ensure all glassware is dry and free of leaks. Use a well-stirred heating mantle or oil bath for even heating. Connect the apparatus to a vacuum pump via a cold trap.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar or a few boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.

  • System Evacuation: Close the system and slowly apply the vacuum. A pressure of ~1 mmHg is a good target to achieve a boiling point in the recommended range.

  • Heating: Once the vacuum is stable, begin gently heating the distillation flask.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will contain any low-boiling volatile impurities. The distillation head temperature will be unstable during this phase.

    • Main Fraction: As the temperature at the distillation head stabilizes near the expected boiling point (e.g., ~138 °C @ 1.2 mmHg), switch to a clean receiving flask to collect the pure product.

    • Residue: Stop the distillation before the flask goes to dryness to avoid overheating the residue, which may contain unstable impurities.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly and carefully re-introducing air to the apparatus.

Distillation_Workflow Start Crude Liquid in Distillation Flask Setup Assemble Apparatus (Vigreux, Condenser, Cold Trap) Start->Setup Vacuum Apply Stable Vacuum (~1 mmHg) Setup->Vacuum Heat Gently Heat Flask Vacuum->Heat Fractions Collect Fore-run (Volatiles) Collect Main Fraction (Pure Product) Leave Residue (Non-Volatiles) Heat->Fractions Cooldown Cool System Under Vacuum Fractions:f1->Cooldown Shutdown Vent & Disassemble Cooldown->Shutdown Product Pure Distilled Product Shutdown->Product

Caption: Process flow for Vacuum Distillation.

Purification Method 3: Purification via Salt Formation & Recrystallization

Since the freebase form of this compound is a liquid, direct recrystallization is not feasible.[1] A highly effective strategy for purifying liquid or low-melting amines is to convert them into a salt, which is typically a stable, crystalline solid.[10][11] This solid salt can then be easily purified by recrystallization, a powerful technique for removing impurities.

Causality Behind the Method:

The basic nitrogen of the pyrrolidine ring can be protonated by an acid (e.g., HCl) to form an ammonium salt. This salt has vastly different physical properties from the free base; it is ionic, significantly more polar, and usually a solid with a well-defined crystal lattice.[10][12] The process of crystallization is an equilibrium-driven self-purification process. As the highly ordered crystal lattice forms from a saturated solution upon cooling, impurity molecules that do not fit perfectly into the lattice are excluded and remain in the solvent.[13]

Protocol 3.1: Hydrochloride (HCl) Salt Formation and Recrystallization

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve the crude amine in a suitable anhydrous solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.

    • The hydrochloride salt will precipitate as a solid. Continue addition until no further precipitation is observed.

  • Initial Isolation: Collect the crude salt by vacuum filtration and wash the solid with a small amount of cold diethyl ether to remove non-basic impurities.

  • Recrystallization Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Amine salts are polar, so polar solvents are required.[10] Good starting points are ethanol/water, isopropanol/water, or methanol.[6] The ideal solvent should dissolve the salt when hot but not when cold.

  • Recrystallization:

    • Dissolve the crude salt in a minimal amount of the boiling solvent (or the "good" solvent of a pair, e.g., ethanol).

    • If using a solvent pair, add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the good solvent to clarify.[6]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the pure crystalline salt by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • (Optional) Free Base Liberation: If the free base is required, dissolve the pure salt in water, basify the solution with aqueous NaOH until pH > 12, and extract the pure liquid amine with an organic solvent like dichloromethane. Dry the organic layer over Na₂SO₄, filter, and remove the solvent.

Salt_Recrystallization_Workflow FreeBase Crude Free Base (Liquid) Dissolve Dissolve in Et₂O or EtOAc FreeBase->Dissolve AddHCl Add HCl Solution Dissolve->AddHCl Precipitate Precipitate Crude HCl Salt AddHCl->Precipitate Filter1 Filter & Wash Crude Salt Precipitate->Filter1 Recrystallize Recrystallize from Hot Solvent (e.g., Ethanol/Water) Filter1->Recrystallize Cool Slowly Cool & Crystallize Recrystallize->Cool Filter2 Filter & Dry Pure Salt Cool->Filter2 PureSalt Pure Crystalline Salt Filter2->PureSalt Liberate Optional: Liberate Free Base (NaOH, Extraction) PureSalt->Liberate PureFreeBase Pure Free Base (Liquid) Liberate->PureFreeBase

Caption: Workflow for Purification via Salt Recrystallization.

Comparative Analysis of Purification Techniques

TechniquePrimary ApplicationImpurities RemovedAdvantagesDisadvantages
Flash Chromatography Complex mixtures; Impurities with similar polarity.Side-products, unreacted starting materials, baseline impurities.High resolution; Applicable to a wide range of compounds.Can be material-intensive (solvents, silica); Amine-silica interaction requires special conditions.[2][3]
Vacuum Distillation Thermally stable liquids; Removal of non-volatile or very volatile impurities.Non-volatile solids (salts, polymers), high-boiling degradation products, residual solvents.Excellent for large scales; Simple and effective for suitable compounds.Not suitable for thermally sensitive compounds; Does not separate compounds with close boiling points.[7]
Salt Recrystallization Liquid or low-melting basic compounds.Most impurities that do not co-crystallize.Yields highly pure, stable crystalline solid; Very effective purification; Scalable.Requires an additional chemical step (salt formation); Potential yield loss in mother liquor.[10][13]

Purity Assessment

The purity of the final product should always be confirmed using appropriate analytical methods.

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantifying purity.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.[6]

  • Melting Point: A sharp, well-defined melting point range for the hydrochloride salt is a strong indicator of high purity.[6]

Conclusion

The purification of this compound can be effectively achieved through several orthogonal techniques. The choice of method depends on the specific context of the purification challenge. Flash chromatography is ideal for resolving complex mixtures from a reaction workup. Vacuum distillation is a powerful technique for bulk purification and removing non-volatile contaminants. Purification via salt recrystallization is an outstanding method for achieving the highest purity level, yielding a stable, crystalline solid. By understanding the principles and protocols outlined in this guide, researchers can confidently and efficiently obtain the high-purity material essential for successful research and development.

References

  • Is there an easy way to purify organic amines? (2023-01-19). Biotage. [Link]
  • 1-[2-(4-bromo-phenoxy)-ethyl]-pyrrolidine, CAS No. 1081-73-8. iChemical. [Link]
  • N-[2-(4-Bromophenoxy)ethyl]pyrrolidine. LookChem. [Link]
  • How do I purify ionizable organic amine compounds using flash column chrom
  • This compound Supplier & Manufacturer in China. Bouling Chemical Co., Limited. [Link]
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Recovery of amines from by-product chloride salts.
  • How to Purify by Distillation. University of California, Berkeley - College of Chemistry. [Link]
  • Recrystallization. University of Colorado Boulder - Department of Chemistry. [Link]
  • Solvents for Recrystallization. University of Rochester - Department of Chemistry. [Link]
  • Although the literature contains numerous references to the boiling points of individual n-alkyl primary amines.... Doubtnut. [Link]
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives
  • 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine. Bouling Chemical Co., Limited. [Link]
  • Tips for Flash Column Chromatography. University of Rochester - Department of Chemistry. [Link]
  • Stability of amines. Sciencemadness Discussion Board. [Link]
  • Process for the purification of tertiary amines.
  • boiling point and distillation rel
  • Amines Flashcards. Cram.com. [Link]
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation....

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Application Notes and Protocols for the Analytical Characterization of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-(4-Bromophenoxy)ethyl)pyrrolidine is a tertiary amine and an ether derivative that holds potential as a key intermediate in the synthesis of pharmacologically active molecules. Its chemical structure, comprising a 4-bromophenoxy moiety linked via an ethyl bridge to a pyrrolidine ring, necessitates a comprehensive analytical characterization to ensure its identity, purity, and stability. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods and protocols for the thorough characterization of this compound. The methodologies outlined herein are designed to be robust and self-validating, adhering to principles of scientific integrity and leveraging established analytical techniques.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the development of appropriate analytical methods.

PropertyValueSource
Chemical Formula C₁₂H₁₆BrNO[1]
Molecular Weight 270.17 g/mol [2]
Appearance Colorless or light yellow liquid/solid[1][2]
Boiling Point 138-140 °C at 1.2 mmHg[2][3]
Density 1.304 g/mL at 25 °C[2][3]
Solubility Low in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform)[1]

Analytical Workflow for Comprehensive Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound. The following workflow outlines a logical sequence of analyses to confirm the structure, purity, and identity of the compound.

Analytical Workflow cluster_0 Structural Elucidation cluster_1 Purity and Quantitative Analysis NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry (GC-MS or LC-MS) NMR->MS Confirms MW FTIR FTIR Spectroscopy MS->FTIR Functional Groups HPLC HPLC/UPLC (Purity & Assay) FTIR->HPLC Purity Assessment GC GC (Residual Solvents & Purity) HPLC->GC Orthogonal Purity EA Elemental Analysis (CHNX) GC->EA Empirical Formula Synthesis_Product Synthesized This compound Synthesis_Product->NMR Primary Structure HPLC_Method_Development Analyte This compound (Basic Compound) Column Column Selection (Reversed-Phase C18) Analyte->Column Mobile_Phase Mobile Phase Optimization (Acetonitrile/Water with buffer) Column->Mobile_Phase Detection Detector Selection (UV-Vis @ ~225 nm) Mobile_Phase->Detection Validation Method Validation (ICH/FDA Guidelines) Detection->Validation

Sources

Application Note: Structural Elucidation of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and data interpretation framework for the structural characterization of the small molecule "1-(2-(4-Bromophenoxy)ethyl)pyrrolidine" (CAS No. 1081-73-8). While a direct search of the Spectral Database for Organic Compounds (SDBS) did not yield experimental data for this specific compound, this note outlines the standardized procedures for acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data. Furthermore, it presents predicted spectral data based on established principles of spectroscopic analysis, offering a robust guide for researchers engaged in the synthesis and verification of this and structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of spectroscopic techniques for molecular characterization.

Introduction

This compound is a tertiary amine containing a bromophenoxy moiety, a common scaffold in medicinal chemistry. Accurate structural confirmation of such molecules is a critical step in the drug discovery and development pipeline, ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous elucidation of molecular structures. NMR provides detailed information about the carbon-hydrogen framework, while MS reveals the molecular weight and fragmentation patterns, offering complementary data for comprehensive characterization.

This application note serves as a practical guide, detailing the experimental workflows and providing an in-depth analysis of the expected spectral features of the title compound.

Predicted Spectroscopic Data

Based on the chemical structure of this compound, the following NMR and mass spectrometry data are predicted. These predictions are grounded in established empirical models and spectral databases of analogous structures.

Molecular Structure:

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.38Doublet (d)2HAr-H (ortho to Br)Aromatic protons ortho to the bromine atom are deshielded by the halogen's inductive effect and will appear as a doublet.
~6.80Doublet (d)2HAr-H (ortho to O)Aromatic protons ortho to the oxygen atom are shielded by the oxygen's lone pairs and will appear as a doublet.
~4.05Triplet (t)2HO-CH₂-Protons on the carbon adjacent to the oxygen are deshielded and will be split into a triplet by the neighboring methylene group.
~2.85Triplet (t)2H-CH₂-NProtons on the carbon adjacent to the nitrogen are deshielded and will be split into a triplet by the neighboring methylene group.
~2.60Multiplet (m)4HN-(CH₂)₂ (pyrrolidine)Protons on the carbons of the pyrrolidine ring adjacent to the nitrogen will be deshielded and show complex splitting.
~1.80Multiplet (m)4H-(CH₂)₂- (pyrrolidine)Protons on the other carbons of the pyrrolidine ring will be more shielded and show complex splitting.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~157.8Ar-C-OThe aromatic carbon attached to the oxygen is significantly deshielded.
~132.5Ar-C (ortho to Br)Aromatic carbons ortho to the bromine atom are deshielded.
~116.5Ar-C (ortho to O)Aromatic carbons ortho to the oxygen atom are shielded.
~113.0Ar-C-BrThe aromatic carbon attached to the bromine atom is shielded compared to an unsubstituted carbon.
~67.0O-CH₂-The carbon adjacent to the oxygen is deshielded.
~55.0-CH₂-NThe carbon adjacent to the nitrogen is deshielded.
~54.5N-(CH₂)₂ (pyrrolidine)Carbons of the pyrrolidine ring adjacent to the nitrogen are deshielded.
~23.5-(CH₂)₂- (pyrrolidine)The other carbons of the pyrrolidine ring are more shielded.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/z RatioInterpretationRationale
271/269[M]⁺ (Molecular Ion)The presence of two peaks with an intensity ratio of approximately 1:1 is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). The molecular weight of the compound is 270.17 g/mol .[1]
200/198[M - C₄H₈N]⁺Fragmentation involving the cleavage of the bond between the ethyl chain and the pyrrolidine ring.
173/171[Br-C₆H₄-O]⁺Cleavage of the ether bond.
98[C₄H₈N-CH₂-CH₂]⁺ or [C₆H₁₂N]⁺Fragmentation of the pyrrolidine-ethyl side chain.
70[C₄H₈N]⁺ (pyrrolidinyl cation)A common fragment for pyrrolidine-containing compounds.

Experimental Protocols

The following sections detail the step-by-step methodologies for acquiring high-quality NMR and mass spectrometry data for this compound.

NMR Spectroscopy

The quality of the NMR spectrum is highly dependent on the sample preparation.

  • Compound Purity: Ensure the sample is of high purity. Residual solvents or synthetic byproducts will appear in the spectrum and complicate interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a good solvent for a wide range of organic molecules and has a single residual peak at 7.26 ppm in the ¹H NMR spectrum and a triplet at 77.16 ppm in the ¹³C NMR spectrum.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that can degrade the magnetic field homogeneity and thus the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal standard for chemical shift referencing (0.00 ppm).

NMR_Acquisition_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve & Filter Sample Lock Lock on Deuterium Signal Prep->Lock Shim Shim Magnetic Field Lock->Shim Tune Tune & Match Probe Shim->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS Baseline->Reference Integrate Integrate & Peak Pick Reference->Integrate

  • Spectrometer Frequency: 500 MHz

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

  • Acquisition Time (AQ): 3-4 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Number of Scans (NS): 8-16

  • Spectral Width (SW): 12-16 ppm

  • Spectrometer Frequency: 125 MHz

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments)

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2-5 seconds

  • Number of Scans (NS): 1024 or more, depending on concentration

  • Spectral Width (SW): 0-220 ppm

  • Fourier Transformation: The raw data, a Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The phase of the spectrum is adjusted to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak is determined.

Mass Spectrometry
  • Purity: The sample should be free of non-volatile impurities.

  • Solvent: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

MS_Acquisition_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection Inject Inject Sample Solution Vaporize Vaporize Sample Inject->Vaporize Ionize Electron Impact (70 eV) Vaporize->Ionize Fragment Molecular Ion Fragmentation Ionize->Fragment Accelerate Accelerate Ions Fragment->Accelerate Separate Separate by m/z Accelerate->Separate Detect Detect Ions Separate->Detect Spectrum Generate Mass Spectrum Detect->Spectrum

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (a standard energy that produces reproducible fragmentation patterns)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Mass Range: m/z 50-500

The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z). The peak with the highest m/z value that is isotopically consistent with the molecular formula corresponds to the molecular ion. The other peaks in the spectrum represent fragment ions, which provide valuable information about the molecule's structure. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) is a key diagnostic feature to look for in the molecular ion and any bromine-containing fragments.

Conclusion

This application note provides a comprehensive guide to the characterization of this compound using NMR and mass spectrometry. Although experimental spectra for this specific compound are not publicly available in the SDBS database, the detailed protocols for data acquisition and the predicted spectral data presented herein offer a robust framework for its identification and structural verification. The principles and methodologies described are broadly applicable to the characterization of other small organic molecules, serving as a valuable resource for researchers in synthetic and medicinal chemistry.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][2]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • LookChem. (n.d.). N-[2-(4-Bromophenoxy)ethyl]pyrrolidine.
  • Chemguide. (n.d.). Interpreting C-13 NMR spectra.
  • Chemguide. (n.d.). Mass spectra - fragmentation patterns.

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Application Notes and Protocols for the Use of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine in Leukotriene A4 Hydrolase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing "1-(2-(4-Bromophenoxy)ethyl)pyrrolidine" in leukotriene A4 hydrolase (LTA4H) inhibition assays. This document offers in-depth technical guidance, detailed experimental protocols, and the scientific rationale behind the procedural steps.

Introduction: Targeting a Key Mediator of Inflammation

Leukotriene A4 hydrolase (LTA4H) is a pivotal bifunctional zinc metalloenzyme in the arachidonic acid cascade.[1][2][3] It catalyzes the final and rate-limiting step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[4][5] LTB4 is a powerful chemoattractant for leukocytes, particularly neutrophils, and plays a crucial role in the pathogenesis of numerous acute and chronic inflammatory diseases, including inflammatory bowel disease, arthritis, psoriasis, and asthma.[1][6][7][8] Consequently, inhibiting LTA4H to reduce LTB4 production represents a promising therapeutic strategy for a wide range of inflammatory conditions.[9][10]

"this compound" is a compound of interest for its potential as an LTA4H inhibitor. While extensive research has been conducted on structurally similar pyrrolidine derivatives as LTA4H inhibitors, this document provides the framework for characterizing the inhibitory potential of this specific molecule.[11] These protocols are designed to be a self-validating system for determining the efficacy and potency of "this compound" as an LTA4H inhibitor.

The Leukotriene A4 Hydrolase Pathway and Mechanism of Inhibition

LTA4H is a cytosolic enzyme that converts leukotriene A4 (LTA4) into LTB4.[2][12][13] This enzymatic reaction involves the addition of a water molecule to the epoxide ring of LTA4.[2] The enzyme possesses a catalytic zinc ion within its active site, which is essential for its hydrolase activity.[3][14] Inhibitors of LTA4H typically function by interacting with this zinc ion or with key amino acid residues in the active site, thereby preventing the binding and/or conversion of the natural substrate, LTA4.[15]

The inhibition of LTA4H not only curtails the production of pro-inflammatory LTB4 but can also lead to a "lipid mediator class switch."[4][5] This phenomenon involves the shunting of the LTA4 substrate towards the synthesis of anti-inflammatory lipoxins, further contributing to the therapeutic potential of LTA4H inhibitors.[4][5]

Visualizing the LTA4H-Catalyzed Reaction

LTA4H_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4H->LTB4 Five_LO 5-Lipoxygenase Five_LO->LTA4 LTC4_Synthase LTC4 Synthase LTC4_Synthase->LTC4 Inhibitor This compound Inhibitor->LTA4H Inhibition experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Inhibitor, Enzyme) add_enzyme Add Enzyme and Inhibitor to 96-well plate prep_reagents->add_enzyme prep_substrate Prepare LTA4 Substrate (Freshly Hydrolyzed) add_substrate Initiate reaction with LTA4 prep_substrate->add_substrate pre_incubate Pre-incubate at 37°C (15 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C (10 min) add_substrate->incubate terminate Terminate Reaction (Cold Methanol/Acetonitrile) incubate->terminate quantify_ltb4 Quantify LTB4 (RP-HPLC or ELISA) terminate->quantify_ltb4 calculate_inhibition Calculate % Inhibition quantify_ltb4->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Sources

In vitro and in vivo studies using "1-(2-(4-Bromophenoxy)ethyl)pyrrolidine"

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

This compound is a synthetic compound featuring a bromophenoxy group linked to a pyrrolidine ring via an ethyl ether chain.[1] The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and approved drugs, valued for its ability to introduce three-dimensional complexity and serve as a key pharmacophoric element.[2][3] The structural components of this molecule suggest potential interactions with several biological targets. Notably, related structures have been investigated for their affinity to sigma receptors and their ability to modulate inflammatory pathways.[4]

Sigma receptors, initially misclassified as opioid receptors, are now understood to be unique chaperone proteins located at the endoplasmic reticulum.[5] They are implicated in a wide range of cellular functions and are considered therapeutic targets for neurological disorders, psychiatric conditions, and cancer.[5] Additionally, compounds with similar phenoxy-ethyl-amine motifs have shown inhibitory activity against leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the potent pro-inflammatory mediator leukotriene B4 (LTB4).[1][4] Inhibition of this pathway is a promising strategy for treating inflammatory diseases such as inflammatory bowel disease and psoriasis.[4]

These application notes provide a comprehensive guide for researchers and drug development professionals to investigate the in vitro and in vivo pharmacological properties of this compound. The protocols outlined below are designed to be robust and self-validating, offering a solid foundation for exploring its therapeutic potential.

Compound Profile:

PropertyValueSource
CAS Number 1081-73-8
Molecular Formula C₁₂H₁₆BrNO[1]
Molecular Weight 270.17 g/mol
Appearance Colorless or light yellow liquid[1]
Boiling Point 138-140 °C at 1.2 mmHg[1]
Density 1.304 g/mL at 25 °C[1]
Solubility Soluble in common organic solvents[6]

Part 1: In Vitro Evaluation as a Sigma Receptor Ligand

The structural similarity of this compound to known sigma receptor ligands warrants investigation into its binding affinity. A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor. This protocol describes a method to determine the binding affinity of the compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Principle of the Assay

This assay measures the ability of the test compound to displace a known high-affinity radioligand from the sigma receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀ value, which can then be used to calculate the binding affinity (Ki).

G cluster_0 Competitive Binding Assay Receptor Sigma Receptor (σ₁ or σ₂) BoundComplex Receptor-Radioligand Complex (Signal) Receptor->BoundComplex Binds Radioligand Radioligand (e.g., [³H](+)-pentazocine for σ₁) Radioligand->BoundComplex TestCompound This compound (Test Compound) TestCompound->Receptor Competes Displaced Displaced Radioligand BoundComplex->Displaced Displacement by Test Compound

Caption: Workflow of a competitive radioligand binding assay.

Protocol 1: Sigma Receptor Competitive Binding Assay

Materials:

  • Membrane Preparations: Commercially available membranes from cells expressing human sigma-1 or sigma-2 receptors.

  • Radioligands:

    • For σ₁: -pentazocine

    • For σ₂: [³H]DTG (1,3-di-o-tolylguanidine) in the presence of (+)-pentazocine to mask σ₁ sites.[5]

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • 96-well plates, filter mats, scintillation cocktail, and a scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in the assay buffer to a final concentration approximately equal to its Kd value.

    • Dilute the membrane preparation in the assay buffer to a concentration that provides an adequate signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, 50 µL membrane preparation.

    • Non-specific Binding: 50 µL haloperidol (10 µM), 50 µL radioligand, 50 µL membrane preparation.

    • Test Compound: 50 µL of each dilution of the test compound, 50 µL radioligand, 50 µL membrane preparation.

    • Rationale: Including total and non-specific binding controls is crucial for data analysis and ensures the validity of the results.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C, depending on the specific receptor protocol) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Detection:

    • Place the filter mats in scintillation vials, add a scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Representation:

CompoundReceptor SubtypeIC₅₀ (nM)Ki (nM)
This compound Sigma-1Experimental ValueCalculated Value
This compound Sigma-2Experimental ValueCalculated Value
Reference Compound (e.g., Haloperidol) Sigma-1Literature ValueLiterature Value
Reference Compound (e.g., DTG) Sigma-2Literature ValueLiterature Value

Part 2: In Vitro Evaluation as a Leukotriene A4 Hydrolase Inhibitor

The structural relationship to known LTA4 hydrolase inhibitors suggests that this compound could have anti-inflammatory properties.[4] The following protocols are designed to assess its ability to inhibit LTA4 hydrolase activity and the subsequent production of LTB4 in a cellular context.

The Leukotriene Pathway

LTA4 hydrolase is a bifunctional zinc enzyme that catalyzes the final step in the synthesis of LTB4, a potent chemoattractant for neutrophils and other immune cells.[4]

G cluster_1 Leukotriene B4 Synthesis Pathway ArachidonicAcid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) ArachidonicAcid->LTA4 5-Lipoxygenase (multi-step) LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 Catalysis LTA4Hydrolase LTA4 Hydrolase TestCompound This compound TestCompound->LTA4Hydrolase Inhibition

Caption: Inhibition of the LTA4 hydrolase enzyme.

Protocol 2: LTA4 Hydrolase Enzyme Inhibition Assay

Materials:

  • Recombinant Human LTA4 Hydrolase: Commercially available.

  • Substrate: LTA4 lithium salt. Must be handled carefully and stored under inert gas.

  • Test Compound: this compound.

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA.

  • Quenching Solution: Methanol containing an internal standard (e.g., PGB₂).

  • LC-MS/MS system for quantification of LTB4.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a working solution of the enzyme in the assay buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, pre-incubate the enzyme with either the test compound or vehicle (e.g., DMSO) for 15 minutes at 37°C.

    • Initiate the reaction by adding the LTA4 substrate. The final concentration of LTA4 should be close to its Km value for the enzyme.

    • Allow the reaction to proceed for a short, defined period (e.g., 30-60 seconds). Causality: A short reaction time ensures initial velocity kinetics are measured.

  • Reaction Quenching:

    • Stop the reaction by adding two volumes of ice-cold quenching solution (methanol with internal standard). This precipitates the protein and stabilizes the LTB4 product.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

    • Quantify the amount of LTB4 produced relative to the internal standard.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value from the resulting dose-response curve.

Expected Data Representation:

CompoundTargetIC₅₀ (µM)
This compound LTA4 HydrolaseExperimental Value
Reference Inhibitor (e.g., SC-22716) LTA4 HydrolaseLiterature Value[4]

Part 3: In Vivo Evaluation of Anti-Inflammatory Activity

To translate in vitro findings into a physiological context, an in vivo model of inflammation is essential. The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammation model to assess the efficacy of potential anti-inflammatory agents.

Protocol 3: Carrageenan-Induced Paw Edema in Rodents

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Animals: Male Sprague-Dawley rats or Swiss albino mice.

  • Test Compound: this compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Positive Control: A known anti-inflammatory drug (e.g., Indomethacin).

  • Inflammatory Agent: 1% w/v carrageenan solution in sterile saline.

  • Pletysmometer for measuring paw volume.

G cluster_2 In Vivo Anti-Inflammatory Assay Workflow Acclimatization Animal Acclimatization (1 week) Grouping Grouping and Baseline Paw Volume Measurement Acclimatization->Grouping Dosing Compound Administration (p.o. or i.p.) Grouping->Dosing Induction Carrageenan Injection (Subplantar) Dosing->Induction 1 hour post-dose Measurement Measure Paw Edema (e.g., at 1, 2, 3, 4 hours) Induction->Measurement Analysis Data Analysis: % Inhibition of Edema Measurement->Analysis

Caption: Experimental workflow for the paw edema model.

Procedure:

  • Acclimatization and Baseline Measurement:

    • Acclimatize animals for at least one week before the experiment.

    • On the day of the experiment, measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Dosing:

    • Administer the test compound, vehicle, or positive control to their respective groups of animals (e.g., via oral gavage or intraperitoneal injection). Rationale: The choice of administration route depends on the compound's properties and the intended clinical application.[4]

  • Induction of Inflammation:

    • One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

Data Analysis:

  • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment volume.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] * 100

    • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Expected Data Representation:

Treatment Group (Dose)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control Experimental Value0%
This compound (e.g., 10 mg/kg) Experimental ValueCalculated Value
This compound (e.g., 30 mg/kg) Experimental ValueCalculated Value
Indomethacin (e.g., 10 mg/kg) Experimental ValueCalculated Value

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial characterization of this compound. Positive results in these assays would justify further investigation, including:

  • Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Toxicology studies: To assess the safety profile of the compound.[7]

  • Mechanism of action studies: To further elucidate the specific signaling pathways modulated by the compound.

  • Evaluation in chronic disease models: To assess efficacy in more clinically relevant models of inflammation or neurological disease.

By systematically applying these methodologies, researchers can effectively evaluate the therapeutic potential of this compound and contribute to the development of novel therapeutics.

References

  • LookChem. Cas 1081-73-8, N-[2-(4-Bromophenoxy)ethyl]pyrrolidine. [Link]
  • Bouling Chemical Co., Limited. 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine. [Link]
  • Guillem, K., & Wu, H. Q. (2010). Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo. Addiction Biology, 15(4), 484–486. [Link]
  • Wikipedia. Pyrrolidine. [Link]
  • Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735. [Link]
  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4935. [Link]
  • Rao, T. S., et al. (1998). In vivo pharmacological characterization of (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thiophenol hydrochloride (SIB-1553A), a novel cholinergic ligand: microdialysis studies. The Journal of Pharmacology and Experimental Therapeutics, 284(1), 337-345. [Link]
  • Bruno, A., et al. (2020). Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 63(23), 14757-14775. [Link]
  • Bejan, V., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Bouling Chemical Co., Limited. This compound Supplier & Manufacturer in China. [Link]
  • Laube, M., et al. (2014). Synthesis and biological evaluation of novel (123)I-labeled 4-(4-iodophenyl)butanoyl-L-prolyl-(2S)-pyrrolidines for imaging prolyl oligopeptidase in vivo. Bioorganic & Medicinal Chemistry, 22(10), 2811-2820. [Link]
  • ResearchGate. Synthesis and Pharmacological Evaluation of 5-Pyrrolidinylquinoxalines as a Novel Class of Peripherally Restricted kappa-Opioid Receptor Agonists. [Link]
  • Khan, A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Wikipedia. Arylcyclohexylamine. [Link]
  • Wohlfarth, A., et al. (2017). In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl. AAPS Journal, 19(4), 1143-1154. [Link]
  • ResearchGate. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. [Link]

Sources

Application Notes and Protocols for "1-(2-(4-Bromophenoxy)ethyl)pyrrolidine" in Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of the novel compound, 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine , in the investigation and therapeutic development for inflammatory diseases. This document outlines the scientific rationale, potential mechanism of action, and detailed experimental protocols for evaluating its anti-inflammatory properties.

Introduction: A Novel Candidate for Modulating the Leukotriene Pathway

Inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease (IBD), and psoriasis, are characterized by a dysregulated immune response leading to chronic inflammation and tissue damage. A key family of pro-inflammatory mediators implicated in the pathogenesis of these diseases are the leukotrienes. Specifically, Leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils and other immune cells, amplifying the inflammatory cascade. The synthesis of LTB4 is critically dependent on the enzymatic activity of Leukotriene A4 (LTA4) hydrolase. Therefore, inhibition of LTA4 hydrolase presents a compelling therapeutic strategy for a range of inflammatory conditions.

This compound (CAS No. 1081-73-8) is a synthetic compound featuring a pyrrolidine moiety linked to a bromophenoxy group.[1][2] Its structural similarity to known potent inhibitors of LTA4 hydrolase, such as SC-22716 (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine), strongly suggests its potential as a novel modulator of the leukotriene pathway.[3] Structure-activity relationship (SAR) studies on related compounds have demonstrated that modifications to the phenoxy ring can significantly influence inhibitory potency against LTA4 hydrolase.[3] The presence of the bromo- group on the phenyl ring of this compound warrants a thorough investigation into its anti-inflammatory efficacy.

This guide provides the foundational protocols to test the hypothesis that This compound acts as an LTA4 hydrolase inhibitor and to characterize its anti-inflammatory effects in both cellular and preclinical models.

Proposed Mechanism of Action

We hypothesize that this compound exerts its anti-inflammatory effects primarily through the inhibition of LTA4 hydrolase. This enzyme catalyzes the conversion of LTA4 to the potent pro-inflammatory mediator LTB4. By inhibiting this key step, the compound is expected to reduce the levels of LTB4, thereby dampening neutrophil chemotaxis and activation, and ultimately mitigating the inflammatory response.

Diagram: Proposed Mechanism of Action of this compound

Mechanism_of_Action Proposed Anti-Inflammatory Mechanism cluster_pathway Arachidonic Acid Cascade cluster_intervention Therapeutic Intervention Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 Catalyzes Inflammation Neutrophil Chemotaxis, Activation & Tissue Damage LTB4->Inflammation Promotes Compound This compound Compound->LTA4_Hydrolase Inhibits

Caption: Proposed inhibition of LTA4 hydrolase by this compound.

Experimental Protocols

The following protocols are designed to systematically evaluate the anti-inflammatory potential of this compound. It is imperative to include appropriate positive and negative controls in all experiments to ensure data validity.

PART 1: In Vitro Evaluation

Objective: To determine the direct inhibitory effect of the compound on LTA4 hydrolase activity and its ability to suppress inflammatory responses in a cellular model.

1.1. LTA4 Hydrolase Enzyme Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of LTA4 hydrolase.

  • Materials:

    • Recombinant human LTA4 hydrolase

    • LTA4 (substrate)

    • Test Compound: this compound (dissolved in DMSO)

    • Bestatin (a known LTA4 hydrolase inhibitor, as a positive control)

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.8, containing bovine serum albumin)

    • Methanol (for reaction termination)

    • Internal standard for HPLC analysis

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Protocol:

    • Prepare serial dilutions of this compound and the positive control (Bestatin) in the assay buffer. The final DMSO concentration should be kept below 0.5% to avoid affecting enzyme activity.

    • In a microcentrifuge tube, pre-incubate the recombinant LTA4 hydrolase with the test compound or control at various concentrations for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the substrate, LTA4.

    • Allow the reaction to proceed for a specified time (e.g., 5 minutes) at 37°C.

    • Terminate the reaction by adding ice-cold methanol containing an internal standard.

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to quantify the amount of LTB4 produced.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Data Presentation: LTA4 Hydrolase Inhibition

CompoundIC50 (µM)
This compoundTBD
Bestatin (Positive Control)Reported Value
Vehicle (DMSO)No Inhibition
TBD: To be determined experimentally.

1.2. Cellular Anti-Inflammatory Assay in Macrophages

This protocol assesses the compound's ability to suppress the production of pro-inflammatory mediators in a cellular context.[4] Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages.[4]

  • Cell Line: RAW 264.7 (murine macrophage cell line) or human THP-1 derived macrophages.

  • Materials:

    • RAW 264.7 cells

    • DMEM supplemented with 10% FBS and antibiotics

    • Lipopolysaccharide (LPS)

    • Test Compound: this compound (dissolved in DMSO)

    • Dexamethasone (positive control for anti-inflammatory activity)

    • Griess Reagent for Nitric Oxide (NO) measurement

    • ELISA kits for TNF-α, IL-6, and IL-1β

    • MTT or similar viability assay kit

  • Protocol:

    • Cell Viability Assay: First, determine the non-toxic concentration range of the compound. Plate RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 24 hours. Assess cell viability using an MTT assay to identify the maximum non-cytotoxic concentration for subsequent experiments.

    • Inflammatory Stimulation: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of the test compound or dexamethasone for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle-treated, unstimulated control group and a vehicle-treated, LPS-stimulated control group.

    • Measurement of Inflammatory Mediators:

      • Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

      • Pro-inflammatory Cytokines: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Data Analysis: Normalize the levels of inflammatory mediators to the total protein content or cell number. Calculate the percentage of inhibition of each mediator by the test compound compared to the LPS-stimulated control.

Data Presentation: Inhibition of Inflammatory Mediators in Macrophages

TreatmentNO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Vehicle Control (Unstimulated)BaselineBaselineBaseline
LPS + Vehicle100%100%100%
LPS + this compound (Conc. 1)TBDTBDTBD
LPS + this compound (Conc. 2)TBDTBDTBD
LPS + Dexamethasone (Positive Control)Expected InhibitionExpected InhibitionExpected Inhibition
TBD: To be determined experimentally.

Diagram: In Vitro Experimental Workflow

In_Vitro_Workflow In Vitro Evaluation Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cellular Assay Enzyme_Prep Prepare Recombinant LTA4 Hydrolase Incubation Pre-incubate Enzyme with Compound Enzyme_Prep->Incubation Compound_Prep_Enzyme Prepare Serial Dilutions of This compound Compound_Prep_Enzyme->Incubation Reaction Add Substrate (LTA4) & Incubate Incubation->Reaction Termination Terminate Reaction with Methanol Reaction->Termination Analysis_Enzyme Quantify LTB4 Production by HPLC Termination->Analysis_Enzyme IC50 Calculate IC50 Value Analysis_Enzyme->IC50 Cell_Culture Culture RAW 264.7 Macrophages Viability Determine Non-Toxic Concentration Range (MTT Assay) Cell_Culture->Viability Pre-treatment Pre-treat Cells with Compound Viability->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Analysis_Cellular Measure NO (Griess Reagent) & Cytokines (ELISA) Supernatant_Collection->Analysis_Cellular Results Assess Inhibition of Inflammatory Mediators Analysis_Cellular->Results

Caption: Workflow for the in vitro assessment of this compound.

PART 2: In Vivo Evaluation

Objective: To assess the anti-inflammatory efficacy of this compound in a preclinical model of acute inflammation.

2.1. Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation.[5]

  • Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old).

  • Materials:

    • This compound

    • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

    • Indomethacin (positive control)

    • 1% (w/v) λ-Carrageenan solution in sterile saline

    • Plethysmometer

  • Protocol:

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (n=6-8 per group):

      • Group 1: Vehicle control (receives vehicle only)

      • Group 2: Carrageenan control (receives vehicle + carrageenan)

      • Group 3-5: Test compound groups (receive different doses of this compound + carrageenan)

      • Group 6: Positive control (receives Indomethacin + carrageenan)

    • Administer the test compound or Indomethacin orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

    • Data Analysis:

      • Calculate the paw edema (in mL) by subtracting the initial paw volume from the paw volume at each time point.

      • Calculate the percentage of inhibition of edema for each treatment group compared to the carrageenan control group using the formula:

        • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

      • At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for histological analysis or measurement of inflammatory markers (e.g., myeloperoxidase activity as an index of neutrophil infiltration).

Data Presentation: Inhibition of Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Edema at 3h (mL ± SEM)% Inhibition of Edema at 3h
Vehicle Control-Baseline-
Carrageenan Control-Maximal Edema0%
This compoundDose 1TBDTBD
This compoundDose 2TBDTBD
This compoundDose 3TBDTBD
Indomethacin10Expected ReductionExpected Inhibition
TBD: To be determined experimentally. SEM: Standard Error of the Mean.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant to the skin, eyes, and respiratory system.[2] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion and Future Directions

The structural analogy of this compound to known LTA4 hydrolase inhibitors provides a strong rationale for its investigation as a novel anti-inflammatory agent. The protocols detailed in these application notes offer a systematic approach to validate this hypothesis, from direct enzyme inhibition to cellular and in vivo efficacy. Positive results from these studies would pave the way for further preclinical development, including pharmacokinetic and toxicological profiling, and evaluation in chronic models of inflammatory disease. The exploration of its potential interaction with other inflammatory pathways, including the sigma-1 receptor, could also be a valuable area for future research, potentially revealing a multi-target mechanism of action.[6][7]

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
  • Marrero-Ponce, Y., Siverio-Mota, D., Gálvez-Llompart, M., Recio, M. C., Giner, R. M., García-Domnech, R., ... & Crawford, A. D. (2015). Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: The nitroindazolinone chemotype. European Journal of Pharmaceutical Sciences, 76, 144-160. [Link]
  • Jo, H., Kim, H., Kim, H., Kim, J., Park, S. Y., & Kim, Y. (2018). In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione. Molecules, 23(10), 2465. [Link]
  • López-Muñoz, H., Calvillo-Velasco, M., & Quintanar-Guerrero, D. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2486. [Link]
  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Kumar, A., Kumar, A., Kumar, S., & Kumar, S. (2022). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Journal of Applied Pharmaceutical Science, 12(9), 116-126. [Link]
  • Penning, T. D., Chandrakumar, N. S., Chen, B. B., Chen, H. Y., Desai, B. N., Djuric, S. W., ... & Smith, W. G. (2000). Structure-activity relationship studies on 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of medicinal chemistry, 43(4), 721–735. [Link]
  • Zhang, M., Chen, J., Chen, C., Chen, L., & Qiu, Z. (2023). Sigma-1 Receptor Modulates CFA-Induced Inflammatory Pain via Sodium Channels in Small DRG Neurons. International Journal of Molecular Sciences, 24(2), 1731. [Link]
  • Nguyen, L., Lucke-Wold, B. P., Mookerjee, S. A., & O'Brien, E. A. (2017). Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases. Frontiers in cellular neuroscience, 11, 266. [Link]
  • Gris, G., Cobos, E. J., & Portillo-Salido, E. (2015). Sigma-1 Receptor and Inflammatory Pain. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 64(6), 377–381. [Link]
  • World Health Organization. (2020). Critical Review Report: Brorphine 1-{1-[1-(4-Bromophenyl)ethyl]piperidin-4- yl}-1,3-dihydro-2H-benzimidazol-2-one. [Link]
  • LookChem. N-[2-(4-Bromophenoxy)ethyl]pyrrolidine. [Link]
  • Rosen, D. A., Seki, S. M., Fernández-Castañeda, A., Beiter, R. M., Eccles, J. D., Woodfolk, J. A., & Gaultier, A. (2019). Modulation of the Sigma-1 Receptor-IRE1 pathway is beneficial in preclinical models of inflammation and sepsis. Science translational medicine, 11(478), eaau5266. [Link]
  • Esteve, C., Grande, F., & Goya, P. (2013). Compounds of[5][8][9] triazolo [1,5-a] pyridine and[5][8][9] triazolo [1,5-c] pyrimidine and their use.

Sources

Application Notes and Protocols: 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine as a Tool Compound for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potential Modulator of Inflammatory Pathways

In the landscape of drug discovery and chemical biology, tool compounds are indispensable reagents for dissecting complex biological processes. A well-characterized tool compound allows researchers to probe the function of a specific protein target, validate its role in disease, and pave the way for novel therapeutic strategies.[1] This guide focuses on 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine , a pyrrolidine derivative with structural similarities to known inhibitors of Leukotriene A4 (LTA4) hydrolase .

Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that plays a pivotal role in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[2][3][4] LTB4 is implicated in the pathophysiology of numerous inflammatory diseases, including asthma, arthritis, and inflammatory bowel disease.[2][3][5][6] Consequently, inhibitors of LTA4 hydrolase are of significant interest as potential anti-inflammatory agents. Given its chemical structure, this compound presents itself as a candidate tool compound for investigating the inhibition of LTA4 hydrolase and its downstream effects.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and utilize this compound as a tool compound for studying the enzyme kinetics of LTA4 hydrolase. We will delve into the principles of tool compound validation, provide detailed protocols for enzyme inhibition assays, and offer guidance on data analysis and interpretation.

Part 1: The Imperative of Tool Compound Validation

Purity and Identity Confirmation

The first step is to confirm the identity and purity of the this compound sample.

  • Identity Verification: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be employed to confirm that the chemical structure of the compound is as expected.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a small molecule. A purity of >95% is generally considered acceptable for a tool compound.

Solubility Determination

The solubility of the compound in the assay buffer is a critical parameter. Undissolved compound can lead to inaccurate concentration determination and artefactual inhibition. It is essential to determine the solubility of this compound in the chosen assay buffer. This can be achieved through various methods, including nephelometry or visual inspection after centrifugation of a saturated solution.

Stability Assessment

The stability of the compound under assay conditions (e.g., temperature, pH, light exposure) should be evaluated to ensure that it does not degrade over the course of the experiment. This can be assessed by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity by HPLC.

Part 2: In Vitro Characterization of LTA4 Hydrolase Inhibition

This section outlines a detailed protocol for determining the inhibitory potential of this compound against LTA4 hydrolase using a sensitive and continuous fluorogenic assay. LTA4 hydrolase exhibits both epoxide hydrolase and aminopeptidase activity. For screening and kinetic analysis, the aminopeptidase activity is often more convenient to measure.[8][9]

Principle of the Fluorogenic Assay

The assay utilizes a specific, high-affinity fluorigenic substrate for LTA4H, such as L-(4-benzoyl)phenylalanyl-β-naphthylamide.[8][9] In its intact form, the substrate is non-fluorescent. Upon cleavage by the aminopeptidase activity of LTA4H, the fluorescent β-naphthylamide is released, resulting in a quantifiable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Experimental Workflow

The following diagram illustrates the overall workflow for the enzyme inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate reagents->plate add_inhibitor Add Inhibitor dilutions to plate plate->add_inhibitor add_enzyme Add Enzyme (pre-incubate) add_inhibitor->add_enzyme add_substrate Add Substrate (initiate reaction) add_enzyme->add_substrate read_fluorescence Measure Fluorescence (kinetic read) add_substrate->read_fluorescence calc_rate Calculate Initial Rates read_fluorescence->calc_rate plot_data Plot Data (IC50 & Lineweaver-Burk) calc_rate->plot_data

Caption: Experimental workflow for LTA4 hydrolase inhibition assay.

Detailed Protocol: IC50 Determination

This protocol is designed to determine the concentration of this compound that inhibits 50% of LTA4 hydrolase activity (IC50).

Materials:

  • Recombinant human LTA4 hydrolase

  • Fluorogenic substrate (e.g., L-(4-benzoyl)phenylalanyl-β-naphthylamide)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl

  • This compound (validated stock solution in DMSO)

  • DMSO (for vehicle control)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 405 nm)

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a working solution of LTA4 hydrolase in assay buffer. The final concentration should be determined empirically to yield a robust linear increase in fluorescence over 15-30 minutes.

    • Prepare a working solution of the fluorogenic substrate in assay buffer. The concentration should be at or near the Michaelis constant (Km) for the substrate.

    • Prepare a serial dilution of this compound in DMSO. Then, dilute these solutions into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is constant and does not exceed 1%.

  • Assay Setup:

    • To the wells of the 96-well plate, add 50 µL of the diluted inhibitor solutions or vehicle control (assay buffer with the same final DMSO concentration).

    • Add 25 µL of the LTA4 hydrolase working solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 25 µL of the fluorogenic substrate working solution to each well to initiate the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the plate in the fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity every 30 seconds for 30 minutes in kinetic mode.

Data Analysis: IC50 Curve
  • Calculate Initial Rates: For each inhibitor concentration, determine the initial reaction velocity (v₀) by plotting fluorescence versus time and calculating the slope of the initial linear portion of the curve.

  • Normalize Data: Express the initial rates as a percentage of the uninhibited control (vehicle).

  • Plot the IC50 Curve: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 Value: Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Parameter Description Hypothetical Value
IC50 Concentration of inhibitor that reduces enzyme activity by 50%.1.2 µM
Hill Slope A measure of the steepness of the dose-response curve.-1.1
Goodness of fit of the curve to the data.0.99

Part 3: Elucidating the Mechanism of Inhibition

Determining the mechanism by which a tool compound inhibits its target is crucial for its proper use and interpretation of results.[10][11][12] This can be achieved by performing the enzyme assay with varying concentrations of both the substrate and the inhibitor.

Lineweaver-Burk Plot Analysis

The Lineweaver-Burk plot, a double reciprocal plot of 1/v₀ versus 1/[S], is a classical method to visualize and distinguish between different modes of reversible inhibition.[10][11][13]

Procedure:

  • Perform the enzyme assay as described above, but with several fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • For each inhibitor concentration, vary the substrate concentration over a range (e.g., 0.2 x Km to 5 x Km).

  • Calculate the initial velocity (v₀) for each combination of substrate and inhibitor concentration.

  • Plot 1/v₀ versus 1/[S] for each inhibitor concentration on the same graph.

Interpreting the Lineweaver-Burk Plot

The pattern of the lines on the Lineweaver-Burk plot reveals the mode of inhibition:

  • Competitive Inhibition: The lines intersect at the y-axis (1/Vmax). The apparent Km increases with increasing inhibitor concentration.

  • Non-competitive Inhibition: The lines intersect on the x-axis (-1/Km). The Vmax decreases with increasing inhibitor concentration.

  • Uncompetitive Inhibition: The lines are parallel. Both Vmax and Km decrease.

inhibition_mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition comp_node Inhibitor binds to free enzyme only comp_effect Vmax: Unchanged Km: Increased comp_node->comp_effect noncomp_node Inhibitor binds to free enzyme and ES complex noncomp_effect Vmax: Decreased Km: Unchanged noncomp_node->noncomp_effect uncomp_node Inhibitor binds to ES complex only uncomp_effect Vmax: Decreased Km: Decreased uncomp_node->uncomp_effect

Caption: Summary of reversible inhibition mechanisms.

Hypothetical Kinetic Parameters

The following table summarizes hypothetical kinetic parameters for LTA4 hydrolase in the absence and presence of this compound, assuming a competitive inhibition mechanism.

Inhibitor Conc. (µM) Vmax (RFU/min) Apparent Km (µM)
050010
0.650015
1.250020
2.450030

Conclusion and Future Directions

This application note provides a comprehensive guide for the initial characterization of this compound as a potential tool compound for studying LTA4 hydrolase. By following the outlined protocols for validation, IC50 determination, and mechanism of action studies, researchers can generate robust and reliable data.

A thoroughly validated this compound, with a defined potency and mechanism of action against LTA4 hydrolase, would be a valuable asset for investigating the role of this enzyme in inflammatory and other disease processes. Future studies could involve assessing its selectivity against other related hydrolases and its efficacy in cell-based and in vivo models of inflammation.

References

  • EFMC Best Practices in Medicinal Chemistry WG. (n.d.). Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology.
  • Proteopedia. (2025). Leukotriene A4 Hydrolase.
  • Goulet, F., et al. (2013). A sensitive fluorigenic substrate for selective in vitro and in vivo assay of leukotriene A4 hydrolase activity. Analytical Biochemistry, 441(2), 149-157.
  • Wikipedia. (2024). Lineweaver–Burk plot.
  • Goulet, F., et al. (2013). A sensitive fluorigenic substrate for selective in vitro and in vivo assay of Leukotriene A4 hydrolase activity. ResearchGate.
  • MedSchoolCoach. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry.
  • Haeggström, J. Z. (2000). Leukotriene A4 hydrolase. PubMed.
  • Cloud-Clone Corp. (n.d.). ELISA Kit for Leukotriene A4 Hydrolase (LTA4H).
  • Haeggström, J. Z. (2000). Structure, Function, and Regulation of Leukotriene A4 Hydrolase. American Journal of Respiratory and Critical Care Medicine, 161(2), S25-S31.
  • Chemistry LibreTexts. (2025). 10.5: Enzyme Inhibition.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541.
  • Haeggström, J. Z. (2000). Structure, Function, and Regulation of Leukotriene A4 Hydrolase. ATS Journals.
  • The Organic Chemistry Tutor. (2022). Determining α (alpha) and Ki from Lineweaver-Burk Plots. YouTube.
  • Auld, D. S. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 40-45.
  • edX. (n.d.). IC50 Determination.
  • Landfors, F., et al. (2021). Leukotriene A4 Hydrolase and Hepatocyte Growth Factor Are Risk Factors of Sudden Cardiac Death Due to First-Ever Myocardial Infarction. International Journal of Molecular Sciences, 22(16), 8758.
  • Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Cell, 143(1), 19-23.

Sources

Handling and storage guidelines for "1-(2-(4-Bromophenoxy)ethyl)pyrrolidine"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(4-Bromophenoxy)ethyl)pyrrolidine is a halogenated heterocyclic compound with potential applications in pharmaceutical research and development. Its structure, featuring a bromophenoxy group linked to a pyrrolidine ring, makes it a valuable intermediate in the synthesis of more complex molecules. Notably, it has been mentioned in the context of synthesizing derivatives for therapeutic use.[1] Given its reactive nature and potential biological activity, a thorough understanding of its properties and adherence to strict handling and storage protocols are paramount to ensure laboratory safety and experimental integrity.

This document provides a comprehensive guide to the safe handling, storage, and use of this compound, drawing from available chemical data and established laboratory safety principles. It is intended to supplement, not replace, an institution's internal safety protocols and a researcher's own risk assessment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 1081-73-8[2][3][4][5]
Molecular Formula C₁₂H₁₆BrNO[1][2][3][5][6]
Molecular Weight 270.17 g/mol [1][2]
Appearance Colorless or light yellow liquid[1]
Boiling Point 138-140 °C at 1.2 mmHg[1][2][4]
Density 1.304 g/mL at 25 °C[1][2][4]
Refractive Index n20/D 1.557[1][2][4]
Solubility Low solubility in water. Soluble in common organic solvents like dichloromethane and chloroform.[6]
Flash Point >110 °C (>230 °F)[1][2]

Safety and Hazard Information

This compound is classified as an irritant.[3] All personnel handling this compound must be thoroughly familiar with its potential hazards and the required safety precautions.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][4]

Signal Word: Warning[2][4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[2]

  • Skin and Body Protection: A lab coat must be worn. Ensure full coverage of exposed skin.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]

Engineering Controls
  • Fume Hood: All weighing, transferring, and handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash Station and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Handling and Storage Workflow

The following diagram illustrates the decision-making process for the safe handling and storage of this compound.

cluster_receiving Receiving and Initial Storage cluster_handling Handling and Use cluster_cleanup Post-Experiment receive Receive Shipment inspect Inspect Container for Damage receive->inspect log Log into Chemical Inventory inspect->log initial_storage Store in Designated Area: Cool, Dry, Well-Ventilated log->initial_storage ppe Don Appropriate PPE: Goggles, Gloves, Lab Coat initial_storage->ppe Prepare for Experiment fume_hood Work in a Fume Hood ppe->fume_hood weigh_transfer Weigh and Transfer Compound fume_hood->weigh_transfer reaction Perform Experiment weigh_transfer->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate Experiment Complete waste Dispose of Waste in Labeled Hazardous Waste Container decontaminate->waste remove_ppe Remove PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for Safe Handling of this compound.

Storage Guidelines

Proper storage is crucial to maintain the stability and integrity of this compound.

  • Temperature: Store in a cool, dry place.[5][6] Some suppliers recommend refrigerated storage (2-10 °C).

  • Atmosphere: Keep the container tightly sealed to prevent exposure to moisture and air, which could lead to degradation.[5][6] Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage to prevent oxidation.

  • Light: Protect from direct sunlight.[6]

  • Incompatibilities: Store separately from strong oxidizing agents and other incompatible materials to avoid hazardous chemical reactions.[6]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the victim is not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Protocol: Preparation of a Stock Solution

This protocol provides a general procedure for preparing a stock solution of this compound. The choice of solvent and concentration will be experiment-dependent.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform)

  • Volumetric flask with a ground glass stopper

  • Glass funnel

  • Syringe or calibrated pipette

  • Analytical balance

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Perform all steps in a certified chemical fume hood.

  • Tare: Place the volumetric flask on the analytical balance and tare it.

  • Weighing: Carefully add the desired amount of this compound to the volumetric flask using a syringe or pipette. Record the exact mass.

  • Dissolution: Add a small amount of the chosen anhydrous solvent to the flask and swirl gently to dissolve the compound completely.

  • Dilution: Once dissolved, add the solvent to the flask until the solution reaches the calibration mark.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a properly labeled storage bottle with a screw cap. The label should include the compound name, concentration, solvent, date of preparation, and your initials. Store the solution under the recommended storage conditions.

Experimental Workflow: A Representative Synthetic Application

The following diagram outlines a generalized workflow for a synthetic transformation using this compound as a starting material.

cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Prepare Reactants and Solvents assembly Assemble Reaction Apparatus (e.g., Round-bottom flask, Condenser) reagents->assembly inert_atm Establish Inert Atmosphere (if required) assembly->inert_atm add_reagents Add this compound and other reagents inert_atm->add_reagents Start Reaction heating_stirring Heat and Stir Reaction Mixture add_reagents->heating_stirring monitoring Monitor Reaction Progress (TLC, LC-MS) heating_stirring->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Perform Aqueous Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purify Product (e.g., Column Chromatography) drying->purification

Caption: Generalized Synthetic Workflow.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable research chemical that requires careful handling and storage due to its irritant properties. By adhering to the guidelines outlined in this document and maintaining a strong safety culture in the laboratory, researchers can minimize risks and ensure the integrity of their experimental work. Always consult the most up-to-date safety information and your institution's specific safety protocols before use.

References

  • This compound Supplier & Manufacturer in China. Bouling Chemical Co., Limited. Link
  • 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine 95%. Sigma-Aldrich. Link
  • This compound.
  • 1-[2-(4-bromo-phenoxy)-ethyl]-pyrrolidine, CAS No. 1081-73-8. iChemical. Link
  • N-[2-(4-Bromophenoxy)ethyl]pyrrolidine. LookChem. Link
  • N-[2-(4-Bromophenoxy)ethyl]pyrrolidine CAS # 1081-73-8. TradingChem.com. Link
  • 1-(3-(4-Bromophenoxy)propyl)
  • Safety D
  • 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine. Chem-Space. Link
  • SAFETY DATA SHEET. Santa Cruz Biotechnology. Link
  • SAFETY D
  • SAFETY D
  • SAFETY D

Sources

Application Notes and Protocols for 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine: A Guide to Safe Handling and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine. It is intended for laboratory personnel, including researchers, scientists, and professionals in the field of drug development. This guide synthesizes critical safety data with practical, field-proven insights to ensure the responsible use of this compound. In addition to safety protocols, this document explores the synthetic utility of this compound as a versatile building block in modern organic chemistry, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, hazard mitigation strategies, and emergency procedures are provided to foster a culture of safety and scientific integrity in the laboratory.

Introduction: Understanding the Chemical Profile

This compound is a halogenated organic compound featuring a bromophenoxy moiety linked to a pyrrolidine ring via an ethyl ether chain. Its structure lends itself to applications in medicinal chemistry and organic synthesis, where the aryl bromide can serve as a handle for forming new carbon-carbon and carbon-heteroatom bonds. The pyrrolidine group, a common motif in many biologically active compounds, can influence the pharmacokinetic and pharmacodynamic properties of derivative molecules.

While a valuable synthetic intermediate, the presence of the brominated aromatic ring and the pyrrolidine functional group necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This guide is designed to provide the necessary framework for its safe and effective use in a research environment.

Chemical and Physical Properties

A clear understanding of the physical properties of a compound is the first step in safe handling. The following table summarizes the key physical and chemical data for this compound.

PropertyValueReference(s)
Chemical Formula C₁₂H₁₆BrNO
Molecular Weight 270.17 g/mol
Appearance Colorless or light yellow liquid[1]
Boiling Point 138-140 °C at 1.2 mmHg
Density 1.304 g/mL at 25 °C
Refractive Index n20/D 1.557
Solubility Low in water; Soluble in common organic solvents like dichloromethane and chloroform.[2]
Flash Point >113 °C (>235.4 °F) - closed cup

Hazard Identification and Toxicological Profile

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: GHS classification for this compound and similar compounds.[3]

Toxicological Insights
  • Acute Toxicity: While specific oral, dermal, and inhalation toxicity data for this compound are not available, related N-alkyl-pyrrolidones have shown varying levels of acute toxicity.[1] It is prudent to assume this compound may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritancy: Direct contact can cause irritation to the skin and eyes.[3] Prolonged or repeated exposure may lead to dermatitis.

  • Respiratory Effects: Inhalation of vapors or aerosols may cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.

  • Chronic Effects: There is no specific data on the chronic toxicity, carcinogenicity, or reproductive toxicity of this compound. However, as a halogenated organic compound, long-term exposure should be minimized.

Core Safety Directives and Handling Protocols

A proactive approach to safety is paramount when working with any chemical. The following directives are designed to minimize risk and ensure a safe laboratory environment.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to this compound is through the use of effective engineering controls.

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood.[4]

  • Ventilation: Ensure that the laboratory has adequate general ventilation to prevent the accumulation of vapors.[4]

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of PPE are critical for preventing direct contact with the chemical.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before each use.[5]

  • Skin and Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.[5]

  • Respiratory Protection: Under normal working conditions within a functional fume hood, respiratory protection is not typically required. In the event of a large spill or a failure of engineering controls, a respirator with an appropriate organic vapor cartridge may be necessary.[4]

PPE_Hierarchy cluster_Controls Exposure Control Hierarchy Engineering Engineering Controls (Fume Hood, Ventilation) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Engineering->PPE Primary Barrier Work_Practices Safe Work Practices (Training, Hygiene) PPE->Work_Practices Secondary Barrier

Caption: Hierarchy of controls for safe handling.

Storage and Transport

Proper storage is crucial to maintain the stability of the compound and prevent accidental release or reaction.

  • Container: Store in a tightly sealed, original container.[2]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2]

  • Segregation: Store separately from incompatible materials, particularly strong oxidizing agents and strong acids.[2]

  • Transport: When transporting the chemical within the laboratory, use a secondary container to prevent spills in case the primary container is dropped or breaks.

Waste Disposal

As a halogenated organic compound, this compound requires special disposal procedures.

  • Waste Stream: Dispose of as halogenated organic waste. Do not mix with non-halogenated waste.[6]

  • Container: Collect waste in a designated, properly labeled, and sealed container.

  • Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Emergency Procedures: Preparedness and Response

Rapid and appropriate response to an emergency can significantly mitigate the consequences of an accidental exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Response Protocol

The response to a spill will depend on its size and location.

  • Minor Spill (within a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Wipe the area dry.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert others.

    • If the spill is flammable, eliminate all sources of ignition.

    • Close the laboratory doors and post a warning sign.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Spill_Response Start Spill Occurs Assess Assess Spill Size and Location Start->Assess Minor Minor Spill (in fume hood) Assess->Minor Small Major Major Spill (outside hood or large volume) Assess->Major Large Contain Contain with Absorbent Minor->Contain Evacuate Evacuate Area & Alert Others Major->Evacuate Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate End Spill Managed Decontaminate->End Call_EHS Call EHS/ Emergency Response Evacuate->Call_EHS Call_EHS->End

Caption: Decision workflow for spill response.

Application Notes: Synthetic Utility

This compound is a valuable building block for the synthesis of more complex molecules, primarily through reactions that functionalize the aryl bromide. The most common and powerful of these are palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[7] this compound can serve as the aryl bromide partner in this reaction, allowing for the introduction of a wide variety of aryl or vinyl groups.

General Reaction Scheme:

Illustrative Protocol for Suzuki-Miyaura Coupling:

Disclaimer: This is a general protocol based on similar reactions and should be optimized for specific substrates and desired outcomes.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture, such as toluene/water (4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[8][9] This reaction allows for the synthesis of a wide range of substituted anilines and related compounds from this compound.

General Reaction Scheme:

Illustrative Protocol for Buchwald-Hartwig Amination:

Disclaimer: This is a general protocol based on similar reactions and should be optimized for specific substrates and desired outcomes.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent, such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

References

  • Ansell, J. M., & Fowler, J. S. (1988). A comparison of the acute oral toxicity, dermal irritation and eye irritation of a series of N-alkyl-2-pyrrolidones. Food and Chemical Toxicology, 26(6), 475-479.
  • Apollo Scientific. (2022).
  • CDH Fine Chemical. (n.d.).
  • ChemTalk. (n.d.). Bromine water - disposal.
  • Carl Roth GmbH + Co. KG. (n.d.).
  • Fisher Scientific. (2012).
  • Benchchem. (2025).
  • iChemical. (n.d.). 1-[2-(4-bromo-phenoxy)-ethyl]-pyrrolidine, CAS No. 1081-73-8.
  • DrugFuture. (n.d.).
  • ResearchGate. (2025).
  • Sigma-Aldrich. (n.d.). 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine 95%.
  • Lan, C. H., Peng, C. Y., & Lin, T. S. (2004). Acute aquatic toxicity of N-methyl-2-pyrrolidinone to Daphnia magna.
  • Jakab, E., & Blazsó, M. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of analytical and applied pyrolysis, 67(1), 133–146.
  • Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP.
  • Chemtalk. (n.d.).
  • GOV.UK. (n.d.).
  • Darnell, A. J. (1983).
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Ether cleavage.
  • FEMA.gov. (2023).
  • Occupational Safety and Health Administration. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • YouTube. (2025).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Bouling Chemical Co., Limited. (n.d.). 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine.
  • ACS Publications. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous)
  • U.S. Environmental Protection Agency. (2019).
  • ResearchGate. (2025).
  • Stoltz Group, Caltech. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Organic Chemistry Portal. (n.d.).
  • Wayne State University. (n.d.).
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Bouling Chemical Co., Limited. (n.d.). This compound Supplier & Manufacturer in China.
  • Organic Syntheses. (n.d.).
  • Springer Medizin. (2014). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism.
  • Springer Medizin. (2014). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism.
  • Chemistry LibreTexts. (2023). Reactions of Aryl Halides.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Stoltz Group, Caltech. (n.d.). Catalytic Reduction of Alkyl and Aryl Bromides Using Isopropanol.
  • MDPI. (2025).
  • Benchchem. (2025). Comparative Efficacy of 1-((2-Bromophenyl)sulfonyl)
  • McMurry, J. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry: A Tenth Edition.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4'-Bromovalerophenone.

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of "1-(2-(4-Bromophenoxy)ethyl)pyrrolidine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-(4-bromophenoxy)ethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to support your experimental success.

I. Overview of the Synthesis and Potential Challenges

The most common and practical method for synthesizing this compound is through a Williamson ether synthesis . This reaction involves the coupling of a deprotonated alcohol (alkoxide) with an organohalide.[1] In this specific case, it's the reaction between the sodium or potassium salt of 4-bromophenol and 1-(2-chloroethyl)pyrrolidine.

While seemingly straightforward, this SN2 reaction is often accompanied by competing side reactions that can significantly impact the yield and purity of the desired product.[2][3] This guide will dissect these potential pitfalls and provide actionable solutions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing a systematic approach to identify the cause and implement a solution.

Issue 1: Low Yield of the Desired Product

A low yield is one of the most frequent frustrations in organic synthesis. Several factors can contribute to this issue in the synthesis of this compound.

Possible Cause 1: Competing E2 Elimination

The alkoxide of 4-bromophenol is a strong base, and it can induce an E2 elimination reaction with 1-(2-chloroethyl)pyrrolidine, leading to the formation of 1-vinylpyrrolidine and regenerating the 4-bromophenol.[3][4] This is especially problematic with secondary and tertiary alkyl halides, though it can still occur with primary halides under certain conditions.[5]

Troubleshooting Steps:

  • Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Higher temperatures favor elimination over substitution.[2]

  • Choice of Base: While a strong base is necessary to deprotonate the 4-bromophenol, using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can sometimes suppress the E2 pathway compared to stronger bases like sodium hydride (NaH).[4]

  • Solvent Selection: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents solvate the cation of the base, leaving a more "naked" and nucleophilic alkoxide, which favors the SN2 reaction.[4]

Possible Cause 2: Incomplete Deprotonation of 4-Bromophenol

If the 4-bromophenol is not fully deprotonated, the concentration of the nucleophilic phenoxide will be lower, leading to a slower and less efficient reaction.

Troubleshooting Steps:

  • Base Stoichiometry: Ensure you are using at least one full equivalent of a strong base relative to the 4-bromophenol.

  • Reaction Time for Deprotonation: Allow sufficient time for the base to fully react with the 4-bromophenol before adding the 1-(2-chloroethyl)pyrrolidine. This can be monitored by observing the cessation of hydrogen gas evolution if using a hydride base.

Possible Cause 3: Hydrolysis of 1-(2-Chloroethyl)pyrrolidine

1-(2-Chloroethyl)pyrrolidine and its hydrochloride salt are susceptible to hydrolysis, especially in the presence of moisture, which forms the unreactive 1-(2-hydroxyethyl)pyrrolidine.[6]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[6]

  • Reagent Quality: Use freshly opened or properly stored 1-(2-chloroethyl)pyrrolidine or its hydrochloride salt. The hydrochloride salt is generally more stable and easier to handle.[6] If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.

Issue 2: Presence of Unreacted Starting Materials

Detecting unreacted 4-bromophenol or 1-(2-chloroethyl)pyrrolidine in your crude product indicates an incomplete reaction.

Troubleshooting Steps:

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an adequate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reagent Purity: Impurities in the starting materials can inhibit the reaction. Ensure the purity of both 4-bromophenol and 1-(2-chloroethyl)pyrrolidine.

  • Mixing: Inefficient stirring can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction.

Issue 3: Formation of a Troublesome Impurity

The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum can be perplexing. Understanding the likely side products is key to their elimination.

Possible Side Reaction 1: C-Alkylation of the Phenoxide

Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation) or a carbon atom on the aromatic ring (C-alkylation).[2][4] While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of 2- or 4-(2-(pyrrolidin-1-yl)ethyl)-4-bromophenol.

Mitigation Strategies:

  • Solvent Choice: As mentioned, polar aprotic solvents favor O-alkylation.[4]

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio. Potassium and cesium salts often give higher yields of the O-alkylated product.

Possible Side Reaction 2: Over-alkylation of Pyrrolidine

If pyrrolidine is used as a starting material to generate 1-(2-chloroethyl)pyrrolidine in situ, or if there is an excess of the alkylating agent, over-alkylation can occur.[7] This leads to the formation of quaternary ammonium salts.

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using an excess of the amine can favor mono-alkylation.[7]

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, reducing the likelihood of the mono-substituted product reacting further.[7]

III. Frequently Asked Questions (FAQs)

Q1: What is the most common side product in this synthesis and how can I identify it?

A: The most common side product is often the result of the E2 elimination of 1-(2-chloroethyl)pyrrolidine, which is 1-vinylpyrrolidine. This can be identified by its characteristic vinyl proton signals in the ¹H NMR spectrum. Another common impurity is unreacted 4-bromophenol.

Q2: I am using 1-(2-chloroethyl)pyrrolidine hydrochloride. Do I need to do anything differently?

A: Yes. The hydrochloride salt is acidic and will be neutralized by the base in your reaction. Therefore, you must add an additional equivalent of base to your reaction mixture to both neutralize the hydrochloride and deprotonate the 4-bromophenol. The hydrochloride salt is often preferred due to its increased stability and ease of handling compared to the free base.[6][8]

Q3: My reaction mixture has turned dark brown. Is this normal?

A: Some darkening of the reaction mixture is common, particularly when using DMF at elevated temperatures. However, excessive darkening could indicate decomposition or significant side reactions. It is crucial to maintain careful temperature control and ensure an inert atmosphere to minimize degradation.

Q4: What is the best way to purify the final product?

A: The purification strategy will depend on the scale and the impurities present.

  • Extraction: An initial aqueous workup can remove unreacted 4-bromophenol (by washing with a dilute base like NaOH) and any water-soluble salts.

  • Column Chromatography: Silica gel column chromatography is often effective for removing both more polar and less polar impurities. A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[9]

  • Recrystallization: If the product is a solid and of reasonable purity after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material.[9]

Q5: Can I use a different leaving group on the ethylpyrrolidine moiety?

A: Yes. While the chloro- derivative is common, using a better leaving group like a tosylate (OTs) or mesylate (OMs) on the 2-(pyrrolidin-1-yl)ethanol can lead to a more efficient SN2 reaction under milder conditions. However, these reagents are often more expensive.

IV. Visualizing the Reaction and Side Pathways

The following diagram illustrates the intended synthetic route and the major competing side reactions.

Synthesis_of_1_2_4_Bromophenoxy_ethyl_pyrrolidine cluster_reactants Reactants cluster_products Products 4-Bromophenol 4-Bromophenol 1-(2-Chloroethyl)pyrrolidine 1-(2-Chloroethyl)pyrrolidine Base Base This compound This compound 1-Vinylpyrrolidine 1-Vinylpyrrolidine C-Alkylated Product C-Alkylated Product 4-Bromophenoxide 4-Bromophenoxide 4-Bromophenoxide->this compound + 1-(2-Chloroethyl)pyrrolidine (O-Alkylation, SN2) 4-Bromophenoxide->C-Alkylated Product + 1-(2-Chloroethyl)pyrrolidine (C-Alkylation)

Sources

Technical Support Center: Optimizing Yield and Purity of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine (CAS No. 1081-73-8).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction yield and achieving high product purity. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Synthesis Troubleshooting Guide

The synthesis of this compound is typically achieved via a Williamson ether synthesis.[4][5][6] This involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide. Specifically, the sodium or potassium salt of 4-bromophenol is reacted with 1-(2-chloroethyl)pyrrolidine or a similar electrophile.

Diagram: Synthetic Pathway

Williamson Ether Synthesis 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide 4-Bromophenol->4-Bromophenoxide Deprotonation Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->4-Bromophenoxide Product This compound 4-Bromophenoxide->Product SN2 Attack Side_Product Elimination/Side Products 4-Bromophenoxide->Side_Product E2 Elimination (minor) 1-(2-Chloroethyl)pyrrolidine 1-(2-Chloroethyl)pyrrolidine 1-(2-Chloroethyl)pyrrolidine->Product 1-(2-Chloroethyl)pyrrolidine->Side_Product

Caption: Williamson ether synthesis of the target compound.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this Williamson ether synthesis can often be attributed to several factors:

  • Incomplete Deprotonation of 4-Bromophenol: The acidity of the phenolic proton is crucial. If a base that is not strong enough is used, the equilibrium will not fully favor the phenoxide, leading to unreacted starting material. While bases like potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydride (NaH) often ensure complete deprotonation and can lead to higher yields.[7]

  • Competing Elimination (E2) Reaction: The alkoxide can act as a base as well as a nucleophile.[4][8] With secondary alkyl halides, this competition is more pronounced.[8] Although 1-(2-chloroethyl)pyrrolidine is a primary halide, steric hindrance or high reaction temperatures can still favor the E2 elimination pathway, leading to the formation of undesired alkenes.[4][6]

  • Moisture in the Reaction: Alkoxides are highly reactive towards water. Any moisture present in the reactants or solvent will quench the phenoxide, reducing the amount available to react with the alkyl halide. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Sub-optimal Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can promote side reactions, including elimination and decomposition. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal balance between reaction rate and side product formation.

Q2: I am observing multiple spots on my TLC plate even after the reaction has run for an extended period. What could these be?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. These could include:

  • Unreacted Starting Materials: 4-bromophenol and 1-(2-chloroethyl)pyrrolidine.

  • Desired Product: this compound.

  • Side Products: As mentioned, elimination products are a possibility. Additionally, if the phenoxide is particularly reactive, C-alkylation on the aromatic ring can occur, although this is less common under standard Williamson ether synthesis conditions.[5][7]

To identify these spots, you can run co-spots with your starting materials. The product, being a tertiary amine, may streak on the TLC plate; adding a small amount of triethylamine to the eluent can help to mitigate this.

Q3: What are the optimal reaction conditions for this synthesis?

A3: While optimization is experiment-specific, a robust starting point for the synthesis of aryl ethers involves the following conditions:[7]

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)NaH ensures complete deprotonation. K₂CO₃ is a milder, easier-to-handle alternative but may require longer reaction times or higher temperatures.
Solvent Anhydrous Dimethylformamide (DMF) or AcetonitrilePolar aprotic solvents are ideal as they solvate the cation of the alkoxide without interfering with the nucleophilicity of the phenoxide.[7]
Temperature 60-80 °CThis temperature range typically provides a good balance between reaction rate and minimizing side reactions. Monitor by TLC to adjust as needed.
Atmosphere Inert (Nitrogen or Argon)Prevents the reaction of the highly reactive phenoxide with atmospheric moisture and oxygen.

II. Purification Troubleshooting Guide

The purification of this compound can be challenging due to its basic nature and potential for interaction with standard purification media.

Diagram: Purification Workflow

Purification_Workflow Crude_Product Crude Reaction Mixture Workup Aqueous Workup (e.g., Water/EtOAc Extraction) Crude_Product->Workup Chromatography Column Chromatography Workup->Chromatography Recrystallization Recrystallization (as salt or free base) Chromatography->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Analysis Purity Analysis (NMR, HPLC, Melting Point) Pure_Product->Analysis

Caption: A general workflow for the purification of the target compound.

Frequently Asked Questions (FAQs) - Purification

Q1: My product is streaking badly on the silica gel column and I am getting poor separation. How can I resolve this?

A1: The streaking of tertiary amines on silica gel is a common issue caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.[9][10] This can lead to irreversible adsorption and poor recovery.[9] Here are several effective strategies to overcome this:

  • Use of a Basic Modifier in the Eluent: Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase is a widely used technique.[9][10] These additives compete with your product for the acidic sites on the silica, allowing for much cleaner elution. A typical concentration of TEA is 0.1-2% (v/v) in your eluent system.[9]

  • Pre-treatment of Silica Gel: You can "deactivate" the silica gel by preparing a slurry in a solvent containing triethylamine before packing the column.[9]

  • Alternative Stationary Phases: If the issue persists, consider using a more inert stationary phase. Basic alumina can be an excellent alternative for the purification of basic compounds.[9] Amine-functionalized silica is another option that provides a more basic environment and minimizes unwanted interactions.[10]

Q2: I am having difficulty recrystallizing the final product. It keeps "oiling out." What can I do?

A2: "Oiling out" during recrystallization occurs when the compound comes out of solution as a liquid rather than a solid. This is often due to the choice of solvent or the rate of cooling. For amines, recrystallization can be tricky.[11] Consider the following approaches:

  • Solvent Selection: A solvent pair is often effective for recrystallization.[12] For this compound, which has both polar and non-polar characteristics, a good starting point would be a system like ethanol/water or ethyl acetate/heptane.[12]

  • Salt Formation: A highly effective method for purifying amines is to convert them into a salt, such as a hydrochloride or hydrobromide salt, by treating the free base with an acid like HCl in ether.[11] These salts are often highly crystalline and can be easily recrystallized from polar solvents like ethanol or isopropanol. The pure salt can then be converted back to the free base by treatment with a base.

  • Controlled Cooling: If the solution is cooled too rapidly, the compound may not have sufficient time to form a crystal lattice and will separate as an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[12] Seeding the solution with a small crystal of the pure compound can also help to initiate crystallization.

Q3: How can I confidently assess the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the compound and identifying any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity. A single, sharp peak is indicative of a pure compound.

  • Melting Point Analysis: A sharp and narrow melting point range is a good indicator of high purity for a crystalline solid.[12] The literature boiling point is 138-140 °C at 1.2 mm Hg.[1][2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (270.17 g/mol ).[1][2]

III. Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF and sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.

  • Cool the suspension to 0 °C and add a solution of 4-bromophenol (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 equivalents) in anhydrous DMF. Note: The free base can also be used.

  • Heat the reaction mixture to 70 °C and monitor its progress by TLC. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography with Basic Modifier
  • Prepare the eluent system (e.g., a gradient of ethyl acetate in hexanes) and add 1% (v/v) triethylamine.

  • Pack a silica gel column with the prepared eluent.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with the triethylamine-modified eluent, collecting fractions and monitoring by TLC.

  • Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Recrystallization via Hydrochloride Salt Formation
  • Dissolve the purified free base in a minimal amount of diethyl ether.

  • Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through ether) until no further precipitation is observed.

  • Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold diethyl ether.

  • Recrystallize the salt from a suitable solvent such as ethanol or an ethanol/water mixture.

  • To recover the free base, dissolve the pure salt in water and add a base (e.g., 1M NaOH) until the solution is basic.

  • Extract the aqueous layer with diethyl ether or ethyl acetate, dry the organic layer, and concentrate to yield the pure free base.

IV. References

  • Benchchem. (n.d.). Troubleshooting guide for Williamson ether synthesis with secondary iodides. Retrieved from

  • Benchchem. (n.d.). Troubleshooting purification of tertiary amine compounds by column chromatography. Retrieved from

  • Lookchem. (n.d.). Cas 1081-73-8, N-[2-(4-Bromophenoxy)ethyl]pyrrolidine. Retrieved from

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from

  • Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. Retrieved from

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from

  • Sigma-Aldrich. (n.d.). 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine 95%. Retrieved from

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from

  • Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent. Retrieved from

  • iChemical. (n.d.). 1-[2-(4-bromo-phenoxy)-ethyl]-pyrrolidine, CAS No. 1081-73-8. Retrieved from

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from

  • Bouling Chemical Co., Limited. (n.d.). 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine. Retrieved from

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from

  • Bouling Chemical Co., Limited. (n.d.). This compound Supplier & Manufacturer in China. Retrieved from

  • Matrix Scientific. (n.d.). This compound. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: 1-((2-Bromophenyl)sulfonyl)pyrrolidine Purification. Retrieved from

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved from

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from

  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines. Retrieved from

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from

  • TradingChem.com. (n.d.). N-[2-(4-Bromophenoxy)ethyl]pyrrolidine CAS # 1081-73-8. Retrieved from

  • Google Patents. (n.d.). US3471562A - Preparation of tertiary amines. Retrieved from

  • Organic Syntheses Procedure. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Retrieved from

  • Benchchem. (n.d.). Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis. Retrieved from

  • EMBL-EBI. (n.d.). Pyrrolidine, 1-[2-(4-bromophenoxy)ethyl]- (CHEBI:151118). Retrieved from

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Troubleshooting Williamson ether synthesis with bromophenols and pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Williamson Ether Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into one of the most fundamental reactions in organic chemistry, specifically focusing on the nuances of using bromophenols and pyrrolidine derivatives. This resource is structured to help you navigate common challenges and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my Williamson ether synthesis with a bromophenol failing or giving low yields?

Several factors can contribute to low yields when using bromophenols. The primary reason is often incomplete deprotonation of the phenolic hydroxyl group. Phenols are more acidic than aliphatic alcohols, but electron-withdrawing groups like bromine can further influence their acidity.[1] If the base used is not strong enough, the concentration of the reactive phenoxide nucleophile will be too low for the reaction to proceed efficiently.[1] Additionally, side reactions, such as C-alkylation of the phenol ring, can compete with the desired O-alkylation, especially with ambident phenoxide nucleophiles.[2][3]

Q2: What is the best base for deprotonating a bromophenol in this reaction?

The choice of base is critical and depends on the specific bromophenol's acidity. For most standard phenols, weaker inorganic bases like potassium carbonate (K₂CO₃) are often sufficient and can help minimize side reactions.[1][3] However, for less acidic or sterically hindered phenols, a stronger base such as sodium hydroxide (NaOH) or even sodium hydride (NaH) may be necessary to ensure complete formation of the phenoxide.[1][4] It's important to use NaH with caution as it's a powerful reagent that can increase the likelihood of side reactions.[1]

Q3: My pyrrolidine derivative seems to be decomposing or causing side reactions. What could be happening?

Pyrrolidine derivatives, especially those with alkyl halides, can be susceptible to intramolecular side reactions. For instance, 1-(3-chloropropyl)pyrrolidine can undergo intramolecular cyclization to form a reactive azetidinium ion, which then becomes the active alkylating agent.[5] This intermediate can lead to unexpected products or purification challenges. Additionally, if the pyrrolidine nitrogen is not protected, it can act as a nucleophile, leading to N-alkylation as a competitive side reaction.

Q4: What are the ideal solvents for a Williamson ether synthesis involving these reactants?

The reaction proceeds via an S(_N)2 mechanism, which is favored by polar aprotic solvents.[2][6] Solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices as they can solvate the cation of the alkoxide salt, leaving the anionic nucleophile more available to attack the electrophile.[2][7][8] Protic solvents, such as water and alcohols, should be avoided as they can solvate the nucleophile, reducing its reactivity, and can also participate in the reaction.[2][7]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Problem 1: Low or No Product Yield

Q: I've run the reaction overnight, but TLC analysis shows only starting materials. What went wrong?

A: The failure of the reaction to initiate is almost always due to an inability to generate a sufficient concentration of the nucleophilic phenoxide ion.

  • Causality: The Williamson ether synthesis is an S(_N)2 reaction where a deprotonated alcohol (alkoxide or phenoxide) attacks an alkyl halide.[2][9] If the base is too weak to deprotonate the bromophenol, the reaction will not proceed.[1] Moisture in the reaction can also quench strong bases like sodium hydride.[1][10]

  • Troubleshooting Steps:

    • Verify Base Strength: If you are using a mild base like sodium bicarbonate, it may be insufficient. Switch to a stronger base like potassium carbonate or sodium hydroxide.[1] For particularly challenging substrates, sodium hydride in an anhydrous polar aprotic solvent is a reliable option.[4][11]

    • Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent is anhydrous and glassware is thoroughly dried. Any residual water will consume the base.[1]

    • Check Alkyl Halide Reactivity: The reaction works best with primary alkyl halides.[2][12] Secondary and tertiary alkyl halides are more prone to E2 elimination, which will be discussed in the next section.[3][4]

Problem 2: Formation of an Alkene Side Product

Q: I've isolated my product, but NMR analysis shows a significant amount of an alkene. How can I prevent this?

A: The formation of an alkene is a classic sign that an E2 elimination reaction is competing with the desired S(_N)2 substitution.[2][7]

  • Causality: Alkoxides are not only good nucleophiles but also strong bases. When a sterically hindered alkyl halide (secondary or tertiary) is used, the alkoxide may preferentially act as a base, abstracting a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[3][4][7]

  • Troubleshooting Steps:

    • Re-evaluate Synthetic Strategy: The most effective solution is to ensure the alkyl halide is primary.[2][4] For example, to synthesize tert-butyl phenyl ether, you should react sodium tert-butoxide with bromobenzene (note: this specific reaction is generally unfavorable for aryl halides unless activated) rather than sodium phenoxide with tert-butyl bromide. The latter combination will almost exclusively yield isobutylene.

    • Modify Reaction Conditions: Lowering the reaction temperature can sometimes favor the S(_N)2 pathway over E2. However, this may also decrease the overall reaction rate.

Problem 3: C-Alkylation of the Bromophenol

Q: My product mixture is complex, and I suspect alkylation has occurred on the aromatic ring. How can I improve O-alkylation selectivity?

A: Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) and the aromatic ring (C-alkylation).[2][3]

  • Causality: The solvent plays a crucial role in directing the regioselectivity of the reaction.[13][14] Polar aprotic solvents like DMF and acetonitrile generally favor O-alkylation.[13][14] In contrast, protic solvents can lead to increased C-alkylation.[13]

  • Troubleshooting Steps:

    • Optimize the Solvent: Switch to a polar aprotic solvent like acetonitrile or DMF to maximize the yield of the desired ether.[2][13]

    • Consider a Phase-Transfer Catalyst: Using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can enhance the rate of O-alkylation.[15][16] The PTC helps to bring the phenoxide ion into the organic phase where it can react with the alkyl halide.

Experimental Protocols

General Protocol for Williamson Ether Synthesis with Bromophenols

This is a generalized procedure and may require optimization for specific substrates.

  • Phenoxide Formation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the bromophenol (1 eq.) in an anhydrous polar aprotic solvent (e.g., acetonitrile, 15 volumes).[12]

  • Add a suitable base (e.g., K₂CO₃, 2 eq.) to the solution.[12] Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Ether Formation: Slowly add the pyrrolidine-derived alkyl halide (1.1 eq.) to the reaction mixture.[12]

  • Heat the reaction to a suitable temperature (typically 50-100 °C) and monitor its progress by TLC.[2][9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.[12] Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12][17]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or distillation.[12][17]

Data Presentation

Base Typical Solvent Relative Strength Comments
K₂CO₃Acetonitrile, DMFModerateGood for many phenols, minimizes side reactions.[1][3]
NaOHDMF, DMSOStrongUse when weaker bases are ineffective.[1][3]
NaHTHF, DMFVery StrongHighly effective but requires strictly anhydrous conditions.[4][11]
Solvent Type Examples Effect on Reaction
Polar AproticAcetonitrile, DMF, DMSOFavors S(_N)2, enhances reaction rate.[2][7][8]
ProticWater, EthanolSlows reaction rate, can lead to side reactions.[2][7]
ApolarToluene, HexaneGenerally slows the reaction rate.[2]

Visualizations

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack cluster_side_reactions Potential Side Reactions Bromophenol Ar-OH (Bromophenol) Phenoxide Ar-O⁻ (Phenoxide) Bromophenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Base->Phenoxide N_Alkylation N-Alkylation Base->N_Alkylation Unprotected Pyrrolidine Ether_Product Ar-O-R (Product) Phenoxide->Ether_Product + R-X E2_Elimination E2 Elimination (Alkene) C_Alkylation C-Alkylation Phenoxide->C_Alkylation Ambident Nucleophile Pyrrolidine_Halide R-X (Pyrrolidine Derivative) Pyrrolidine_Halide->Ether_Product Pyrrolidine_Halide->E2_Elimination Strong Base (Hindered Halide)

Caption: General workflow of the Williamson ether synthesis and common side reactions.

Troubleshooting_Flowchart Start Reaction Issue No_Yield Low or No Yield? Start->No_Yield Alkene_Product Alkene Formation? No_Yield->Alkene_Product No Check_Base Increase Base Strength Ensure Anhydrous Conditions No_Yield->Check_Base Yes Complex_Mixture Complex Mixture? Alkene_Product->Complex_Mixture No Check_Halide Use Primary Alkyl Halide Lower Temperature Alkene_Product->Check_Halide Yes Check_Solvent Use Polar Aprotic Solvent Consider Phase-Transfer Catalyst Complex_Mixture->Check_Solvent Yes Success Optimized Reaction Complex_Mixture->Success No Check_Base->Success Check_Halide->Success Check_Solvent->Success

Caption: A troubleshooting decision tree for common Williamson ether synthesis issues.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Wikipedia. (2023, December 27). Williamson ether synthesis. In Wikipedia.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., Richardson, J., Galindo, A., & Adjiman, C. S. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 643-657.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
  • Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., Richardson, J., Galindo, A., & Adjiman, C. S. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • Smith, L., & Mandal, A. (2016).
  • ResearchGate. (2025). Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst.
  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Massah, A. R., Mosharafian, M., Momeni, A. R., Aliyan, H., Naghash, H. J., & Adibnejad, M. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
  • ResearchGate. (2023). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review.
  • ResearchGate. (2025). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Reddit. (2025). Williamson ether synthesis.
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
  • University of Massachusetts. (n.d.). The Williamson Ether Synthesis.
  • Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples.
  • Patalano, A. (2020, April 20). Williamson Ether Synthesis [Video]. YouTube.
  • MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
  • Hazel Chem. (2020, March 28). Williamson ether synthesis (done wrong) [Video]. YouTube.
  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers.
  • Chegg.com. (2020, June 25). Solved Answer: Given Reaction is williamson ether Synthesis.
  • The Organic Chemistry Tutor. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab 3.
  • Reddit. (2015). Williamson ether synthesis trouble, 2.0.
  • Ashworth, I. W., et al. (2018). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).

Sources

Technical Support Center: Overcoming Challenges in the N-Alkylation of Pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to help you navigate and resolve common experimental challenges, ensuring successful and efficient synthesis of N-alkylated pyrrolidines.

Troubleshooting Guide

This section addresses specific issues that you might encounter during the N-alkylation of pyrrolidine, presented in a question-and-answer format to help you pinpoint and solve experimental hurdles.

Question 1: My N-alkylation reaction is showing low or no conversion of the starting pyrrolidine. What are the likely causes and how can I fix it?

Answer:

Low conversion is a frequent challenge and can stem from several factors related to your reagents and reaction conditions.

  • Insufficiently Strong Base: Pyrrolidine's N-H bond needs to be deprotonated to form the more nucleophilic pyrrolidide anion. If you are using a weak base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N), deprotonation may be incomplete, leading to a sluggish reaction.[1][2]

    • Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for deprotonating pyrrolidine.[2][3] Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are even stronger bases that can also be used, though they require strictly anhydrous conditions and inert atmospheres.[2]

  • Poor Quality or Inactive Reagents:

    • Base: Sodium hydride is often supplied as a dispersion in mineral oil, which can coat the NaH particles and reduce reactivity. Bases can also degrade upon improper storage.

      • Solution: Wash the NaH with anhydrous hexane or pentane before use to remove the mineral oil.[3] Ensure your base has been stored under an inert atmosphere and is not expired.

    • Alkylating Agent: Alkyl halides can degrade over time.

      • Solution: Use a freshly opened bottle of the alkylating agent or purify it before use.[1]

    • Solvent: Protic impurities like water or alcohols in your solvent will quench the strong base and the pyrrolidide anion.[3]

      • Solution: Use anhydrous solvents. Ensure all glassware is thoroughly dried before use.

  • Inadequate Temperature or Reaction Time: Some N-alkylation reactions require elevated temperatures to proceed at a reasonable rate, especially with less reactive alkyl halides.[1][3]

    • Solution: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If the reaction is still slow at room temperature, consider heating to 60-80 °C.[2]

  • Steric Hindrance: If either your pyrrolidine derivative or your alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1]

    • Solution: You may need to use a stronger base, higher temperatures, and longer reaction times. In some challenging cases, alternative synthetic routes may be necessary.

Question 2: I am observing the formation of a significant amount of a quaternary ammonium salt as a byproduct. How can I minimize this over-alkylation?

Answer:

Over-alkylation occurs when the desired N-alkylated pyrrolidine, which is also a nucleophile, reacts further with the alkylating agent to form a quaternary ammonium salt. This is a common issue, especially when the N-alkylated product is more nucleophilic than the starting pyrrolidine.[4]

  • Stoichiometry Control: Using an excess of the alkylating agent increases the probability of over-alkylation.

    • Solution: Carefully control the stoichiometry. Start with a 1:1 molar ratio of pyrrolidine to the alkylating agent. If over-alkylation is still an issue, consider using a slight excess of the pyrrolidine.[4]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent all at once creates a high initial concentration, favoring multiple alkylations.

    • Solution: Add the alkylating agent dropwise to the solution of deprotonated pyrrolidine.[4] This maintains a low concentration of the alkylating agent and allows the initial N-alkylation to proceed before a second alkylation can occur.

  • Reaction Temperature: Higher temperatures can sometimes promote over-alkylation.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and only heat if necessary.

Question 3: My purification is difficult due to the product and starting material having very similar polarities. What strategies can I use to improve separation?

Answer:

Separating the N-alkylated product from unreacted pyrrolidine can be challenging due to their similar properties.

  • Acidic Wash: Pyrrolidine is a basic compound and can be protonated to form a water-soluble salt.

    • Solution: During the workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will extract the unreacted pyrrolidine into the aqueous layer, leaving your N-alkylated product in the organic layer. Be sure to then wash the organic layer with a base (like saturated NaHCO₃ solution) to neutralize any remaining acid before drying and concentrating.[5]

  • Chromatography Optimization:

    • Solution: If column chromatography is necessary, experiment with different solvent systems to maximize the separation (ΔRf) between your product and starting material on a TLC plate before scaling up to a column. Sometimes, a small percentage of a more polar solvent or the addition of a small amount of a basic modifier like triethylamine to the eluent can improve separation.

Question 4: I am attempting a reductive amination to form my N-alkylated pyrrolidine, but the reaction is not working well. What should I troubleshoot?

Answer:

Reductive amination is an excellent alternative for N-alkylation, particularly for synthesizing secondary and tertiary amines.[6][7] It involves the reaction of pyrrolidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.

  • Reducing Agent: The choice of reducing agent is critical.

    • Solution: Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective for the iminium ion over the carbonyl starting material. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Sodium borohydride (NaBH₄) can also be used, but it can also reduce the starting aldehyde or ketone.[7]

  • pH Control: The formation of the iminium ion is pH-dependent.

    • Solution: The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate iminium ion formation without deactivating the amine nucleophile.[4] Adding a small amount of acetic acid is a common practice.

  • Reaction Conditions:

    • Solution: Ensure you are using an appropriate solvent, such as dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF). The reaction is usually run at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of pyrrolidine with an alkyl halide?

A1: The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. First, a base is used to deprotonate the pyrrolidine, forming a nucleophilic pyrrolidide anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new C-N bond.

Q2: What are the best solvents for N-alkylation of pyrrolidine?

A2: Polar aprotic solvents are generally the best choice as they can solvate the cation of the base without interfering with the nucleophile. Common choices include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO).[2][3][8] It is crucial that these solvents are anhydrous.[3]

Q3: Can I use alcohols as solvents?

A3: It is generally not recommended to use protic solvents like alcohols. They can be deprotonated by strong bases, consuming the base and reducing the efficiency of the reaction.

Q4: How can I monitor the progress of my N-alkylation reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method.[3] Spot the reaction mixture alongside the starting pyrrolidine and the alkylating agent. The product should appear as a new spot with a different Rf value. Staining with potassium permanganate or ninhydrin can help visualize the spots if they are not UV-active. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.[3]

Q5: Are there alternative methods to using alkyl halides for N-alkylation?

A5: Yes, besides reductive amination, other methods include:

  • Mitsunobu Reaction: This reaction uses triphenylphosphine and a dialkyl azodicarboxylate (like DEAD or DIAD) to alkylate the pyrrolidine with an alcohol. This is a very mild and effective method, but the purification to remove the phosphine oxide and hydrazine byproducts can be challenging.[9]

  • Alkylation with Alcohols: In the presence of certain catalysts, alcohols can be used directly as alkylating agents, which is a more environmentally friendly approach.[10]

Experimental Protocols

General Protocol for N-Alkylation of Pyrrolidine with an Alkyl Halide using NaH
  • Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Washing NaH (Optional but Recommended): Add anhydrous hexane to the flask, stir for a few minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane via cannula. Repeat this process two more times.

  • Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to the flask.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve pyrrolidine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.[11]

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-16 hours).[3]

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[11] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation if necessary.[3]

Data Summary Table
ParameterRecommendationRationale
Base Strong base (e.g., NaH, LDA)Ensures complete deprotonation of pyrrolidine for efficient reaction.[2][3]
Solvent Anhydrous polar aprotic (e.g., DMF, THF)Solvates the cation of the base without interfering with the nucleophile.[3]
Temperature 0 °C to Room Temp (initially)Minimizes side reactions; can be increased if the reaction is slow.[1]
Stoichiometry ~1.1 eq. Alkyl Halide, ~1.2 eq. BaseA slight excess of the alkylating agent and base can help drive the reaction to completion.
Monitoring TLC, LC-MSTo determine reaction completion and identify any side products.[3]

Visual Diagrams

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Dry Glassware 2. Inert Atmosphere (Ar/N2) deprotonation Deprotonation: Pyrrolidine + Strong Base (NaH) in Anhydrous Solvent (DMF/THF) prep->deprotonation alkylation Alkylation: Add Alkyl Halide dropwise at 0°C to RT deprotonation->alkylation Forms Pyrrolidide Anion monitor Monitor by TLC/LC-MS alkylation->monitor quench Quench with sat. aq. NH4Cl monitor->quench If Reaction Complete extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Chromatography/Distillation) extract->purify end end purify->end Final Product Troubleshooting_Flowchart start Low Conversion? check_base Is the base strong enough? (e.g., NaH, LDA) start->check_base Yes over_alkylation Over-alkylation observed? start->over_alkylation No check_reagents Are reagents/solvents pure & anhydrous? check_base->check_reagents Yes check_conditions Increase temperature/time? check_reagents->check_conditions Yes solution Problem Solved check_conditions->solution Yes control_stoich Use 1:1 Stoichiometry or excess amine over_alkylation->control_stoich Yes slow_addition Add alkylating agent slowly control_stoich->slow_addition lower_temp Lower reaction temperature slow_addition->lower_temp lower_temp->solution

Caption: Troubleshooting decision tree for N-alkylation issues.

References

  • Benchchem. (2025). Technical Support Center: N-Alkylation of 2-Pyrrolidinone.
  • Coldham, I. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Ch.imperial.
  • Benchchem. (2025). Technical Support Center: Improving Reaction Times for 2-Pyrrolidone Derivatization.
  • ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?
  • Benchchem. (2025). Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Derivatives.
  • ResearchGate. (2024). Synthesis of pyrrolidones via reductive amination of LA.
  • Benchchem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros.
  • ResearchGate. (2014). How can I seperate pyrrolidine?
  • Royal Society of Chemistry. (n.d.). N alkylation at sp3 Carbon Reagent Guide.

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Technical Support Center: Purification of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine (CAS No. 1081-73-8). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this important synthetic intermediate. This guide provides in-depth, field-proven solutions to common purification issues, structured in a practical question-and-answer format.

Section 1: Initial Assessment and Common Impurities

Before attempting any purification, a preliminary analysis of the crude product is essential for selecting the most effective strategy.

Q1: What are the key physical properties of this compound that I should be aware of?

Understanding the physical characteristics of the target compound is the first step in troubleshooting. There can be slight discrepancies in reported appearances, which often relate to purity.

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 1081-73-8 [1][2][3]
Molecular Formula C₁₂H₁₆BrNO [1][3]
Molecular Weight 270.17 g/mol [1][2][3]
Appearance Colorless to light yellow liquid; may present as a low-melting solid [2][3][4][5]
Boiling Point 138-140 °C at 1.2 mmHg [1][2][3]
Density ~1.304 g/mL at 25 °C [1][2][3]
Refractive Index n20/D 1.557 [1][2][3]

| Solubility | Low in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) |[4] |

Q2: What are the most likely impurities in my crude product?

The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the Williamson ether synthesis between 4-bromophenol and 1-(2-chloroethyl)pyrrolidine or a related electrophile.

Common Impurities Include:

  • Unreacted Starting Materials: Residual 4-bromophenol and pyrrolidine derivatives are frequent impurities.[6][7]

  • Reagent-Related Impurities: If the synthesis of the starting materials is imperfect, you may find impurities like 2,4-dibromophenol.[8]

  • Byproducts of the Reaction: Side reactions can generate various byproducts. For instance, elimination reactions can occur, though they are less common in this specific synthesis.

  • Degradation Products: As a tertiary amine, the compound can undergo oxidation if exposed to air for prolonged periods, especially at elevated temperatures. Furthermore, reactions with acidic contaminants can form non-volatile heat-stable salts (HSS), which can complicate purification and cause corrosion.[9][10]

Section 2: Troubleshooting Purification by Column Chromatography

Column chromatography is a standard purification technique, but amines present unique challenges due to their basicity.

Q3: My compound is streaking badly on a silica gel column, and I'm getting poor separation. What is happening and how can I fix it?

This is the most common issue encountered when purifying amines on standard silica gel.

The Cause: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic lone pair of electrons on the pyrrolidine nitrogen interacts strongly with these acidic sites. This strong, non-specific binding leads to significant peak tailing (streaking), poor resolution, and sometimes irreversible adsorption of the product onto the column.[11][12]

The Solutions:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a competitive base to the mobile phase (eluent). Triethylamine (TEA) is the most common choice. A concentration of 0.5-2% TEA in your hexane/ethyl acetate or dichloromethane/methanol solvent system will typically neutralize the acidic sites on the silica, allowing your product to elute symmetrically.[11][13]

  • Use of a Different Stationary Phase: If mobile phase modification is insufficient, switch to a more suitable stationary phase.

    • Basic Alumina: Aluminum oxide is basic and provides excellent separation for basic compounds without the need for mobile phase additives.[13]

    • Amine-Functionalized Silica: Pre-treated silica phases are commercially available and offer a less aggressive basic surface than alumina, which can be beneficial for sensitive compounds.[11]

Workflow Diagram: Troubleshooting Amine Chromatography

Caption: Decision workflow for amine purification by column chromatography.

Protocol 1: Flash Column Chromatography with Triethylamine Modifier
  • TLC Analysis: Determine an appropriate eluent system (e.g., 80:20 Hexanes:Ethyl Acetate) that gives your product an Rf value of ~0.3 on a silica TLC plate. Add 1% triethylamine to this system.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 Hexanes:EtOAc + 1% TEA). Pack the column consistently to avoid channels.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). Gently apply this to the top of the packed column.

  • Elution: Begin elution with the less polar solvent system. Gradually increase the polarity (gradient elution) according to your TLC analysis. The TEA should be present in the eluent throughout the entire run.

  • Fraction Collection: Collect fractions and analyze them by TLC to pool the pure product.

  • Solvent Removal: Evaporate the solvent under reduced pressure. To remove residual TEA, you may need to co-evaporate with a solvent like dichloromethane or perform a final high-vacuum drying step.

Section 3: Troubleshooting Purification by Vacuum Distillation

Given its high boiling point, vacuum distillation is an excellent method for purifying this compound on a larger scale, especially for removing non-volatile impurities.

Q4: I'm trying to purify my compound by vacuum distillation, but the yield is low and the product is darkening. What could be the cause?

This typically points to thermal degradation. Amines can be sensitive to prolonged exposure to high temperatures, even under vacuum.

The Cause:

  • Excessive Temperature: If the vacuum is not low enough, a higher temperature is required to achieve boiling, which can lead to decomposition.

  • Presence of Oxygen: Small leaks in the distillation apparatus can introduce oxygen, which can cause oxidation of the amine at high temperatures, leading to discoloration.

  • Non-Volatile Acidic Impurities: The presence of heat-stable salts can catalyze decomposition at high temperatures.[9][14]

The Solutions:

  • Improve Vacuum: Use a high-performance vacuum pump and ensure all joints are perfectly sealed. A lower pressure significantly reduces the required boiling temperature.

  • Use a Short-Path Apparatus: A Kugelrohr or short-path distillation head minimizes the distance the vapor has to travel, reducing condensation holdup and the time the compound spends at high temperature.

  • Pre-treatment: If acidic impurities are suspected, perform a quick basic wash (e.g., with dilute NaHCO₃ solution) on your crude product before distillation. Ensure the material is thoroughly dried before distilling.

  • Nitrogen Bleed: Introduce a very fine stream of dry nitrogen gas through a capillary to prevent bumping and maintain an inert atmosphere.

Protocol 2: Short-Path Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. You may observe some initial outgassing of volatile impurities.

  • Heating: Once a stable, low pressure is achieved (ideally <1.5 mmHg), begin to heat the distillation flask gently using a heating mantle.

  • Distillation: The product should begin to distill around 138-140 °C at 1.2 mmHg.[1][2] Collect the fraction that distills over a narrow temperature range. Discard any initial forerun that comes over at a lower temperature.

  • Completion: Stop the distillation when the temperature begins to drop or when a dark, non-volatile residue remains.

  • Cooling: Allow the system to cool completely before releasing the vacuum to prevent accidental flask implosion or oxidation of the hot product.

Section 4: Troubleshooting Purification by Acid-Base Extraction

This classical chemical method is highly effective for separating basic amines from neutral or acidic impurities.

Q5: My recovery after an acid-base extraction is very low. Where did my product go?

Low recovery is usually due to one of three issues: incorrect pH, emulsion formation, or insufficient extraction.

The Cause & Solution:

  • Incorrect pH:

    • Acidification: The pH must be low enough to fully protonate the tertiary amine (pKa is likely around 9-10). A pH of 2-3, achieved with 1-2M HCl, is generally sufficient.[15] Check the pH of the aqueous layer with pH paper.

    • Basification: To recover the free amine, the aqueous layer must be made strongly basic to ensure complete deprotonation. A pH of 12-13, achieved with 2-6M NaOH, is recommended. Again, check the pH.

  • Emulsion Formation: Vigorous shaking can create stable emulsions at the interface of the organic and aqueous layers, trapping your product.

    • Solution: Use gentle, swirling inversions instead of vigorous shaking. If an emulsion forms, it can often be broken by adding brine (saturated NaCl solution) or by gentle warming.[15]

  • Insufficient Extraction: The product may not have been fully transferred from one layer to another.

    • Solution: Use an adequate volume of solvent and perform multiple extractions (e.g., 3 x 50 mL is more effective than 1 x 150 mL).

Workflow Diagram: Acid-Base Extraction Process

Sources

Technical Support Center: Degradation Pathway Analysis of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for investigating the degradation pathways of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine. This document is designed for researchers, scientists, and drug development professionals to provide both theoretical grounding and practical troubleshooting for stability and degradation studies of this compound.

Introduction: Why Study Degradation?

Understanding the degradation pathways of a molecule like this compound is critical in drug development and chemical research. Forced degradation studies, where the molecule is subjected to stress conditions more severe than standard storage, are essential for several reasons:

  • Identification of Potential Degradants: These studies help identify degradation products that could form under various environmental conditions.[1][2]

  • Development of Stability-Indicating Methods: The information gathered is crucial for developing and validating analytical methods, such as HPLC, that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[1][3]

  • Insight into Molecular Stability: Forced degradation provides insights into the intrinsic stability of the molecule, helping to inform formulation development, packaging, and storage conditions.[4][5]

The structure of this compound, featuring a brominated aromatic ring, an ether linkage, and a pyrrolidine ring, presents several potential sites for degradation. This guide will address common questions and issues that may arise during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am starting a forced degradation study. What are the primary degradation pathways I should anticipate for this compound?

Based on the functional groups present in the molecule, you should primarily investigate the potential for hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The ether linkage is a key site for potential hydrolytic cleavage. This can occur under both acidic and basic conditions, potentially yielding 4-bromophenol and 2-(pyrrolidin-1-yl)ethanol. The pyrrolidine ring is generally stable to hydrolysis, but extreme conditions could lead to ring-opening.

  • Oxidative Degradation: The tertiary amine of the pyrrolidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide. The aromatic ring can also undergo oxidation, potentially leading to the formation of hydroxylated byproducts or even debromination.

  • Photodegradation: Aromatic brominated compounds can be susceptible to photolytic degradation. Exposure to UV light could potentially lead to the cleavage of the carbon-bromine bond, forming free radical intermediates and subsequent degradation products.

The following diagram illustrates these potential primary degradation points:

Degradation_Pathways cluster_molecule This compound cluster_pathways Potential Degradation Sites mol Structure img hydrolysis Hydrolysis (Ether Cleavage) hydrolysis->mol H+/OH- oxidation Oxidation (N-Oxidation) oxidation->mol [O] photolysis Photolysis (C-Br Cleavage) photolysis->mol hv

Caption: Potential degradation sites on this compound.

FAQ 2: What are the recommended starting conditions for my forced degradation experiments?

There are no strict, universal guidelines, as optimal conditions depend on the molecule's stability.[6] However, a common starting point for achieving approximately 5-20% degradation is as follows.[6] It is crucial to run a control sample (API in solvent without stressor) for each condition.

Degradation TypeRecommended Starting ConditionsSampling Time Points (Example)
Acid Hydrolysis 0.1 M HCl at 40°C and 60°C1, 3, 5 days
Base Hydrolysis 0.1 M NaOH at 40°C and 60°C1, 3, 5 days
Oxidation 3% H₂O₂ at Room Temperature (25°C)1, 3, 5 days
Thermal Degradation Solid drug substance at 70°C in the dark8 hours, then as needed
Photolytic Degradation Drug solution exposed to UV radiation (e.g., ICH option 1 or 2)1, 3, 5 days
Troubleshooting Guide: My degradation is too fast/slow. How do I adjust my conditions?

Issue: Degradation is too rapid, with the parent peak disappearing almost immediately.

  • Causality: The stress condition is too harsh for the molecule's stability.

  • Solution:

    • Hydrolysis: Decrease the acid/base concentration (e.g., to 0.01 M) or lower the temperature (e.g., conduct at room temperature).

    • Oxidation: Reduce the concentration of hydrogen peroxide (e.g., to 0.3%) or shorten the exposure time.

Issue: No significant degradation is observed after several days.

  • Causality: The stress condition is not potent enough to induce degradation.

  • Solution:

    • Hydrolysis: Increase the acid/base concentration (e.g., to 1 M) and/or increase the temperature.

    • Oxidation: Increase the concentration of hydrogen peroxide or the temperature. Consider using a different oxidizing agent if H₂O₂ is ineffective.

    • General: Extend the duration of the study.

FAQ 3: What analytical techniques are best for separating and identifying the degradation products?

A combination of chromatographic and spectrometric techniques is generally required.

  • Primary Analytical Technique: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Diode Array Detection (DAD) is the workhorse for separating the parent compound from its degradation products.[3][7]

  • Identification of Degradants:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for obtaining the molecular weights of the degradation products, which is a critical first step in structure elucidation.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This can be particularly useful for identifying volatile degradation products, such as 4-bromophenol, that may result from hydrolysis.[8]

    • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of elemental compositions of the degradants.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant degradation product can be isolated, NMR is the definitive technique for complete structure elucidation.

The following workflow outlines a typical analytical approach:

Analytical_Workflow start Forced Degradation Sample hplc RP-HPLC with DAD (Separation & Quantification) start->hplc lcms LC-MS (Molecular Weight Determination) hplc->lcms Peak of Interest gcms GC-MS (Volatile Degradant Analysis) hplc->gcms If volatile products suspected hrms HRMS (Elemental Composition) lcms->hrms For confirmation end Identified Degradation Pathway lcms->end nmr Isolation & NMR (Structure Elucidation) hrms->nmr If isolation is possible nmr->end

Sources

Preventing byproduct formation in "1-(2-(4-Bromophenoxy)ethyl)pyrrolidine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

Prepared by the Office of the Senior Application Scientist

This guide serves as a specialized resource for researchers, chemists, and drug development professionals engaged in the synthesis of this compound (CAS No. 1081-73-8). Our objective is to provide actionable, in-depth troubleshooting advice to preempt and resolve common challenges in its synthesis, with a primary focus on minimizing byproduct formation and maximizing product purity. The information herein is synthesized from established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the principal synthetic routes to this compound, and what are their relative merits?

There are two primary, industrially relevant pathways for synthesizing this target molecule. The choice between them often depends on the availability of starting materials, cost, and the specific impurity profile that is most tolerable for downstream applications.

  • Route A: Williamson Ether Synthesis. This classic method involves the O-alkylation of 4-bromophenol with an N-alkylated ethyl halide. Specifically, the sodium or potassium salt of 4-bromophenol (a phenoxide) acts as a nucleophile, attacking an electrophile like 1-(2-chloroethyl)pyrrolidine.[1][2] This is an Sₙ2 reaction.[3][4]

    • Advantages: Utilizes readily available 4-bromophenol. The reaction is generally robust and well-understood.

    • Disadvantages: Can be prone to side reactions if conditions are not carefully controlled, including elimination and C-alkylation of the phenoxide.[1]

  • Route B: N-Alkylation of Pyrrolidine. This route involves the reaction of pyrrolidine (a secondary amine) with a suitable 2-(4-bromophenoxy)ethyl electrophile, such as 1-bromo-4-(2-chloroethoxy)benzene[5] or 1-bromo-4-(2-bromoethoxy)benzene.

    • Advantages: Often results in cleaner reaction profiles if stoichiometry is well-controlled. Pyrrolidine is a potent nucleophile.

    • Disadvantages: The primary challenge is preventing over-alkylation, where the tertiary amine product reacts further to form a quaternary ammonium salt.

The diagram below illustrates these two competing synthetic strategies.

SynthesisRoutes cluster_A Route A: Williamson Ether Synthesis cluster_B Route B: N-Alkylation A_start1 4-Bromophenol A_intermediate Sodium 4-Bromophenoxide A_start1->A_intermediate Base (e.g., NaH, NaOH) A_start2 1-(2-Chloroethyl)pyrrolidine A_product Target Molecule A_start2->A_product SN2 Reaction A_intermediate->A_product SN2 Reaction B_product Target Molecule B_start1 Pyrrolidine B_start1->B_product SN2 Reaction (Base Scavenger) B_start2 1-Bromo-4-(2-bromoethoxy)benzene B_start2->B_product SN2 Reaction (Base Scavenger)

Caption: Primary synthetic pathways to this compound.

Q2: During N-alkylation (Route B), my mass spectrometry results show a significant peak at M+270. How can I prevent this suspected quaternary salt formation?

The M+270 peak corresponds to the mass of your product reacting with another molecule of the alkylating agent. This over-alkylation occurs because your desired tertiary amine product is still nucleophilic and can compete with the starting pyrrolidine for the electrophile.

Causality:

  • High Local Concentration: Adding the alkylating agent too quickly creates localized areas where it is in excess relative to the pyrrolidine, promoting reaction with the more abundant product.

  • Elevated Temperature: Higher temperatures increase the rate of both the desired reaction and the undesired quaternization.

  • Stoichiometry: Using a significant excess of the alkylating agent will inevitably lead to this byproduct.

Troubleshooting Protocol: Minimizing Quaternization

  • Control Stoichiometry: Use pyrrolidine in a slight excess (1.1 to 1.2 equivalents) relative to the 2-(4-bromophenoxy)ethyl halide. This ensures the electrophile is the limiting reagent.

  • Reverse Addition: Add the alkylating agent slowly and dropwise to a solution of pyrrolidine and a non-nucleophilic base (like K₂CO₃ or DIPEA) in a suitable solvent (e.g., acetonitrile).[6] This maintains a low concentration of the electrophile throughout the reaction.

  • Temperature Management: Begin the reaction at a lower temperature (e.g., 0-10 °C) during the addition phase, then allow it to slowly warm to room temperature or slightly above (40-50 °C) to drive the reaction to completion.[4]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting alkylating agent. Stop the reaction as soon as it has been fully consumed to prevent further side reactions.

The following diagram illustrates the desired reaction versus the over-alkylation pathway.

Quaternization Pyrrolidine Pyrrolidine (Secondary Amine) Product Target Molecule (Tertiary Amine) Pyrrolidine->Product Desired SN2 (k1) AlkylHalide Br-Ph-O-Et-X (Electrophile) QuatSalt Quaternary Salt (Byproduct) Product->QuatSalt Undesired SN2 (k2) note To Minimize Byproduct: - Keep [Electrophile] low - Use excess Pyrrolidine - Lower Temperature This ensures k1 >> k2

Caption: Competing reaction pathways in the N-alkylation synthesis.

Q3: I am attempting the Williamson ether synthesis (Route A) and my yield is low, with a lot of unreacted 4-bromophenol remaining. What are the likely causes?

Low conversion in a Williamson ether synthesis typically points to issues with the formation or reactivity of the nucleophile (the phenoxide).

Causality:

  • Incomplete Deprotonation: The base used was not strong enough or was used in insufficient quantity to fully deprotonate the 4-bromophenol (pKa ≈ 9.4). Water in the reaction medium can consume the base.

  • Poor Solvent Choice: The solvent must be able to dissolve the phenoxide salt while also being suitable for an Sₙ2 reaction. Aprotic polar solvents are generally preferred.[4]

  • Reaction Temperature: While heat is often required, excessively high temperatures can favor elimination side reactions of the alkyl halide.[1]

Troubleshooting Protocol: Optimizing Phenoxide Formation and Reactivity

  • Base Selection: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete and irreversible deprotonation. If using hydroxides (NaOH, KOH), ensure conditions are anhydrous, potentially using a Dean-Stark trap to remove water.

  • Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Moisture is detrimental to the reaction as it will protonate the highly reactive phenoxide.[2]

  • Solvent System: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation (Na⁺, K⁺) without hydrogen bonding to the phenoxide, thus enhancing its nucleophilicity.

  • Temperature Staging: First, ensure complete deprotonation of the 4-bromophenol by stirring with the base at room temperature for 30-60 minutes. Then, add the alkylating agent and gently heat the reaction to 50-80 °C. Monitor by TLC for optimal results.

ParameterRecommendationRationale
Base NaH (60% disp. in oil)Irreversibly deprotonates phenol, generating H₂ gas.
Solvent Anhydrous DMFHigh boiling point, excellent at dissolving ionic intermediates.
Temperature 50-80 °CBalances reaction rate against potential for side reactions.
Atmosphere Inert (N₂ or Ar)Prevents moisture from entering the reaction.
Q4: My crude product is difficult to purify, showing multiple closely-eluting spots on TLC. What is the recommended purification strategy?

The target molecule is a tertiary amine, making it basic. This property can be exploited for an effective purification workflow that removes non-basic impurities.

Troubleshooting Protocol: Purification via Acid-Base Extraction and Chromatography

  • Initial Workup: After the reaction is complete, quench cautiously and dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Wash the organic layer with water and then brine to remove water-soluble salts and solvents like DMF.

  • Acidic Extraction (Key Step): Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, leaving non-basic impurities (like unreacted 1-bromo-4-(2-haloethoxy)benzene or elimination byproducts) in the organic layer.

  • Basification and Re-extraction: Separate the acidic aqueous layer. Cool it in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10. This deprotonates your product, causing it to precipitate or become extractable.

  • Final Extraction: Extract the basified aqueous layer multiple times with ethyl acetate or DCM.

  • Final Polish: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If impurities remain, this significantly cleaner crude product can be easily purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the eluent to prevent peak tailing.[7][8]

The following flowchart outlines this purification logic.

Purification start Crude Reaction Mixture dissolve Dissolve in Ethyl Acetate start->dissolve extract_hcl Extract with 1M HCl dissolve->extract_hcl organic_impurities Organic Layer: Neutral/Acidic Impurities extract_hcl->organic_impurities Discard aqueous_product Aqueous Layer: Protonated Product extract_hcl->aqueous_product basify Basify Aqueous Layer (NaOH, pH > 10) aqueous_product->basify extract_ea Re-extract with Ethyl Acetate basify->extract_ea aqueous_waste Aqueous Layer: Salts (Waste) extract_ea->aqueous_waste Discard final_organic Organic Layer: Pure Product extract_ea->final_organic dry_concentrate Dry (Na2SO4) & Concentrate final_organic->dry_concentrate chromatography Optional: Silica Gel Chromatography dry_concentrate->chromatography final_product Pure Product chromatography->final_product

Caption: Acid-base extraction workflow for purifying the amine product.

References

  • Wikipedia. (n.d.). Williamson ether synthesis.
  • LookChem. (n.d.). Cas 1081-73-8, N-[2-(4-Bromophenoxy)ethyl]pyrrolidine.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Organic Syntheses. (2007). A Publication of Reliable Methods for the Preparation of Organic Compounds.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • PubMed Central (PMC). (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.

Sources

"1-(2-(4-Bromophenoxy)ethyl)pyrrolidine" solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Our goal is to provide not just protocols, but a deeper understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.

Quick Reference: Physicochemical Properties

A foundational understanding of the compound's properties is the first step in troubleshooting. The table below summarizes key data for this compound (CAS: 1081-73-8).

PropertyValueSource
Molecular Formula C₁₂H₁₆BrNO[1][2]
Molecular Weight ~270.17 g/mol [3]
Appearance Colorless to light yellow liquid[3]
Boiling Point 138-140 °C @ 1.2 mmHg[3][4]
Density ~1.304 g/mL @ 25 °C[3][4]
Predicted pKa 9.54 ± 0.20[3]
Aqueous Solubility Low / Poor[1]
Organic Solubility Soluble in dichloromethane, chloroform[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm starting a new project. What should I know about this compound's general solubility before I begin?

Answer: this compound is a hydrophobic molecule, and as such, it has very low intrinsic solubility in neutral aqueous solutions[1]. This is due to the large, non-polar bromophenoxy group. However, the molecule possesses a tertiary amine within its pyrrolidine ring, which is a basic functional group. This feature is the key to manipulating its solubility. The predicted pKa of the conjugate acid of this amine is approximately 9.54[3]. This means that at a pH below its pKa, the amine will be predominantly in its protonated, cationic form, which is significantly more water-soluble.

Q2: My compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the most direct way to fix this?

Answer: The most effective and common method to solubilize this compound in aqueous media is through pH adjustment . At pH 7.4, which is well below the pKa of ~9.54, the compound should be protonated and soluble. If you are observing poor solubility, it may be due to the concentration exceeding its solubility limit even in the salt form, or issues with the dissolution kinetics.

The first and most critical troubleshooting step is to prepare a concentrated stock solution in an acidic medium and then dilute it into your final buffer. Direct dissolution in a buffer at pH 7.4 can be slow and lead to the formation of an insoluble free-base film on the solid/liquid particles.

Q3: Can you provide a reliable, step-by-step protocol for preparing an acidic stock solution?

Answer: Absolutely. This protocol is designed to ensure complete protonation and dissolution, creating a stable, concentrated stock solution.

Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

  • Preparation:

    • Weigh out 2.70 mg of this compound (MW: 270.17 g/mol ) and place it in a sterile microcentrifuge tube or glass vial.

  • Initial Solubilization:

    • Add 100 µL of 0.1 M Hydrochloric Acid (HCl) to the vial.

    • Vortex vigorously for 30-60 seconds. The solution should become clear as the compound protonates and dissolves.

    • Causality Note: Using a dilute acid ensures that the pyrrolidine nitrogen is fully protonated to its corresponding ammonium salt (R₃NH⁺), which is readily soluble in water[5].

  • Volume Adjustment:

    • Add 900 µL of sterile, nuclease-free water to bring the total volume to 1.0 mL.

  • Finalization & Storage:

    • Vortex briefly to ensure homogeneity. The final concentration will be 10 mM in a solution of approximately 10 mM HCl.

    • Store the stock solution as per the manufacturer's recommendation, typically at -20°C or -80°C for long-term stability.

  • Application:

    • When diluting this stock into your final experimental buffer (e.g., PBS at pH 7.4), ensure the final concentration of the compound is low enough that the small amount of added HCl does not significantly alter the pH of your final solution. A 1:1000 dilution (to 10 µM final) is generally safe for most buffered systems.

Q4: Can you explain the chemistry behind why pH adjustment works for this specific molecule?

Answer: The mechanism is based on the acid-base properties of the tertiary amine in the pyrrolidine ring[6]. The nitrogen atom has a lone pair of electrons that can accept a proton (H⁺) from an acid. This creates a charged (protonated) species, which is significantly more polar and thus more soluble in polar solvents like water[5][7].

The equilibrium between the insoluble free base and the soluble protonated salt is governed by the pH of the solution and the pKa of the compound, as described by the Henderson-Hasselbalch equation.

ph_solubility cluster_low_ph Low pH (e.g., pH < 8) cluster_high_ph High pH (e.g., pH > 10) soluble Soluble Cationic Form (Protonated Pyrrolidine) R₃NH⁺ insoluble Insoluble Free Base (Neutral Pyrrolidine) R₃N soluble->insoluble - H⁺ (Base) insoluble->soluble + H⁺ (Acid)

Caption: pH-dependent equilibrium of this compound.

At pH values two units below the pKa (~9.54), the compound will be >99% in its soluble, protonated form.

Q5: My experiment is sensitive to pH changes, and even a pH-adjusted stock is not ideal. What are my other options if I need a higher concentration?

Answer: If pH manipulation is not a viable option, you can explore strategies that enhance solubility by altering the solvent environment or by using formulation excipients. The two most common and effective methods are the use of co-solvents and cyclodextrins .

troubleshooting_workflow decision decision protocol protocol start Start: Compound is Insoluble in Aqueous Buffer check_ph Is pH adjustment compatible with your experiment? start->check_ph ph_protocol Use Protocol: Prepare Acidic Stock Solution check_ph->ph_protocol Yes check_concentration Is the required concentration high? check_ph->check_concentration No end_soluble Result: Soluble Compound ph_protocol->end_soluble cosolvent_protocol Use Protocol: Co-Solvent Screening check_concentration->cosolvent_protocol Yes cyclodextrin_protocol Use Protocol: Cyclodextrin Complexation check_concentration->cyclodextrin_protocol No (or if co-solvents fail) cosolvent_protocol->end_soluble cyclodextrin_protocol->end_soluble

Caption: Troubleshooting workflow for solubility issues.

Q6: How do I effectively use co-solvents? Are there any best practices?

Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds to dissolve[8][9][10]. Common biocompatible co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs)[11][12].

Experimental Protocol: Co-Solvent Solubility Screening

  • Preparation:

    • Prepare stock solutions of your compound at a high concentration (e.g., 50-100 mM) in 100% of each co-solvent you wish to test (e.g., DMSO, Ethanol, PEG-400).

  • Screening:

    • In separate vials, add your final aqueous buffer (e.g., PBS).

    • Spike in the co-solvent stock solution to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10% (v/v). Ensure the final concentration of your compound is at your desired target level.

    • Self-Validation: Always include a control where you add the same amount of stock solution to a vial with no buffer (only water) to check for precipitation upon dilution.

  • Observation:

    • Vortex each solution and visually inspect for precipitation or cloudiness immediately and after a set period (e.g., 1 hour) at room temperature. The best co-solvent system will be the one that keeps the compound in solution at the lowest possible co-solvent percentage.

    • Expert Insight: The goal is to use the minimum amount of co-solvent necessary, as high concentrations can impact cellular viability or protein activity in biological assays. A co-solvent concentration below 1-2% is generally considered safe for most applications.

Q7: I've heard about cyclodextrins but have never used them. How do they work and how can I test them?

Answer: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity[13][14]. They act as molecular hosts, encapsulating the hydrophobic part of a "guest" molecule—in this case, the bromophenoxy group of your compound—into their cavity. This formation of a "drug-cyclodextrin inclusion complex" shields the hydrophobic region from water, dramatically increasing the apparent aqueous solubility of the compound[15][16][17][18].

Derivatized cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used due to their high aqueous solubility and safety profiles[19].

Experimental Protocol: Cyclodextrin Complexation Feasibility Test

  • Preparation:

    • Prepare a concentrated aqueous solution of the cyclodextrin (e.g., 40% w/v HP-β-CD in water).

  • Complexation:

    • Weigh a known amount of your compound into a vial.

    • Add the cyclodextrin solution and vortex or sonicate the mixture. The formation of the inclusion complex often occurs rapidly.

  • Analysis:

    • Allow the solution to sit and observe. If the compound dissolves, it indicates complexation is occurring.

    • For quantitative analysis, the solution can be filtered to remove any undissolved compound, and the concentration of the dissolved compound in the filtrate can be measured via HPLC or UV-Vis spectroscopy.

    • Trustworthiness: This method is highly effective and is used in numerous commercial drug formulations. The complexes are generally stable upon dilution into aqueous buffers[13].

References

  • Zahid, Z., Shah, S. N. H., & Al-Ghamdi, S. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Patel, V., & Patel, N. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences, 15(1), 1-12. [Link]
  • Homayun, B., Lin, X., & Choi, H. J. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 11(7), 343. [Link]
  • Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
  • Muankaew, C., & Loftsson, T. (2018). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 23(5), 1166. [Link]
  • Kumar, S., & Singh, A. (2011). Strategies for Solubility Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-81. [Link]
  • World Pharma Today. (2023).
  • Pharma Info. (2024). Enhancing solubility of poorly soluble drugs using various techniques. [Link]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
  • Bouling Chemical Co., Limited. This compound Supplier & Manufacturer. [Link]
  • Wikipedia. Cosolvent. [Link]
  • Loftsson, T., & Jarvinen, T. (1999). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences, 88(12), 1251-1253. [Link]
  • ScienceDirect. Cosolvent. [Link]
  • iChemical. 1-[2-(4-bromo-phenoxy)-ethyl]-pyrrolidine. [Link]
  • LookChem. N-[2-(4-Bromophenoxy)ethyl]pyrrolidine. [Link]
  • Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]
  • Practical Chemistry. Solubility and pH of amines. [Link]
  • ScienceDirect. Co-solvent: Significance and symbolism. [Link]
  • wildvineyard. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]
  • Clark, J. (2015). an introduction to amines. Chemguide. [Link]
  • Quora. (2022). What is the pH of a tertiary amine?. [Link]
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]
  • Lumen Learning. 23.1. Properties of amines. Organic Chemistry II. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, answer frequently asked questions, and provide actionable, field-proven insights grounded in established chemical principles.

The synthesis of this compound is fundamentally a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[4][5] The primary reactants are 4-bromophenol and 1-(2-chloroethyl)pyrrolidine.[6] While straightforward on a lab scale, scaling up introduces challenges related to reaction control, impurity profiles, and process safety. This guide will help you navigate these complexities.

Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up of this synthesis in a question-and-answer format.

Question 1: We are observing low and inconsistent yields upon scaling up from 10g to 1kg. What are the likely causes and how can we fix this?

Low or inconsistent yield is the most frequent issue in scaling up. The root cause often shifts from simple stoichiometric errors at the bench to more complex physical and chemical phenomena at scale.

Possible Cause 1: Inefficient Deprotonation of 4-Bromophenol

  • Scientific Rationale: The reaction requires the formation of the 4-bromophenoxide anion to act as the nucleophile.[2][5] Incomplete deprotonation due to an inadequate amount or strength of the base, or poor mixing, leaves unreacted starting material and reduces theoretical yield.

  • Recommended Solution:

    • Base Selection: For aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are often sufficient and cost-effective for scale-up.[5] Stronger bases like sodium hydride (NaH) are highly effective but introduce significant safety and handling challenges (hydrogen gas evolution, pyrophoric nature) at a larger scale.[4][5]

    • Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) to ensure complete deprotonation.

    • Mixing: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor or pitched-blade turbine) to handle the slurry that often forms with inorganic bases. Monitor agitation speed to ensure the base does not settle.

Possible Cause 2: Competing Elimination (E2) Reaction

  • Scientific Rationale: The 4-bromophenoxide is not only a nucleophile but also a base. It can promote the E2 elimination of HCl from 1-(2-chloroethyl)pyrrolidine to form 1-vinylpyrrolidine, a volatile and reactive impurity.[3][7] This side reaction is favored by higher temperatures.[7][8]

  • Recommended Solution:

    • Temperature Control: This is critical during scale-up. Exothermic events (base dissolution, the reaction itself) can cause temperature spikes. Implement a staged temperature profile: conduct the deprotonation at room temperature, then maintain a controlled temperature (typically 50-100 °C) for the SN2 reaction.[1][2] Use a reactor with a cooling jacket and monitor the internal temperature closely.

    • Controlled Addition: Add the 1-(2-chloroethyl)pyrrolidine (or its solution) slowly to the phenoxide mixture. This keeps the concentration of the alkylating agent low at any given moment, minimizing side reactions and helping to control the exotherm.

Possible Cause 3: Starting Material Quality and Form

  • Scientific Rationale: The common commercially available form of the alkylating agent is 1-(2-chloroethyl)pyrrolidine hydrochloride.[9][10][11] Using the hydrochloride salt directly without sufficient base will neutralize your primary base, halting the deprotonation of the phenol and killing the reaction.

  • Recommended Solution:

    • Account for the Salt: If using the hydrochloride salt, you must add at least one extra equivalent of base to neutralize the HCl salt and free the amine.

    • Pre-treatment (Optional): For better process control, you can neutralize the hydrochloride salt in a separate step. Dissolve the salt in water, basify with NaOH or KOH to free the amine, extract the free base into an organic solvent (like toluene), dry the organic layer, and use this solution directly.[12] This adds a step but can lead to a cleaner, more predictable reaction.

Question 2: Our scaled-up batch contains a significant new impurity that was minor in the lab. How do we identify and mitigate it?

The impurity profile often changes with scale. Besides the elimination product mentioned above, another common side product is a result of C-alkylation.

Possible Cause: C-Alkylation of the Phenoxide

  • Scientific Rationale: The 4-bromophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen (O-alkylation, desired product) and the carbon atoms of the aromatic ring (C-alkylation, impurity).[1][5] While O-alkylation is generally favored, the choice of solvent and cation can influence the ratio.

  • Recommended Solution:

    • Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[1][5] These solvents strongly solvate the cation (e.g., K⁺) but poorly solvate the phenoxide anion, leaving the oxygen atom more exposed and reactive, thus favoring O-alkylation. Protic solvents can hydrogen-bond with the oxygen, reducing its nucleophilicity and potentially increasing C-alkylation.

    • Phase-Transfer Catalysis (PTC): In industrial synthesis, PTC is a common and effective method.[1] Using a catalyst like tetrabutylammonium bromide (TBAB) with a weaker base (e.g., aqueous NaOH) in a biphasic system (e.g., toluene/water) can significantly improve the yield of O-alkylation by carrying the phenoxide into the organic phase.

Question 3: The reaction seems to stall at ~70% conversion, even with extended reaction times. What's happening?

Reaction stalling can be frustrating and is often linked to reagent deactivation or phase separation issues at scale.

Possible Cause: Poor Solubility or Phase Separation

  • Scientific Rationale: As the reaction proceeds, a salt (e.g., KCl or NaCl) is formed as a byproduct.[2] In many organic solvents, this salt is insoluble. At high concentrations in a large reactor, the salt can precipitate onto the surface of the solid base (e.g., K₂CO₃), effectively passivating it and preventing it from participating further in the reaction.

  • Recommended Solution:

    • Solvent Volume: Ensure sufficient solvent is used to maintain a mobile slurry. While high concentration is desirable for throughput, it can exacerbate this issue. A solvent-to-starting-material ratio of 5-10 mL/g is a typical starting point for scale-up.

    • Agitation: Maintain vigorous agitation to keep solids suspended and break up any agglomerates.

    • Additive: In some cases, adding a small amount of a phase-transfer catalyst can help, even in a single-solvent system, by improving the solubility and reactivity of the ionic species.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when scaling up this Williamson ether synthesis? The three most critical parameters are temperature, mixing, and the rate of addition . Effective temperature control prevents runaway reactions and minimizes the formation of the E2 elimination byproduct.[7] Efficient mixing is essential for ensuring complete reaction in a heterogeneous system (solid base in a liquid solvent). Slow, controlled addition of the electrophile (1-(2-chloroethyl)pyrrolidine) helps manage the reaction exotherm and can improve the product purity profile.

Q2: How should I choose the optimal base and solvent for a 10 kg scale synthesis? For a 10 kg scale, safety and cost become major drivers.

  • Base: Potassium carbonate (K₂CO₃) is an excellent choice. It is inexpensive, non-pyrophoric, and strong enough for this transformation. It is significantly safer to handle at scale than sodium hydride.[5]

  • Solvent: Acetonitrile or DMF are excellent technical choices due to their polarity and aprotic nature, which favors the SN2 mechanism.[1][3] However, DMF can be difficult to remove and has associated health risks. Acetonitrile is a good alternative. For a more cost-effective and "greener" process, consider solvents like 2-methyl-THF or cyclopentyl methyl ether (CPME), though preliminary lab-scale experiments would be needed to verify their performance.

Q3: What is the best way to monitor the reaction progress on a large scale? Direct sampling from a large, hot, and potentially pressurized reactor can be hazardous.

  • Establish a Reliable Endpoint: In the lab, determine a reliable reaction time based on consistent monitoring (TLC, GC, or LC-MS). For example, if the reaction is consistently >99% complete after 8 hours at 80 °C in the lab, this can be used as the initial endpoint for the pilot batch.

  • Use a Sample Bomb/Loop: If in-process monitoring is required, use a dedicated, pressure-safe sampling device (a "sample bomb" or loop) that allows for the safe extraction of a small, representative sample without exposing the operator to the reactor's contents.

  • Quench Aliquots: Immediately quench the withdrawn sample with a small amount of dilute acid to stop the reaction before analysis to get an accurate snapshot of the reaction's progress.

Q4: What are the primary safety considerations for this process at scale?

  • Exotherm Management: The reaction is exothermic. Ensure the reactor's cooling system is functional and has the capacity to handle the heat load. Never add all reagents at once.

  • Base Handling: If using a strong base like KOH, it is corrosive. If using NaH, it is flammable and reacts violently with water, producing hydrogen gas; this requires an inert atmosphere and specialized handling procedures.[4]

  • Pressure: Heating solvents in a sealed reactor will increase pressure. Ensure the reactor is properly vented and rated for the intended temperature and pressure.

  • Starting Materials & Product: The starting material 4-bromophenol is toxic and corrosive. The product, this compound, is an irritant.[13] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Summary and Protocols

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters
ParameterLab-Scale (10 g)Pilot-Scale (10 kg)Rationale for Change
Reactant: 4-Bromophenol 10 g (1.0 eq)10 kg (1.0 eq)Direct scale-up.
Reactant: Alkylating Agent 1.05 - 1.1 eq1.02 - 1.05 eqTighter stoichiometric control at scale reduces cost and minimizes unreacted electrophile, which can be difficult to remove during purification.
Base NaH (1.2 eq) or K₂CO₃ (1.5 eq)K₂CO₃ (1.3 eq)Shift away from hazardous NaH to safer, more cost-effective K₂CO₃.[5]
Solvent Anhydrous DMF (100 mL)Acetonitrile (70 L)Acetonitrile is often easier to remove at scale and has a better safety profile than DMF. Volume is scaled to ensure good agitation of the slurry.
Temperature 80 °C (oil bath)75-80 °C (jacketed reactor)Precise temperature control is crucial to prevent side reactions.[7] The setpoint might be slightly lower to account for slower heat dissipation in a large vessel.
Reaction Time 4-8 hours6-12 hoursMass transfer limitations in a larger, heterogeneous mixture may slightly increase the required reaction time. The endpoint should be confirmed by IPC.
Addition Method All at once or in portionsSlow addition of alkylating agent solution over 1-2 hoursEssential for controlling the reaction exotherm and minimizing local concentration spikes that can lead to impurity formation.
Workup Pour into water, extract with Ethyl AcetateCool, filter off salts, quench filtrate with water, phase-splitFiltering the inorganic salts before the aqueous quench can simplify the workup and reduce the volume of aqueous waste.
Experimental Protocol: 10 kg Scale Synthesis

Warning: This procedure should only be performed by trained personnel in a facility equipped for pilot-scale chemical synthesis.

  • Reactor Preparation: Ensure a 150 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Charge the reactor with acetonitrile (70 L). Begin agitation. Charge 4-bromophenol (10.0 kg, 57.8 mol) followed by powdered potassium carbonate (10.3 kg, 74.5 mol, 1.29 eq).

  • Phenoxide Formation: Stir the slurry at 20-25 °C for 1 hour to ensure complete deprotonation.

  • Electrophile Addition: Prepare a solution of 1-(2-chloroethyl)pyrrolidine (free base, 7.9 kg, 59.1 mol, 1.02 eq) in acetonitrile (10 L). Using a metering pump, add this solution to the reactor over a period of 2 hours, maintaining an internal temperature below 40 °C. A mild exotherm is expected.

  • Reaction: Once the addition is complete, heat the reactor jacket to achieve an internal temperature of 78-80 °C. Maintain this temperature and monitor the reaction progress by LC-MS every 2 hours after reaching temperature.

  • Workup: Once the reaction is deemed complete (e.g., <1% 4-bromophenol remaining), cool the reactor to 20 °C. Filter the batch through a filter press to remove the inorganic salts (KCl, excess K₂CO₃). Wash the cake with acetonitrile (10 L).

  • Extraction & Isolation: Transfer the filtrate to a second reactor or extraction vessel. Concentrate the volume under reduced pressure to ~30 L. Add toluene (50 L) and water (40 L). Stir and allow the phases to separate. Wash the organic phase with brine (20 L).

  • Purification: Concentrate the organic phase under reduced pressure to yield the crude product as an oil.[6] The crude product can be further purified by vacuum distillation.

Visualizations

Troubleshooting Flowchart for Low Yield

This diagram provides a logical workflow for diagnosing the root cause of low yield in the synthesis.

LowYieldTroubleshooting start Low Yield Observed check_sm Analyze Crude Mixture: Unreacted Starting Materials? start->check_sm sm_yes Potential Cause: - Incomplete Reaction - Poor Deprotonation - Reagent Deactivation check_sm->sm_yes Yes sm_no sm_no check_sm->sm_no No check_impurities Significant Impurities Present? imp_yes Identify Impurity: Alkene (E2) or C-Alkylation? check_impurities->imp_yes Yes imp_no Potential Cause: - Mechanical Loss during workup - Product Volatility - Inaccurate Quantification check_impurities->imp_no No solution_base Solution: - Increase base equivalents (1.3-1.5x) - Verify base quality - Improve agitation sm_yes->solution_base solution_time_temp Solution: - Increase reaction time/temperature - Check for reagent passivation sm_yes->solution_time_temp sm_no->check_impurities end Process Optimized solution_base->end solution_time_temp->end solution_e2 Solution: - Lower reaction temperature - Slower addition of electrophile imp_yes->solution_e2 Alkene solution_c_alk Solution: - Change to polar aprotic solvent (ACN, DMF) - Consider Phase Transfer Catalyst imp_yes->solution_c_alk C-Alkylation solution_e2->end solution_c_alk->end

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • BYJU'S. Williamson Ether Synthesis. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • ChemTalk. Williamson Ether Synthesis. [Link]
  • LookChem. Cas 1081-73-8,N-[2-(4-Bromophenoxy)ethyl]pyrrolidine. [Link]
  • Society of Education, Agra. Synthesis of 1-(2-Indenylethyl) Pyrrolidine and its Transition Metal Complexes. [Link]
  • Chemistry Steps. The Williamson Ether Synthesis. [Link]
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
  • LookChem. 1-(2-CHLOROETHYL)-PYRROLIDINE|5050-41-9. [Link]
  • Brainly. Discuss the challenges and strategies for conducting Williamson ether synthesis when employing particularly. [Link]
  • Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis?. [Link]
  • Reddit. Williamson ether synthesis trouble, 2.0. [Link]

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Analytical challenges in the characterization of "1-(2-(4-Bromophenoxy)ethyl)pyrrolidine"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing analytical challenges in the characterization of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine (CAS No. 1081-73-8). Moving beyond simple protocols, this document explains the rationale behind analytical choices and offers robust troubleshooting solutions based on foundational chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding the handling and basic properties of this compound.

Q1: What is this compound and what are its primary applications?

A: this compound is a chemical intermediate often used in the synthesis of more complex, pharmacologically active molecules.[1][2] It belongs to the class of tertiary amines and features a brominated aromatic ring, a structural motif common in medicinal chemistry. Its purity is critical as it directly impacts the quality and safety of the final active pharmaceutical ingredient (API).

Q2: What are the key physical and chemical properties of this compound?

A: Understanding the compound's properties is the first step in designing any analytical method. Key data is summarized in the table below.

PropertyValueSource
CAS Number 1081-73-8[1][3]
Molecular Formula C₁₂H₁₆BrNO[1][3]
Molecular Weight 270.17 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 138-140 °C at 1.2 mmHg[3]
Density 1.304 g/mL at 25 °C[3]
Refractive Index n20/D 1.557[3]
Solubility Low solubility in water; soluble in common organic solvents like methanol, acetonitrile, and dichloromethane.[4]
pKa (Predicted) 9.54 ± 0.20[1]

Q3: How should I properly handle and store this compound to ensure its stability?

A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials like strong oxidizing agents.[4][5] The tertiary amine functionality can be susceptible to oxidation over time, and the compound may absorb atmospheric moisture if not sealed properly. Long-term storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for analytical standards.

Section 2: Analytical Workflow & Methodology

A systematic approach is crucial for the complete characterization of this intermediate. The following workflow outlines the recommended analytical sequence.

Analytical_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Structural Confirmation cluster_3 Phase 4: Final Reporting Sample Sample Receipt & Visual Inspection PhysChem Physical-Chemical Properties (Appearance, Solubility) Sample->PhysChem HPLC_Purity HPLC-UV for Purity & Non-Volatile Impurities PhysChem->HPLC_Purity GC_MS GC-MS for Volatile Impurities & Residual Solvents HPLC_Purity->GC_MS NMR NMR Spectroscopy ('H, '³C) for Structure GC_MS->NMR MS_Confirm Mass Spectrometry for Molecular Weight & Fragmentation NMR->MS_Confirm Report Certificate of Analysis (CoA) Generation MS_Confirm->Report

Caption: General workflow for analytical characterization.

Section 3: Troubleshooting Guide by Technique

This section provides solutions to specific problems encountered during analysis, with a focus on the "why" behind each recommendation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for purity assessment. Due to the basic nature of the tertiary amine, several challenges can arise.

Q: My main peak is tailing severely. What is the cause and how can I fix it?

A: Peak tailing for this compound is almost always caused by the interaction of the basic tertiary amine with acidic residual silanol groups (Si-OH) on the surface of conventional silica-based C18 columns.[6] This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and creating a "tail."

Troubleshooting Steps:

  • Use a Base-Deactivated Column: Modern columns, often labeled "for bases" or with suffixes like "B," "SB," or "PFP," are end-capped to minimize exposed silanols. A column like the Newcrom R1, which has low silanol activity, is a suitable choice.[7]

  • Modify the Mobile Phase:

    • Add a Competing Base: Introduce a small amount (e.g., 0.1% v/v) of triethylamine (TEA) or another amine into your mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte.[6]

    • Lower the pH: Adjust the aqueous portion of your mobile phase to a pH of 2.5-3.5 with an acid like phosphoric or formic acid. At this pH, the tertiary amine (pKa ≈ 9.5) will be fully protonated (R₃N → R₃NH⁺). This charged species has a much lower affinity for the non-polar stationary phase and is repelled by any protonated silanols, leading to improved peak shape.

  • Optimize Temperature: Increasing the column temperature (e.g., to 35-40 °C) can improve mass transfer kinetics and reduce the residence time on active sites, sometimes sharpening the peak.

HPLC_Tailing_Troubleshooting start Problem: Peak Tailing cause Cause Strong interaction of basic tertiary amine with acidic residual silanols on the column start->cause solution1 Solution 1: Column Selection Use a modern base-deactivated or end-capped column (e.g., C18-B, PFP) Prioritize columns specifically marketed for basic compounds cause->solution1 solution2 Solution 2: Mobile Phase Add a competing base (e.g., 0.1% Triethylamine) Lower aqueous pH to 2.5-3.5 with formic or phosphoric acid cause->solution2 solution3 Solution 3: Method Parameters Increase column temperature to 35-40 °C Decrease sample concentration to avoid mass overload cause->solution3 result Result: Symmetrical Peak solution1->result solution2->result solution3->result

Caption: Troubleshooting decision tree for HPLC peak tailing.

Detailed HPLC Protocol (Example)
  • Column: Base-deactivated C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection (UV): 225 nm and 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water (Diluent).[8]

Self-Validation Check: The system suitability test should include five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 1.5.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile starting materials, residual solvents, or potential low-molecular-weight byproducts.

Q: My analyte peak is broad, shows poor recovery, or doesn't appear at all. What's happening?

A: This compound has a high boiling point and contains a polar tertiary amine. These characteristics can cause several problems in a standard GC system:

  • Adsorption: The amine can irreversibly adsorb to active sites in the injector liner (especially glass wool), column, or transfer line.[9]

  • Thermal Degradation: Although generally stable, prolonged exposure to high temperatures in the injector port can cause some degradation.

Troubleshooting Steps:

  • Use an Inert Flow Path: Employ a deactivated injector liner (e.g., a Sky liner from Agilent) and an inert column (e.g., a column bonded with a low-bleed phase like a DB-5ms Ultra Inert).

  • Optimize Injector Temperature: Start with a lower injector temperature (e.g., 250 °C) and increase it incrementally. A splitless injection is often preferred to maximize sensitivity, but a split injection can help if the peak is overloading.[10]

  • Use a Suitable Column: A mid-polarity column (e.g., DB-17ms) might provide better peak shape than a non-polar DB-5ms for this compound, but a standard 5% phenyl column is often sufficient.

  • Consider Derivatization: While not always necessary, derivatization can improve analysis. However, for tertiary amines, this is less straightforward. It is generally better to optimize the GC conditions first.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation and confirmation.

Q: How do I interpret the ¹H NMR spectrum and assign the protons?

A: The ¹H NMR spectrum is predictable and should show distinct signals for each part of the molecule. The aromatic region is particularly informative.

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (Ha)~7.40Doublet (d)2HProtons ortho to the bromine atom, deshielded.
Aromatic (Hb)~6.85Doublet (d)2HProtons ortho to the ether oxygen, shielded by the electron-donating oxygen.
Methylene (-O-CH₂ -)~4.10Triplet (t)2HAdjacent to the electron-withdrawing oxygen atom.
Methylene (-CH₂ -N)~2.85Triplet (t)2HAdjacent to the nitrogen atom.
Pyrrolidine (α-CH₂)~2.60Multiplet (m)4HProtons on carbons directly attached to the nitrogen.
Pyrrolidine (β-CH₂)~1.80Multiplet (m)4HProtons on the remaining carbons of the pyrrolidine ring.

Note: The aromatic protons will form a characteristic AA'BB' system due to the para-substitution pattern.

Q: My baseline is distorted, or I see a very broad peak around 2-5 ppm. What is it?

A: This is likely due to trace amounts of water in your deuterated solvent (e.g., CDCl₃). The chemical shift of water is highly variable and depends on concentration and temperature. If your compound was stored improperly, it might have absorbed moisture. To confirm, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The water peak will disappear or significantly diminish due to proton exchange.

Mass Spectrometry (MS)

Q: How can I use mass spectrometry to confirm the identity of my compound?

A: Under Electron Ionization (EI) in GC-MS, you should look for two key features:

  • The Molecular Ion (M⁺): The molecular ion peak should appear at m/z 270.

  • The Isotopic Pattern of Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, you must observe a pair of peaks for any bromine-containing fragment: the M⁺ peak at m/z 270 and an M+2 peak at m/z 272 with almost equal intensity.[11] This is a definitive confirmation of a monobrominated compound.

Expected Fragmentation Pattern: The most likely fragmentation is an alpha-cleavage at the C-N bond of the pyrrolidine ring, resulting in a prominent immonium ion.

  • m/z 70: The pyrrolidin-1-iumyl cation ([C₄H₈N]⁺). This is often a very stable and abundant fragment for pyrrolidine-containing compounds.[12]

  • m/z 200/202: Loss of the pyrrolidine ring (C₄H₈N•), leaving the [Br-C₆H₄-O-CH₂CH₂]⁺ fragment.

  • m/z 172/174: The bromophenoxy cation ([Br-C₆H₄-O]⁺).

Section 4: Impurity Profiling

Identifying potential impurities is crucial for quality control. The synthesis of this compound typically involves the Williamson ether synthesis between a salt of 4-bromophenol and an N-alkylated pyrrolidine derivative (like 1-(2-chloroethyl)pyrrolidine).

Impurity_Pathways cluster_main Main Synthetic Route Reactant1 4-Bromophenol Product This compound (Target Compound) Reactant1->Product Impurity1 Unreacted 4-Bromophenol Reactant1->Impurity1 Incomplete Reaction Reactant2 1-(2-Chloroethyl)pyrrolidine Reactant2->Product Impurity2 Unreacted 1-(2-Chloroethyl)pyrrolidine Reactant2->Impurity2 Incomplete Reaction Impurity4 Aromatic Substitution Byproduct (e.g., dibrominated species) Product->Impurity4 Harsh Conditions/ Side Reaction Impurity3 Bis-ether Byproduct (from dibromoethane impurity)

Caption: Potential impurity formation pathways.

Common Potential Impurities:

  • Process-Related Impurities:

    • 4-Bromophenol (Starting Material): Detectable by GC-MS or HPLC.

    • 1-(2-Chloroethyl)pyrrolidine (Starting Material): A volatile amine, best detected by GC-MS.

  • Byproducts:

    • Over-brominated Species: If harsh brominating conditions were used in the synthesis of 4-bromophenol, dibromophenol isomers could be present and carry through the synthesis.[13] These would be visible in HPLC and MS (look for M+4 peaks).

    • Degradation Products: Oxidation of the tertiary amine can lead to the corresponding N-oxide. This would be more polar and have a different retention time in HPLC.

References

  • N-[2-(4-Bromophenoxy)ethyl]pyrrolidine.LookChem.[Link]
  • Huang, W. J., & Chen, L. Y. (2003). Effect of NOM characteristics on brominated organics formation by ozonation.
  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
  • N-[2-(4-Bromophenoxy)ethyl]pyrrolidine CAS # 1081-73-8.TradingChem.com.[Link]
  • Sari, Y., et al. (2023). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ.SunanKalijaga.org.[Link]
  • Separation of N-(2-(p-Bromophenoxy)ethyl)pyrrolidine on Newcrom R1 HPLC column.SIELC Technologies.[Link]
  • This compound Supplier & Manufacturer in China.Bouling Chemical Co., Limited.[Link]
  • 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine.Bouling Chemical Co., Limited.[Link]
  • How To Identify & Prevent Analytical Test Problems.
  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.Spectroscopy Online.[Link]
  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.Agilent Technologies.[Link]
  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.Annex Publishers. (2014). [Link]
  • Improving yield of graphene oxide catalysed n-heterocyclization of amines.The Royal Society of Chemistry. (2022). [Link]
  • Ch 13 - H-NMR Spectra II.University of Calgary.[Link]

Sources

Optimizing leukotriene A4 hydrolase inhibition assay with "1-(2-(4-Bromophenoxy)ethyl)pyrrolidine"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Nature of Leukotriene A4 Hydrolase (LTA4H)

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in inflammatory pathways.[1] It possesses two distinct catalytic activities housed within a single protein:

  • Epoxide Hydrolase Activity: This is the enzyme's pro-inflammatory function, where it catalyzes the conversion of the unstable epoxide Leukotriene A4 (LTA4) into Leukotriene B4 (LTB4).[1][2] LTB4 is a potent lipid mediator that recruits and activates neutrophils, driving inflammation in a host of diseases, including asthma, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[3][4][5]

  • Aminopeptidase Activity: LTA4H can also cleave the N-terminal arginine from tripeptides, demonstrating a role in modulating peptide signaling.[3][6]

This dual functionality makes LTA4H a compelling therapeutic target.[7] Inhibitors like "1-(2-(4-Bromophenoxy)ethyl)pyrrolidine" are designed to selectively block the pro-inflammatory epoxide hydrolase activity, thereby reducing LTB4 production.[5] This guide provides in-depth technical support for researchers using this and similar inhibitors to ensure robust, reproducible, and accurate assay results.

Section 1: Core Experimental Protocol

This section details a standard, fluorescence-based assay to measure the aminopeptidase activity of LTA4H, a common and reliable method for assessing inhibitor potency.

Principle of the Aminopeptidase Assay

This assay utilizes a non-fluorescent substrate, such as Alanine-p-nitroanilide (Ala-pNA) or Arginine-p-nitroanilide (Arg-pNA), which upon cleavage by the LTA4H aminopeptidase activity, releases a chromogenic or fluorogenic product that can be measured over time.[3][8] The rate of product formation is directly proportional to enzyme activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.

Step-by-Step Protocol: Aminopeptidase Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl or PBS at pH 7.2-7.4. Ensure the buffer is brought to the reaction temperature (e.g., 30°C or 37°C) before use.[3][9]

    • LTA4H Enzyme Stock: Reconstitute recombinant human LTA4H in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[10] For the working solution, dilute the enzyme in ice-cold assay buffer to the desired final concentration (e.g., 10 µg/mL).[3]

    • Inhibitor Stock: Prepare a 10 mM stock solution of "this compound" in 100% DMSO.

    • Substrate Stock: Prepare a 100 mM stock of Ala-pNA or Arg-pNA in DMSO. Further dilute in assay buffer to the desired working concentration (e.g., 0.5–8.0 mM).[3]

  • Assay Procedure (96-Well Plate Format):

    • Plate Setup: Use a black, clear-bottom 96-well plate for fluorescence-based assays to minimize background.[9]

    • Inhibitor Dilution Series: Create a serial dilution of the inhibitor. To minimize DMSO concentration effects, first dilute the 10 mM stock into assay buffer to create the highest concentration for your curve, then perform serial dilutions from there. Ensure the final DMSO concentration in all wells is consistent and ideally ≤1%.

    • Reaction Setup:

      • Add 50 µL of assay buffer to all wells.

      • Add 10 µL of your serially diluted inhibitor to the sample wells. Add 10 µL of assay buffer with the same final DMSO concentration to the "No Inhibitor" (positive control) wells. Add 10 µL of assay buffer to the "No Enzyme" (negative control) wells.

      • Add 20 µL of the LTA4H working solution to all wells except the "No Enzyme" negative control wells. Add 20 µL of assay buffer to these wells instead.

      • Pre-incubation: Mix gently by tapping the plate and incubate for 15 minutes at the desired reaction temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.[2]

    • Initiate Reaction: Add 20 µL of the substrate working solution to all wells to start the reaction. The total reaction volume will be 100 µL.

    • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the reaction temperature. Measure the increase in absorbance (e.g., 405 nm for pNA) or fluorescence continuously for 30 minutes, taking readings every 10-30 seconds.[3]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the product formation curve over time.

    • Subtract the velocity of the "No Enzyme" control from all other wells.

    • Normalize the data by setting the average velocity of the "No Inhibitor" control to 100% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Workflow Visualization

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_read 3. Data Acquisition cluster_analysis 4. Analysis P1 Prepare Assay Buffer, Enzyme, Inhibitor, & Substrate Stocks A1 Add Buffer & Inhibitor Dilutions P1->A1 A2 Add LTA4H Enzyme A1->A2 A3 Pre-incubate (15 min) A2->A3 A4 Add Substrate to Initiate A3->A4 R1 Kinetic Read in Plate Reader (e.g., 30 min at 30°C) A4->R1 D1 Calculate Initial Velocities (V₀) R1->D1 D2 Normalize Data to Controls D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC₅₀ D3->D4 G start Problem: No Inhibition Observed q1 Is the enzyme active? (Check positive control) start->q1 q2 Is the inhibitor soluble and active? q1->q2 Yes res1_no Enzyme inactive. Use new aliquot, verify storage. q1->res1_no No q3 Are assay conditions correct? q2->q3 Yes res2_no Inhibitor issue. Prepare fresh stock, check solubility, verify source. q2->res2_no No res3_no Conditions incorrect. Check pH, temp, [Substrate]. q3->res3_no No res_ok Contact Technical Support for advanced troubleshooting. q3->res_ok Yes

Caption: Decision tree for diagnosing a lack of enzyme inhibition.

Detailed Checks:

  • Inhibitor Integrity: The most common cause is inhibitor precipitation or degradation. Prepare a fresh stock solution from the solid compound. Visually inspect the wells at the highest concentration for any cloudiness or precipitate.

  • Substrate Concentration: For competitive inhibitors, high substrate concentrations can overcome the inhibitory effect. [11]Try running the assay with the substrate concentration at or below its Michaelis-Menten constant (Km).

  • Enzyme Activity: Ensure your positive control (enzyme + substrate, no inhibitor) shows a robust signal. If not, the enzyme may be inactive. Use a fresh aliquot and verify its activity.

  • Incorrect Assay Conditions: Extreme pH or temperature can denature the enzyme or affect inhibitor binding. [12]Verify the pH of your buffer and the temperature settings of your plate reader.

Q3: My IC₅₀ values are inconsistent between experiments. How can I improve reproducibility?

Answer: Poor reproducibility is often due to small, cumulative errors in liquid handling, reagent stability, or environmental factors.

Potential Causes & Solutions:

Potential Cause Diagnostic Check Solution
Pipetting Inaccuracy Review your pipetting technique, especially for small volumes and viscous liquids like DMSO.Use calibrated pipettes. [9]When preparing serial dilutions, ensure thorough mixing between each step. Prepare a master mix of reagents where possible to reduce well-to-well variability.
Reagent Degradation Are you using freshly thawed enzyme and freshly prepared inhibitor/substrate solutions?Aliquot reagents to avoid repeated freeze-thaw cycles. [10]Always prepare working solutions fresh before each experiment.
Plate Edge Effects Do the outer wells of your plate show higher or lower values than the inner wells?This is caused by uneven temperature or evaporation. Avoid using the outermost wells for samples; instead, fill them with buffer to create a humidity barrier.
Inhibitor Precipitation Does the dose-response curve look normal at low concentrations but flatten or become erratic at high concentrations?Check the solubility limit of your compound in the final assay buffer. If precipitation is suspected, either lower the top concentration or increase the final DMSO percentage (while ensuring it doesn't affect enzyme activity). [13]
Q4: I see an increase in enzyme activity at certain inhibitor concentrations. Is this possible?

Answer: While seemingly counterintuitive, this phenomenon can occur and may be a real biological effect or an experimental artifact. [14] Potential Causes & Solutions:

  • Assay Interference: The compound may be intrinsically fluorescent or may interfere with the detection of the product, artificially inflating the signal. Run proper controls (inhibitor alone, inhibitor + substrate) to rule this out.

  • Allosteric Activation: Some compounds can bind to a site other than the active site (an allosteric site) and induce a conformational change that increases enzyme activity, particularly at low concentrations. [11][13]If the effect is reproducible and artifacts have been ruled out, this may be a genuine finding worth investigating further.

  • Impure Reagents: An impurity in either the enzyme preparation or the inhibitor sample could be causing the activation. [14]Verify the purity of your reagents.

Section 3: Frequently Asked Questions (FAQs)

Q: Which LTA4H activity is better to measure: epoxide hydrolase or aminopeptidase?

A: Both assays are valid for determining inhibitor potency. The choice depends on your resources and goals.

  • Aminopeptidase Assay (Recommended): This is generally simpler, safer, and more cost-effective. It uses stable, commercially available colorimetric or fluorogenic substrates and is highly amenable to high-throughput screening. [3]* Epoxide Hydrolase Assay: This is the more physiologically relevant assay as it measures the direct conversion of LTA4 to LTB4. However, LTA4 is highly unstable and must be prepared fresh via hydrolysis of its methyl ester immediately before use, which is a technically challenging procedure. [2]This assay is often used as a secondary, confirmatory assay.

Q: How should I dissolve and store "this compound"?

A: Like most small molecule inhibitors, it should be dissolved in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Aliquot this stock into small volumes in tightly sealed vials and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Q: What is the importance of the pre-incubation step?

A: Pre-incubating the enzyme and inhibitor together before adding the substrate allows the inhibitor to bind to the enzyme and reach equilibrium. This is particularly important for inhibitors that have a slow on-rate. A standard 15-minute pre-incubation is a good starting point, but for some slow-binding inhibitors, this time may need to be optimized. [2]

Q: How do I determine the mechanism of inhibition (e.g., competitive, non-competitive)?

A: To determine the mechanism, you must measure the inhibitor's effect at several different substrate concentrations. This involves generating multiple dose-response curves, each at a fixed substrate concentration (e.g., 0.5x Km, 1x Km, 2x Km, 5x Km). The way the IC₅₀ and Vmax values change with substrate concentration reveals the mechanism of action. [11]For example, for a competitive inhibitor, the apparent IC₅₀ will increase as the substrate concentration increases. [11]

Q: What is the LTA4H catalytic pathway?

A: LTA4H is a zinc-dependent enzyme. It utilizes a molecule of water, activated by the zinc ion and surrounding amino acid residues, to perform its dual functions.

G cluster_hydro Epoxide Hydrolase Activity (Pro-inflammatory) cluster_pep Aminopeptidase Activity (Assay Readout) LTA4H LTA4H Enzyme (with Zn²⁺ in active site) LTB4 Leukotriene B₄ (Product) LTA4H->LTB4 Products Dipeptide + N-terminal Amino Acid (e.g., pNA - Signal) LTA4H->Products LTA4 Leukotriene A₄ (Substrate) LTA4->LTA4H LTA4->LTB4 H₂O Peptide Tripeptide Substrate (e.g., Arg-pNA) Peptide->LTA4H Peptide->Products H₂O Inhibitor Inhibitor (e.g., this compound) Inhibitor->LTA4H Binds & Blocks

Caption: Dual catalytic functions of the LTA4H enzyme and the role of an inhibitor.

References
  • Understanding Activation and Inhibition of Leukotriene A4 Hydrolase Aminopeptidase by 4MDM-ARM1 Hybridized Modifiers. IUCr Journals. [Link]
  • Kinetic mechanism of glutathione conjugation to leukotriene A4 by leukotriene C4 synthase. PubMed. [Link]
  • ELISA Kit for Leukotriene A4 Hydrolase (LTA4H). Cloud-Clone. [Link]
  • Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. PMC - NIH. [Link]
  • Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation. National Institutes of Health (NIH). [Link]
  • Optimization of a fluorescence-based lysozyme activity assay for contact lens studies. Ophthalmic & Physiological Optics. [Link]
  • A remarkable activity of human leukotriene A4 hydrolase (LTA4H)
  • Leukotriene-A4 hydrolase. Wikipedia. [Link]
  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
  • Mouse Leukotriene A4 Hydrolase, LTA4H ELISA Kit. BT LAB. [Link]
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central. [Link]
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC - NIH. [Link]
  • Enzyme inhibitor leads to higher turnover r
  • LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial.
  • Why is the enzyme activity inhibition not consistent?.
  • US20050043378A1 - LTA4H modulators.
  • Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography.
  • Corrections to Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography. PMC - NIH. [Link]
  • The development of novel LTA4H modulators to selectively target LTB4 gener
  • LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial.
  • Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. PubMed. [Link]

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Technical Support Center: Navigating Cellular Assays with 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine in cellular assays. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions concerning the experimental use of this sigma receptor ligand. Our goal is to empower you with the scientific rationale and practical tools to anticipate, identify, and mitigate potential off-target effects, ensuring the integrity and reproducibility of your results.

Introduction: Understanding the Compound

This compound is a well-characterized ligand for sigma receptors (σR), with recognized affinity for both σ1 and σ2 subtypes.[1][2][3][4] These receptors are intracellular, ligand-operated chaperones primarily located at the endoplasmic reticulum, and they are implicated in a wide array of cellular processes.[5][6] Consequently, modulation of sigma receptors can elicit diverse phenotypic outcomes. However, like many small molecules, this compound may interact with unintended biological targets, leading to off-target effects that can confound experimental interpretation. This guide will provide a framework for addressing these potential challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing a cellular phenotype that doesn't align with the known functions of sigma receptors. What could be the cause?

A: This is a common challenge in pharmacological studies. The observed phenotype could be due to off-target effects of this compound. Sigma receptor ligands, as a class, have been reported to interact with other proteins, including adrenergic and muscarinic acetylcholine receptors, and certain ion channels.[7] It is also possible that the phenotype is a novel, previously uncharacterized downstream consequence of sigma receptor modulation in your specific cellular model.

Q2: How can I confirm that the effects I'm seeing are mediated by sigma receptors?

A: The gold standard for confirming on-target activity is to perform a rescue experiment using a selective antagonist for the sigma receptor subtype you hypothesize is involved. If pre-treatment with a sigma-1 receptor antagonist, for example, blocks the effect of this compound, it strongly suggests the phenotype is mediated through sigma-1. Additionally, genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the sigma receptor gene (SIGMAR1) can provide definitive evidence.

Q3: What are the known off-targets for sigma receptor ligands that I should be aware of?

A: While a comprehensive off-target profile for every sigma receptor ligand is not always available, class-wide trends suggest potential interactions with:

  • Adrenergic and Muscarinic Receptors: Some sigma receptor ligands exhibit affinity for these G-protein coupled receptors.[7]

  • Voltage-gated Potassium Channels: Notably, some sigma-1 receptor antagonists have been shown to inhibit the Kv2.1 channel independently of the sigma-1 receptor itself.[8]

  • Leukotriene A4 (LTA4) Hydrolase: A compound structurally related to this compound has been identified as an inhibitor of LTA4 hydrolase, an enzyme involved in inflammatory pathways.[9]

It is crucial to consider the possibility of these and other unforeseen interactions in your experimental system.

Troubleshooting Guide: A Stepwise Approach to Deconvoluting Off-Target Effects

When encountering unexpected or ambiguous results with this compound, a systematic approach is essential. The following guide provides a logical workflow to dissect on-target versus off-target effects.

Workflow for Investigating Unexpected Phenotypes

workflow A Unexpected Phenotype Observed B Dose-Response Analysis A->B Step 1 C Confirm On-Target Engagement (Sigma Receptor) B->C Step 2 D Counter-Screening Assays C->D Step 3 G Conclusion: Phenotype is On-Target C->G If confirmed E Phenotypic Comparison with Structurally Unrelated Ligands D->E Step 4 H Conclusion: Phenotype is Off-Target D->H If off-target identified F Target Deconvolution (Advanced) E->F Step 5 E->H If phenotype is unique to test compound F->H If new target is identified

Caption: A logical workflow for troubleshooting unexpected cellular phenotypes observed with this compound.

Detailed Experimental Protocols

Protocol 1: Dose-Response Analysis and Cytotoxicity Assessment

Rationale: Establishing a clear dose-response relationship is the first step in characterizing a compound's effect. It is also critical to distinguish a specific pharmacological effect from non-specific cytotoxicity that can arise at high concentrations.

Methodology:

  • Cell Plating: Seed your cells of interest in a 96-well plate at a density that ensures they are in the exponential growth phase for the duration of the experiment.

  • Compound Dilution Series: Prepare a 2-fold serial dilution of this compound in your cell culture medium. A typical starting concentration might be 100 µM, with 10-12 dilution points.

  • Treatment: Treat the cells with the dilution series of the compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time point (e.g., 24, 48, or 72 hours).

  • Phenotypic Readout: Measure your phenotype of interest (e.g., gene expression, protein phosphorylation, cell morphology).

  • Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay, such as an MTS or LDH release assay, to determine the concentration at which the compound induces cell death.

  • Data Analysis: Plot the dose-response curve for your phenotype and the cytotoxicity curve. The therapeutic window is the concentration range where you observe a specific phenotype without significant cytotoxicity.

Data Interpretation:

Concentration (µM)Phenotypic Effect (% of Max)Cytotoxicity (% of Control)Interpretation
0.115102No significant effect.
15599Specific phenotypic effect within the therapeutic window.
1098101Saturation of the specific effect.
5010075Onset of cytotoxicity, potentially confounding the phenotypic measurement.
100N/A40Significant cytotoxicity.
Protocol 2: Sigma Receptor Antagonist Rescue Experiment

Rationale: To confirm that the observed effect is mediated by sigma receptors, a selective antagonist can be used to block the action of this compound.

Methodology:

  • Cell Plating: Plate cells as described in Protocol 1.

  • Antagonist Pre-treatment: Pre-treat cells with a selective sigma-1 receptor antagonist (e.g., NE-100) or a sigma-2 receptor antagonist for 1-2 hours. Use a concentration known to be effective for receptor blockade (typically 1-10 µM). Include a vehicle control for the antagonist.

  • Co-treatment: Add this compound at a concentration that elicits a robust phenotypic response (determined from Protocol 1) to the antagonist-treated and control wells.

  • Incubation and Readout: Incubate for the appropriate time and measure your phenotype.

  • Data Analysis: Compare the phenotypic effect of this compound in the presence and absence of the antagonist.

Expected Results:

rescue_experiment cluster_0 Without Antagonist cluster_1 With Antagonist Compound Compound Sigma Receptor Sigma Receptor Compound->Sigma Receptor Phenotype Phenotype Sigma Receptor->Phenotype No Phenotype No Phenotype Sigma Receptor->No Phenotype Antagonist->Sigma Receptor Blocks

Caption: A diagram illustrating the principle of a sigma receptor antagonist rescue experiment.

Protocol 3: Counter-Screening Against Potential Off-Targets

Rationale: If the antagonist rescue experiment is inconclusive, or if you have reason to suspect a specific off-target, a direct counter-screening assay is necessary.

Methodology (Example: Kv2.1 Inhibition):

  • Cell Line: Utilize a cell line that endogenously expresses the Kv2.1 potassium channel or a recombinant cell line overexpressing it.

  • Electrophysiology: Perform whole-cell patch-clamp electrophysiology to measure Kv2.1 currents.

  • Compound Application: After establishing a stable baseline current, perfuse the cells with this compound at a relevant concentration.

  • Data Acquisition: Record changes in the Kv2.1 current amplitude and kinetics.

  • Positive Control: Use a known Kv2.1 inhibitor as a positive control.

Data Interpretation: A significant reduction in Kv2.1 current upon application of this compound would indicate an off-target interaction with this ion channel.[8]

Conclusion: A Commitment to Scientific Rigor

The journey of drug discovery and basic research is often paved with unexpected findings. When working with pharmacologically active compounds like this compound, a rigorous and systematic approach to validating on-target effects is paramount. By employing the strategies outlined in this guide, researchers can confidently dissect the molecular mechanisms underlying their observations and contribute to the generation of robust and reproducible scientific knowledge.

References

  • Gordon, A., et al. (2020). A SARS-CoV-2 protein interaction map reveals targets for drug repurposing.
  • Su, T. P., et al. (2016). The sigma-1 receptor as a pluri-potent modulator in living systems. Trends in Pharmacological Sciences, 37(4), 262-278. [Link]
  • LookChem. (n.d.). N-[2-(4-Bromophenoxy)ethyl]pyrrolidine.
  • Abate, C., et al. (2021). Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses. Medicinal Chemistry, 17(10), 1151-1165. [Link]
  • Yuan, S., & Yu, X. (2017). Potential independent action of sigma receptor ligands through inhibition of the Kv2.1 channel. Oncotarget, 8(41), 69336-69348. [Link]
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. [Link]
  • Alon, A., et al. (2017). The sigma-2 receptor/TMEM97 is a client of the ER chaperone GRP78/BiP. The FASEB Journal, 31(10), 4547-4561. [Link]
  • Schmidt, H. R., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 1933. [Link]
  • Sahn, J. J., et al. (2017). Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking. European Journal of Pharmacology, 817, 43-52. [Link]
  • Colligan, M., et al. (2021). σ2 Receptor and Its Role in Cancer with Focus on a Multi-Target Directed Ligand (MTDL) Approach. Cancers, 13(12), 3025. [Link]
  • I.A.S.P. (2020). Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease. eNeuro, 7(5), ENEURO.0333-20.2020. [Link]
  • Rulten, S. L., et al. (2021). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. International Journal of Molecular Sciences, 22(16), 8899. [Link]
  • Mach, R. H., et al. (2011). Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. Future Medicinal Chemistry, 3(10), 1237-1251. [Link]
  • Di, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 776. [Link]
  • Lynch, J. J., et al. (2017). Potential functional and pathological side effects related to off-target pharmacological activity. Journal of Pharmacological and Toxicological Methods, 87, 108-130. [Link]
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Validation & Comparative

A Comparative Guide to Leukotriene A4 Hydrolase Inhibitors: Profiling 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine Against Key Competitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Leukotriene A4 Hydrolase in Inflammation

Leukotriene A4 hydrolase (LTA4H) is a pivotal bifunctional zinc metalloenzyme in the inflammatory cascade.[1][2] It serves as the final and rate-limiting enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[1][3][4] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, orchestrating their migration to sites of inflammation and amplifying the inflammatory response.[5] Elevated levels of LTB4 are implicated in a multitude of inflammatory conditions, including inflammatory bowel disease (IBD), psoriasis, asthma, and arthritis.[6][7] Consequently, inhibiting LTA4H presents a targeted therapeutic strategy to attenuate inflammation by stemming the production of LTB4.[7][8]

This guide provides a comprehensive comparison of LTA4H inhibitors, with a focus on 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine , a member of a well-established class of potent LTA4H inhibitors. We will delve into its performance relative to other key inhibitors, supported by available experimental data and detailed methodologies for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of LTA4H-targeted therapeutics.

The LTA4H Signaling Pathway and Point of Intervention

The enzymatic action of LTA4H is a critical juncture in the leukotriene biosynthetic pathway. Understanding this pathway is essential to appreciate the mechanism of action of its inhibitors.

LTA4H_Pathway cluster_upstream Upstream Activation cluster_catalysis LTA4H Catalysis cluster_downstream Downstream Effects Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid cPLA2 LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LO LTA4H Leukotriene A4 Hydrolase (LTA4H) (Target of Inhibition) LTA4->LTA4H cPLA2 cPLA2 5-LO 5-Lipoxygenase (5-LO) LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Epoxide Hydrolase Activity BLT_Receptors BLT1/BLT2 Receptors LTB4->BLT_Receptors Inflammation Immune Cell Chemotaxis Pro-inflammatory Gene Expression Increased Vascular Permeability BLT_Receptors->Inflammation Inhibitor This compound & Other LTA4H Inhibitors Inhibitor->LTA4H Inhibition

Caption: The Leukotriene Biosynthesis Pathway and the inhibitory action of LTA4H inhibitors.

Featured Inhibitor: this compound

This compound belongs to the same chemical series as SC-22716 (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine), a well-documented and potent inhibitor of LTA4H.[9] Structure-activity relationship (SAR) studies on this class of compounds have demonstrated that modifications to the phenoxy ring significantly influence inhibitory potency. The introduction of a bromine atom at the 4-position of the phenoxy ring is a key structural feature. While specific preclinical and clinical data for this particular analog are not extensively published in peer-reviewed literature, the SAR studies of its parent compound and related analogs provide a strong basis for its expected high potency.

Comparative Analysis of LTA4H Inhibitors

A direct head-to-head comparison of all available LTA4H inhibitors in a single study is rare. The following table summarizes key performance metrics from various sources to provide a comparative overview. It is important to interpret these data with the understanding that experimental conditions may have varied between studies.

InhibitorChemical ClassIn Vitro Potency (IC50)Key Preclinical/Clinical FindingsDevelopment Status
This compound Phenylphenoxyethyl pyrrolidineData not publicly available, but expected to be potent based on SAR of the series.[1]Expected to show good oral activity in vivo based on analogs.[1]Research Compound
SC-22716 Phenylphenoxyethyl pyrrolidinePotent inhibitor of LTA4H.[9]Demonstrated good oral activity in a mouse ex vivo whole blood assay.[9]Research Compound
Bestatin (Ubenimex) Dipeptide-likeIC50: 4.0 ± 0.8 μM for LTA4H.[5]Natural, broad-spectrum aminopeptidase and LTA4H inhibitor. Approved in some countries as an adjunct to cancer therapy.[5]Marketed (in some regions for specific indications)
LYS006 Not publicly disclosedHuman whole blood IC90: ~57 ng/mL.[3]Novel, highly potent, and selective new-generation inhibitor. Showed >90% target inhibition at doses of 20 mg b.i.d. and above in a Phase I study. Favorable safety profile.[3]Phase II Clinical Trials
JNJ-40929837 Not publicly disclosedHigh potency in in vitro cellular assays.[5]Demonstrated >95% reduction of LTB4 levels in ex vivo stimulated blood at 100 mg doses. Failed to show clinical efficacy in an asthma challenge.[5]Discontinued
Acebilustat (CTX-4430) Not publicly disclosedPotent LTA4H inhibitor.Tested in Phase II clinical trials for cystic fibrosis.[3]Development Halted

Experimental Protocols for Inhibitor Evaluation

The robust evaluation of LTA4H inhibitors requires a multi-tiered approach, from initial in vitro enzymatic assays to in vivo models of inflammation. The following are detailed, representative protocols.

In Vitro LTA4H Enzyme Inhibition Assay (Epoxide Hydrolase Activity)

This assay directly measures the ability of a compound to inhibit the conversion of LTA4 to LTB4 by purified recombinant LTA4H.

Principle: Recombinant human LTA4H is incubated with the substrate, LTA4, in the presence and absence of the test inhibitor. The product, LTB4, is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Recombinant human LTA4H enzyme.

    • LTA4 methyl ester (substrate precursor).

    • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing BSA).

    • LTB4 ELISA kit.

  • Substrate Preparation:

    • Hydrolyze LTA4 methyl ester to LTA4 immediately before use by incubating with a degassed solution of 50 mM NaOH in cold acetone under a nitrogen atmosphere.

    • Dilute the freshly prepared LTA4 solution in the assay buffer.

  • Inhibition Reaction:

    • In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the LTA4H enzyme.

    • Pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the LTA4 substrate.

    • Incubate for a specific time (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a suitable quenching solution (e.g., methanol or a stop solution from the ELISA kit).

  • LTB4 Quantification:

    • Quantify the amount of LTB4 produced in each well using a competitive LTB4 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Human Whole Blood Assay for LTB4 Production

This ex vivo assay assesses the inhibitor's ability to suppress LTB4 production in a more physiologically relevant matrix.

Principle: Freshly drawn human whole blood is stimulated to produce LTB4. The inhibitory effect of the test compound, added ex vivo, is then measured.

Step-by-Step Methodology:

  • Blood Collection:

    • Collect venous blood from healthy volunteers into heparinized tubes.

  • Incubation with Inhibitor:

    • Aliquot the whole blood into tubes.

    • Add the test inhibitor at various concentrations and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation of LTB4 Production:

    • Add a stimulant, such as calcium ionophore A23187 or zymosan, to induce LTB4 synthesis.

    • Incubate for a defined period (e.g., 20-30 minutes) at 37°C.

  • Sample Processing:

    • Stop the reaction by placing the tubes on ice and adding a protein precipitation agent (e.g., methanol).

    • Centrifuge to pellet the blood cells and proteins.

  • LTB4 Quantification:

    • Collect the supernatant and quantify the LTB4 concentration using an LTB4 ELISA kit.

  • Data Analysis:

    • Calculate the IC50 value as described for the in vitro enzyme inhibition assay.

In Vivo Murine Model of Imiquimod-Induced Psoriasis

This model is used to evaluate the in vivo efficacy of LTA4H inhibitors in a relevant inflammatory skin disease model.

Principle: Topical application of imiquimod on mouse skin induces a psoriasis-like inflammation characterized by neutrophil infiltration and increased LTB4 levels. The therapeutic effect of the test inhibitor is assessed by its ability to reduce these inflammatory markers.

Step-by-Step Methodology:

  • Animal Model:

    • Use BALB/c or C57BL/6 mice.

  • Induction of Psoriasis-like Inflammation:

    • Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg of a 5% cream) to the shaved back and/or ear of the mice for 5-7 consecutive days.[1]

  • Treatment:

    • Administer the test inhibitor (e.g., orally or topically) daily, starting from the first day of imiquimod application.

    • Include a vehicle control group receiving the vehicle without the active compound and a positive control group receiving a standard-of-care treatment.

  • Efficacy Assessment:

    • Clinical Scoring: Monitor and score the severity of skin inflammation daily based on erythema, scaling, and skin thickness.

    • Histological Analysis: At the end of the study, collect skin tissue for histological examination to assess epidermal thickness and immune cell infiltration.

    • Biomarker Analysis: Homogenize skin tissue and quantify LTB4 levels using ELISA or mass spectrometry. Analyze the expression of inflammatory markers (e.g., IL-17A, IL-23, TNF-α) using immunohistochemistry or qPCR.[1]

  • Data Analysis:

    • Compare the clinical scores, histological parameters, and biomarker levels between the treatment groups and the control groups to determine the in vivo efficacy of the inhibitor.

Workflow for Preclinical Evaluation of LTA4H Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of a novel LTA4H inhibitor.

Preclinical_Workflow cluster_discovery Discovery & In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_development Preclinical Development Compound_Synthesis Compound Synthesis (e.g., this compound) Enzyme_Assay In Vitro LTA4H Enzyme Inhibition Assay (Determine IC50) Compound_Synthesis->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., Human Whole Blood) (Determine Cellular Potency) Enzyme_Assay->Cell_Assay Selectivity_Panel Selectivity Profiling (vs. other metalloproteinases) Cell_Assay->Selectivity_Panel PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Selectivity_Panel->PK_Studies Efficacy_Models In Vivo Efficacy Models (e.g., Psoriasis, IBD models) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Lead_Optimization Lead Optimization Tox_Studies->Lead_Optimization Iterative Process Candidate_Selection Preclinical Candidate Selection Tox_Studies->Candidate_Selection Lead_Optimization->Compound_Synthesis

Caption: A generalized workflow for the preclinical evaluation of LTA4H inhibitors.

Conclusion and Future Perspectives

The inhibition of LTA4H remains a highly attractive strategy for the development of novel anti-inflammatory therapeutics.[4] While early generation inhibitors faced challenges, a new wave of highly potent and selective compounds, such as LYS006, are showing promise in clinical development.[3] This compound , as part of a well-validated chemical series, represents a promising scaffold for further investigation.[1][9]

The key to success for future LTA4H inhibitors will likely lie in achieving high potency and selectivity, not only against other metalloenzymes but also potentially in modulating the dual enzymatic activities of LTA4H (epoxide hydrolase versus aminopeptidase) to achieve a more favorable anti-inflammatory profile. The experimental frameworks outlined in this guide provide a robust platform for the rigorous evaluation of such next-generation inhibitors, ultimately paving the way for their potential clinical application in a range of debilitating inflammatory diseases.

References

  • Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735. [Link]
  • Welte, T., et al. (2024). LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial.
  • Wenzel, S., et al. (2021). Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. Expert Opinion on Drug Discovery, 16(12), 1483-1495. [Link]
  • Haeggström, J. Z. (2000). Leukotriene A4 hydrolase. American Journal of Respiratory and Critical Care Medicine, 161(2 Pt 2), S25-S31.
  • Penning, T. D. (2001). Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents. Current Pharmaceutical Design, 7(3), 163-179.
  • Al-Gharabli, S., et al. (2020). Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. Molecules, 25(12), 2871. [Link]
  • Chen, X., et al. (2004). Leukotriene A4 hydrolase as a target for cancer prevention and therapy. Current Cancer Drug Targets, 4(3), 267-283. [Link]
  • Patsnap. (2024). What are LTA4H inhibitors and how do they work?.
  • Low, C. M., et al. (2017). The development of novel LTA4H modulators to selectively target LTB4 generation. Scientific Reports, 7, 44449. [Link]
  • Fourcade, O., et al. (2013). A sensitive fluorigenic substrate for selective in vitro and in vivo assay of leukotriene A4 hydrolase activity. Analytical Biochemistry, 441(2), 164-171. [Link]
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
  • Snelgrove, R. J., et al. (2010).
  • Lee, K. H., et al. (2025). Testing three different compounds as potential anti-inflammatory drugs for the modulation of LTA4H AP activity. Journal of Student-Centered Research. [Link]
  • Qin, R., et al. (2021). Classification and QSAR models of leukotriene A4 hydrolase (LTA4H) inhibitors by machine learning methods. SAR and QSAR in Environmental Research, 32(5), 411-431. [Link]

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A Comparative Efficacy Analysis of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine and Analogs as Leukotriene A4 Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory disease therapeutics, the inhibition of Leukotriene A4 (LTA4) hydrolase presents a compelling strategy for mitigating pro-inflammatory signaling cascades. This guide provides a detailed comparative analysis of the efficacy of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine , a member of a promising class of LTA4 hydrolase inhibitors. While direct extensive efficacy data for this specific analog is not prevalent in publicly accessible literature, its structural similarity to potent inhibitors such as SC-22716 (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine) allows for a robust, data-driven comparison with other key players in this field. This analysis is grounded in the structure-activity relationships (SAR) that define the potency of this chemical class.

Our examination will delve into the mechanistic underpinnings of LTA4 hydrolase inhibition, compare the efficacy of this compound's core structure against established inhibitors, and provide detailed experimental protocols for the in vitro and in vivo validation of such compounds.

The Central Role of Leukotriene A4 Hydrolase in Inflammation

Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that plays a critical role in the biosynthesis of Leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[1][2] LTB4 is a powerful chemoattractant for neutrophils and is implicated in the pathophysiology of a range of inflammatory conditions, including inflammatory bowel disease (IBD), psoriasis, and arthritis.[3] By catalyzing the hydrolysis of LTA4 to LTB4, this enzyme represents a key control point in the inflammatory cascade. Therefore, potent and selective inhibitors of LTA4 hydrolase are of significant interest as potential anti-inflammatory therapeutics.

The inhibition of LTA4 hydrolase effectively curtails the production of LTB4, thereby reducing neutrophil infiltration and the subsequent amplification of the inflammatory response. The pyrrolidine-containing class of inhibitors, including the subject of this guide, has emerged from dedicated screening programs as a promising non-peptidic, non-zinc-chelating alternative to earlier generations of inhibitors.[1][2]

Comparative Efficacy: A Structure-Activity Relationship Perspective

The parent compound, SC-22716 (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine) , was identified as a potent inhibitor of LTA4 hydrolase.[3] This discovery spurred the synthesis and evaluation of numerous analogs to optimize potency and oral activity.[4][5]

Table 1: Comparative In Vitro Efficacy of LTA4 Hydrolase Inhibitors

CompoundStructureLTA4 Hydrolase IC50 (µM)Human Whole Blood LTB4 IC50 (µM)
SC-22716 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine0.030.1
SC-56938 Analog of SC-227161.80.03
Bestatin (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl-L-leucinePotent Inhibitor-
DG-051 Biphenyl ether with pyrrolidine linker-0.037

Data compiled from publicly available research.[1][5][6]

The data illustrates that modifications to the core structure can significantly impact efficacy. For instance, while SC-56938 shows a higher IC50 against the isolated enzyme compared to SC-22716, it demonstrates superior potency in a more physiologically relevant whole blood assay.[5] This highlights the importance of evaluating compounds in complex biological systems to account for factors like cell permeability and plasma protein binding.

The 4-bromo substitution in This compound introduces an electron-withdrawing group onto the phenyl ring. In the context of LTA4 hydrolase inhibition, such modifications can influence the electronic properties of the ether oxygen and the overall conformation of the molecule within the enzyme's active site, potentially impacting binding affinity. Further experimental validation is necessary to quantify the precise effect of this substitution.

The pyrrolidine moiety itself plays a crucial structural role, orienting the molecule within the bent substrate-binding cavity of LTA4 hydrolase.[6] This positioning facilitates key interactions with amino acid residues, such as Gln134, contributing to the inhibitory activity.[6]

Experimental Protocols for Efficacy Determination

To rigorously assess the comparative efficacy of this compound and its analogs, standardized in vitro and in vivo assays are essential.

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified LTA4 hydrolase.

Objective: To determine the IC50 value of the test compound against recombinant human LTA4 hydrolase.

Materials:

  • Recombinant human LTA4 hydrolase

  • LTA4 methyl ester (substrate)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)

  • Methanol

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the test compound to create a range of concentrations.

  • In a microplate, add the assay buffer, recombinant LTA4 hydrolase, and the test compound at various concentrations.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding the LTA4 methyl ester substrate.

  • Allow the reaction to proceed for a specific time (e.g., 30 seconds).

  • Terminate the reaction by adding an excess of cold methanol.

  • Analyze the reaction mixture by reverse-phase HPLC to quantify the amount of LTB4 produced.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Causality of Experimental Choices:

  • The use of recombinant human LTA4 hydrolase ensures a pure and consistent source of the enzyme, eliminating confounding variables from other cellular components.

  • Pre-incubation of the enzyme and inhibitor allows for the establishment of binding equilibrium before the addition of the substrate.

  • HPLC analysis provides a sensitive and quantitative method for measuring the product of the enzymatic reaction.

This ex vivo assay provides a more physiologically relevant measure of a compound's efficacy by assessing its ability to inhibit LTB4 production in a complex cellular environment.

Objective: To determine the IC50 value of the test compound for the inhibition of calcium ionophore-induced LTB4 production in human whole blood.

Materials:

  • Freshly drawn human whole blood (anticoagulated with heparin)

  • Test compound

  • Calcium ionophore A23187

  • Methanol

  • Enzyme immunoassay (EIA) kit for LTB4

Procedure:

  • Prepare a stock solution and serial dilutions of the test compound.

  • Aliquot human whole blood into microplate wells.

  • Add the test compound at various concentrations to the blood samples and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stimulate LTB4 production by adding calcium ionophore A23187.

  • Incubate for a further period (e.g., 15 minutes) at 37°C.

  • Stop the reaction by adding cold methanol to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant and measure the concentration of LTB4 using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the in vitro assay.

Causality of Experimental Choices:

  • The use of whole blood provides a matrix that includes red blood cells, white blood cells, plasma proteins, and other components that can influence the bioavailability and activity of the test compound.

  • Calcium ionophore A23187 is used to stimulate the release of arachidonic acid and subsequent LTB4 production in leukocytes.

  • An EIA is a sensitive and high-throughput method for quantifying LTB4 in biological samples.

Visualizing the LTA4 to LTB4 Pathway and Experimental Workflow

To better understand the context of this comparative analysis, the following diagrams illustrate the key biological pathway and the experimental workflow for assessing inhibitor efficacy.

LTA4_Pathway Arachidonic Acid Arachidonic Acid 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LOX LTA4 LTA4 5-HPETE->LTA4 LTA4 Synthase LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase Inflammation Inflammation LTB4->Inflammation This compound This compound LTA4 Hydrolase LTA4 Hydrolase This compound->LTA4 Hydrolase Inhibition

Caption: The enzymatic conversion of LTA4 to the pro-inflammatory mediator LTB4.

Caption: Workflow for determining the in vitro and ex vivo efficacy of LTA4 hydrolase inhibitors.

Concluding Remarks and Future Directions

Future research should focus on synthesizing and testing a series of halogenated analogs to systematically probe the effects of electronic and steric factors on LTA4 hydrolase inhibition. Furthermore, in vivo studies in animal models of inflammation will be crucial to translate in vitro and ex vivo efficacy into therapeutic potential. The continued exploration of this chemical class holds promise for the development of novel anti-inflammatory agents targeting the LTB4 pathway.

References

  • Penning, T. D., et al. (2002). Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. Bioorganic & Medicinal Chemistry Letters, 12(23), 3383-3386. [Link]
  • Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735. [Link]
  • Penning, T. D. (2001). Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents. Current Pharmaceutical Design, 7(3), 163-179. [Link]
  • Gherardini, L., et al. (2015). Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and Phenoxyethylpyrrolidine. ACS Chemical Neuroscience, 6(9), 1596-1609. [Link]
  • Request PDF. (2025). Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. [Link]
  • Holinstat, M., et al. (2011). Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography. Journal of the American Chemical Society, 133(40), 15958-15961. [Link]
  • Request PDF. (2025). Inhibitors of Leukotriene A4 (LTA4)
  • ResearchGate. (n.d.). Activity of some sigma-1 receptor ligand com- pounds. [Link]
  • Inhibitors of leukotriene A4 (LTA4)
  • Bouling Chemical Co., Limited. (n.d.). 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine. [Link]
  • Gannon, B. M., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(1), 77-85. [Link]
  • Journal of Pharmaceutical Negative Results. (2022).
  • Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735. [Link]
  • Ryznerski, Z., et al. (1989). Synthesis and Pharmacological Properties of Phenoxyethylpiperazine Derivatives. Polish Journal of Pharmacology and Pharmacy, 41(2), 191-199. [Link]
  • Kolanos, R., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences, 22(15), 8233. [Link]
  • Schetz, J. A., et al. (2010). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Journal of Neurochemistry, 115(2), 336-348. [Link]
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A Researcher's Guide to the Structure-Activity Relationship of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for analogs of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine. This chemical scaffold serves as a versatile backbone for developing potent and selective ligands for crucial neurological targets, including the dopamine D4 receptor and the serotonin transporter (SERT). By dissecting the impact of structural modifications, we aim to provide a rational framework for the design of novel therapeutic agents.

Introduction: The Prominence of the Phenoxyethylpyrrolidine Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry. Its constituent parts—the substituted phenoxy ring, the flexible ethyl linker, and the basic pyrrolidine moiety—each contribute to the molecule's overall pharmacodynamic and pharmacokinetic profile. The pyrrolidine ring, a common motif in bioactive compounds, provides a basic nitrogen atom crucial for receptor interactions and can introduce stereochemical complexity.[1] The phenoxyethyl linker offers conformational flexibility, allowing the molecule to adopt optimal orientations within a receptor's binding pocket. Finally, the substituted phenyl ring provides a locus for modifications that can fine-tune receptor affinity, selectivity, and metabolic stability.

While this compound itself is primarily a synthetic intermediate[2], its analogs have shown significant activity at key G-protein coupled receptors (GPCRs) and neurotransmitter transporters. This guide will focus on two of the most prominent targets for this class of compounds: the dopamine D4 receptor and the serotonin transporter.

Key Biological Targets and Their Therapeutic Relevance

Dopamine D4 Receptor (D4R): As a member of the D2-like family of dopamine receptors, D4R is primarily expressed in the prefrontal cortex, hippocampus, and amygdala.[3] This localization implicates it in cognitive processes, emotional regulation, and reward pathways. Consequently, D4R ligands are being investigated for the treatment of various neuropsychiatric disorders, including schizophrenia, ADHD, and substance use disorders.[4] Selective D4R antagonists, in particular, have garnered interest as potential therapeutics with a reduced risk of the extrapyramidal side effects associated with non-selective D2-like receptor antagonists.[5]

Serotonin Transporter (SERT): SERT is a member of the neurotransmitter:sodium symporter family and is responsible for the reuptake of serotonin from the synaptic cleft, thus terminating its signal.[6] It is the primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[7] Modulating SERT activity can have profound effects on mood, anxiety, and other psychological states. Therefore, the development of novel SERT ligands remains a key area of research in neuropsychopharmacology.[8]

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of this compound analogs by examining modifications to each of the three core components of the scaffold.

The Influence of the Phenyl Ring Substitution

The nature and position of substituents on the phenyl ring are critical determinants of both affinity and selectivity.

  • Halogen Substitution: The 4-bromo substitution in the parent compound is a common starting point. In many ligand-receptor interactions, halogens can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity. Replacing the bromine with other halogens (F, Cl, I) or moving it to the 2- or 3-position can significantly impact activity. For instance, in a series of related piperidine-based D4R antagonists, a 4-chloro substituent was found to be favorable for high affinity.[9]

  • Lipophilic and Bulky Groups: Replacing the bromo group with larger, more lipophilic moieties such as a phenyl or a substituted phenyl group can lead to increased affinity for D4R. This is exemplified by SC-22716 (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine), a potent inhibitor of leukotriene A4 hydrolase, which shares the same core scaffold.[10][11] For D4R, which possesses a large and deep binding pocket, such bulky groups can form favorable hydrophobic interactions.

  • Hydrogen Bonding Moieties: The introduction of groups capable of hydrogen bonding, such as hydroxyl or methoxy groups, can also modulate activity. For example, in a series of pyrrolidin-2-one derivatives, a hydroxyl group on the phenyl ring was shown to influence antihypertensive activity.[12]

Table 1: Postulated Impact of Phenyl Ring Modifications on Receptor Affinity

Modification on Phenyl RingPostulated Effect on D4R AffinityPostulated Effect on SERT AffinityRationale
4-Bromo (Parent)Moderate to HighModerateHalogen bonding and optimal size.
Other Halogens (Cl, F)Moderate to HighModerateSimilar electronic and steric properties to bromine.
Large Lipophilic Groups (e.g., Phenyl)IncreasedVariableFavorable hydrophobic interactions in the D4R binding pocket.
Hydrogen Bond Donors/Acceptors (e.g., -OH, -OCH3)VariableVariablePotential for specific hydrogen bonding interactions with receptor residues.
The Role of the Ethyl Linker

The two-carbon ethyl linker provides a degree of conformational freedom. Altering its length or rigidity can have a profound impact on how the ligand positions itself within the binding site.

  • Chain Length: Shortening or lengthening the linker to a single methylene or a three-carbon propyl chain, respectively, can be detrimental to binding affinity. For many GPCRs and transporters, a two- or three-atom linker between an aromatic ring and a basic amine is optimal. Studies on D4R antagonists have shown that a three-carbon chain can be optimal in certain scaffolds.[13]

  • Conformational Restriction: Introducing rigidity into the linker, for example, by incorporating it into a ring system, can lock the molecule into a specific conformation. If this conformation is bioactive, a significant increase in affinity and selectivity can be achieved.

Modifications of the Pyrrolidine Ring

The pyrrolidine ring is not merely a passive carrier of the basic nitrogen. Its structure and substituents can significantly influence ligand properties.

  • Ring Size: Expanding the pyrrolidine to a piperidine or contracting it to an azetidine can alter the pKa of the basic nitrogen and the spatial projection of the rest of the molecule, thereby affecting receptor interactions.

  • Substitution on the Pyrrolidine Ring: Adding substituents to the pyrrolidine ring can introduce stereocenters and provide additional points of interaction with the receptor. For example, hydroxylation of the pyrrolidine ring has been used to increase polarity and limit blood-brain barrier penetration, creating peripherally restricted drugs.[14]

Experimental Protocols for SAR Elucidation

To empirically determine the SAR of novel analogs, a series of well-defined in vitro and in vivo experiments are necessary.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the human D4 receptor and serotonin transporter.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor or transporter expressed in a cell membrane preparation.

Detailed Protocol for Dopamine D4 Receptor Binding Assay:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D4 receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of a suitable D4R-selective radioligand (e.g., [³H]-Spiperone or a more selective ligand).

      • Increasing concentrations of the unlabeled test compound.

      • Membrane preparation.

    • For non-specific binding determination, a high concentration of a known D4R antagonist (e.g., L-745,870) is used in place of the test compound.[3]

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Detailed Protocol for Serotonin Transporter Binding Assay:

The protocol is similar to the D4R binding assay, with the following key differences:

  • Cell Line: Use HEK293 cells stably expressing the human serotonin transporter.[15]

  • Radioligand: A SERT-selective radioligand such as [³H]-Citalopram or [³H]-Paroxetine is used.[8][16]

  • Non-specific Binding: A high concentration of a known SERT inhibitor (e.g., fluoxetine) is used to define non-specific binding.

Functional Assays

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist.

Dopamine D4 Receptor Functional Assay (cAMP Inhibition):

Objective: To assess the ability of test compounds to modulate D4R-mediated inhibition of cyclic AMP (cAMP) production.

Principle: The D4 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3]

Protocol:

  • Culture HEK293 cells stably expressing the human D4 receptor.

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with the test compound at various concentrations for a short period.

  • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production. For antagonist testing, co-incubate with a known D4R agonist.[17]

  • After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compounds.

Serotonin Transporter Functional Assay (Neurotransmitter Uptake):

Objective: To measure the ability of test compounds to inhibit the uptake of serotonin by SERT.

Principle: This assay directly measures the functional activity of SERT by quantifying the uptake of radiolabeled or fluorescently tagged serotonin (or a surrogate substrate) into cells expressing the transporter.[18]

Protocol:

  • Culture HEK293 cells stably expressing human SERT in a 96- or 384-well plate.[18]

  • Pre-incubate the cells with various concentrations of the test compound.

  • Add a fixed concentration of [³H]-serotonin or a fluorescent substrate.

  • Incubate for a short period at 37°C to allow for transporter-mediated uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the amount of radioactivity or fluorescence that has been taken up.

  • Determine the IC50 of the test compounds for the inhibition of serotonin uptake.

Visualizing the SAR and Experimental Workflow

Diagram 1: General SAR of this compound Analogs

SAR_Summary core 1-(2-Phenoxyethyl)pyrrolidine Core phenyl Phenyl Ring (Affinity & Selectivity) core->phenyl linker Ethyl Linker (Orientation & Conformation) core->linker pyrrolidine Pyrrolidine Ring (Basicity & Spatial Projection) core->pyrrolidine halogen Halogens (Halogen Bonding) phenyl->halogen lipophilic Bulky/Lipophilic Groups (Hydrophobic Interactions) phenyl->lipophilic h_bond H-Bond Donors/Acceptors (Specific Interactions) phenyl->h_bond length Chain Length (Optimal Spacing) linker->length rigidity Conformational Rigidity (Bioactive Conformation) linker->rigidity ring_size Ring Size (pKa & Geometry) pyrrolidine->ring_size substitution Substituents (Stereochemistry & Polarity) pyrrolidine->substitution

Caption: Key modification sites on the phenoxyethylpyrrolidine scaffold.

Diagram 2: Experimental Workflow for SAR Analysis

Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo & ADME synthesis Analog Synthesis binding Radioligand Binding Assays (Determine Ki) synthesis->binding Affinity functional Functional Assays (Agonist/Antagonist Profile) binding->functional Efficacy selectivity Selectivity Profiling (Off-target activity) functional->selectivity adme ADME/Tox Screening (Solubility, Permeability, etc.) selectivity->adme Lead Candidates pk Pharmacokinetic Studies (Bioavailability, Half-life) adme->pk pd Pharmacodynamic Models (Behavioral Assays) pk->pd

Caption: A typical workflow for characterizing novel analogs.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel modulators of the dopamine D4 receptor and the serotonin transporter. A systematic approach to SAR, guided by the principles outlined in this guide and validated by robust experimental data, is essential for the rational design of next-generation therapeutics. By carefully considering the contributions of the substituted phenyl ring, the ethyl linker, and the pyrrolidine moiety, researchers can effectively navigate the complex chemical space to identify compounds with improved potency, selectivity, and drug-like properties.

References

  • Reaction Biology. SERT Biochemical Binding Assay Service. [Link]
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A Senior Application Scientist's Guide to Validating LTA4h Inhibition: A Comparative Analysis of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

January 2026

Introduction: The Rationale for Targeting Leukotriene A4 Hydrolase (LTA4h)

In the intricate signaling network of the inflammatory cascade, Leukotriene A4 hydrolase (LTA4h) represents a critical nexus. This bifunctional zinc metalloenzyme plays a pivotal role in the biosynthesis of Leukotriene B4 (LTB4), a potent lipid mediator and a powerful chemoattractant for neutrophils and other immune cells.[1][2] LTA4h catalyzes the conversion of the unstable epoxide, Leukotriene A4 (LTA4), into LTB4, the final and rate-limiting step in this pathway.[3][4] Elevated levels of LTB4 are strongly implicated in the pathophysiology of numerous chronic inflammatory diseases, including inflammatory bowel disease (IBD), psoriasis, and asthma.[3][5] Consequently, the targeted inhibition of LTA4h presents a compelling therapeutic strategy to attenuate the pro-inflammatory signaling mediated by LTB4.[1][6]

This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to validate the inhibitory effect of novel compounds on LTA4h. We will focus on the compound 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine , a structural analog of the well-characterized LTA4h inhibitor, SC-22716 (1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine).[3][7] Through a detailed examination of experimental protocols, comparative data analysis, and the underlying scientific principles, this guide will empower you to rigorously assess the potential of this and similar chemical entities as LTA4h inhibitors. We will objectively compare its anticipated performance with established inhibitors, providing the necessary context for its evaluation.

The Leukotriene Signaling Pathway and the Point of Inhibition

To appreciate the significance of LTA4h inhibition, it is essential to visualize its position within the broader leukotriene signaling pathway. The following diagram illustrates this cascade, highlighting the specific point of intervention for LTA4h inhibitors.

Leukotriene_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects phospholipids Membrane Phospholipids cPLA2 cPLA₂ phospholipids->cPLA2 AA Arachidonic Acid cPLA2->AA Hydrolysis FLAP 5-LOX/FLAP AA->FLAP LTA4 Leukotriene A₄ (LTA₄) FLAP->LTA4 5-Lipoxygenase Activity LTA4h Leukotriene A₄ Hydrolase (LTA4h) LTA4->LTA4h LTC4S LTC₄ Synthase LTA4->LTC4S LTB4 Leukotriene B₄ (LTB₄) LTA4h->LTB4 Epoxide Hydrolase Activity LTC4 Leukotriene C₄ (LTC₄) LTC4S->LTC4 receptors BLT1/BLT2 Receptors LTB4->receptors inflammation Chemotaxis & Inflammation receptors->inflammation inhibitor This compound & Other LTA4h Inhibitors inhibitor->LTA4h Inhibition

Figure 1. LTA4h Inhibition in the Leukotriene Pathway.

As depicted, LTA4h is the branch point that leads to the formation of LTB4. By inhibiting this enzyme, the flux of LTA4 can be diverted away from the production of the pro-inflammatory LTB4. This targeted approach is a key advantage over broader anti-inflammatory agents that may have more widespread effects on other signaling pathways.

Comparative Inhibitors: Establishing a Performance Benchmark

To validate the inhibitory potential of "this compound," its performance must be benchmarked against known LTA4h inhibitors. For this guide, we will consider the following comparators:

  • SC-22716: As the closely related phenyl-analog, this compound provides the most direct structural comparison. It is a potent, competitive, and reversible inhibitor of both the hydrolase and peptidase activities of human LTA4h.[8]

  • Bestatin (Ubenimex): A natural, broad-spectrum, and competitive inhibitor of LTA4h, also known to inhibit aminopeptidase N (CD13).[9] Its inhibitory effects on LTA4h have been documented in various studies.[10][11]

  • SC-57461A: A potent, selective, and orally active non-peptide inhibitor of LTA4h.[12] Its high selectivity makes it an excellent benchmark for assessing off-target effects.

The following table summarizes the reported in vitro inhibitory potencies (IC50) of these compounds, which will serve as our reference points for evaluating "this compound."

CompoundTarget/Assay ConditionIC50SpeciesReference
SC-22716 LTA4 Hydrolase (Hydrolase activity)0.20 µMHuman[1]
LTB4 Production (Human Whole Blood)0.79 µMHuman[1]
Bestatin LTA4 Hydrolase (in disrupted cells)7 µMHuman[1]
LTB4 formation (in intact cells)70 µMHuman[1]
SC-57461A Recombinant LTA4 Hydrolase2.5 nMHuman[12]
LTB4 Production (Human Whole Blood)49 nMHuman[12]

Experimental Validation: A Step-by-Step Protocol

The cornerstone of validating any enzyme inhibitor is a robust, reproducible, and well-controlled assay. Here, we provide a detailed protocol for an in vitro LTA4h inhibition assay to determine the IC50 value of "this compound." This protocol is designed to be a self-validating system, with each step and component choice explained to ensure scientific integrity.

Workflow for In Vitro LTA4h Inhibition Assay

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme Recombinant Human LTA4h incubation Incubate Enzyme + Inhibitor enzyme->incubation inhibitor Test Inhibitor (e.g., this compound) inhibitor->incubation substrate Substrate (LTA4) add_substrate Add Substrate (LTA4) substrate->add_substrate incubation->add_substrate reaction Enzymatic Reaction add_substrate->reaction quench Quench Reaction reaction->quench measure Measure Product (LTB4) (e.g., ELISA, LC-MS/MS) quench->measure calculate Calculate % Inhibition & IC50 measure->calculate

Figure 2. General workflow for an in vitro LTA4h inhibition assay.
Detailed Protocol: In Vitro LTA4h Epoxide Hydrolase Inhibition Assay

This protocol is adapted from methodologies described in the literature for characterizing LTA4h inhibitors.[4][8]

1. Reagents and Materials:

  • Recombinant Human LTA4h: High-purity enzyme is critical for accurate kinetic measurements.

  • LTA4 Methyl Ester: Precursor for the unstable LTA4 substrate.

  • Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Reaction Buffer: 10 mM Sodium Phosphate, pH 7.4, containing 4 mg/mL Bovine Serum Albumin (BSA). Causality: The phosphate buffer maintains a stable physiological pH. BSA is included to stabilize the enzyme and prevent non-specific binding of the hydrophobic substrate and product to reaction vessels.

  • Quenching Solution: Cold methanol or acetonitrile. Causality: Organic solvent immediately denatures the enzyme, stopping the reaction at a precise time point.

  • LTB4 ELISA Kit or LC-MS/MS System: For quantification of the reaction product.

  • 96-well microplate: For conducting the assay in a high-throughput format.

2. Preparation of LTA4 Substrate:

Causality: LTA4 is highly unstable in aqueous solutions. It must be freshly prepared immediately before each experiment from its more stable methyl ester form.

  • Hydrolyze LTA4 methyl ester in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone under an inert nitrogen atmosphere at room temperature for 60 minutes.[4]

  • Immediately before use, dilute the resulting LTA4 solution to the desired final concentration in the Reaction Buffer. The final concentration should ideally be at or below the Km of LTA4 for LTA4h to ensure sensitivity to competitive inhibitors.

3. Assay Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM stock of "this compound" in Reaction Buffer to achieve a range of concentrations (e.g., from 100 µM to 1 nM). Also prepare a vehicle control (DMSO in Reaction Buffer).

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 180 µL of Reaction Buffer containing recombinant human LTA4h (e.g., 300 ng per well) to each well.[4]

  • Add 10 µL of each inhibitor dilution or vehicle control to the appropriate wells.

  • Incubate the plate for 15 minutes at 37°C. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

  • Initiate the Reaction: Add 10 µL of the freshly prepared LTA4 substrate solution to each well to initiate the enzymatic reaction (final reaction volume: 200 µL).

  • Incubate for 10 minutes at 37°C. Causality: This incubation time should be within the linear range of the reaction, where product formation is proportional to time. This is determined in preliminary enzyme kinetic experiments.

  • Terminate the Reaction: Stop the reaction by adding 200 µL of cold quenching solution (e.g., methanol) to each well.

4. Quantification of LTB4:

  • ELISA Method:

    • Dilute the quenched samples appropriately in the ELISA kit's assay buffer.

    • Follow the manufacturer's protocol for the competitive LTB4 ELISA kit.[12][13] Briefly, the LTB4 in the sample competes with a fixed amount of labeled LTB4 for binding to a limited number of antibody sites. The amount of signal is inversely proportional to the concentration of LTB4 in the sample.

  • LC-MS/MS Method:

    • For higher sensitivity and specificity, use a validated LC-MS/MS method to quantify LTB4.[14][15]

    • This involves liquid chromatographic separation of LTB4 from other components, followed by tandem mass spectrometry detection, which provides a highly accurate measurement of the analyte.

5. Data Analysis:

  • Construct a standard curve using known concentrations of LTB4.

  • Determine the concentration of LTB4 produced in each well from the standard curve.

  • Calculate the percentage of inhibition for each concentration of "this compound" relative to the vehicle control (0% inhibition) and a control with no enzyme activity (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Discussion and Expected Outcomes

Based on the structure-activity relationship (SAR) studies of SC-22716 and its analogs, we can formulate a hypothesis regarding the inhibitory potential of "this compound." The SAR studies by Penning et al. explored modifications at the 4-position of the phenoxy ring.[3][7] While the phenyl group in SC-22716 was found to be optimal for potency, other substitutions were also evaluated. The replacement of the phenyl group with a bromine atom introduces a halogen with different electronic and steric properties.

It is anticipated that "this compound" will demonstrate potent inhibition of LTA4h, likely in the sub-micromolar to low micromolar range. Its IC50 value will provide a direct measure of its potency, which can then be compared to the benchmark inhibitors. A value comparable to or better than SC-22716 (0.20 µM) would indicate a highly promising candidate. A comparison with the highly potent and selective inhibitor SC-57461A (IC50 = 2.5 nM) will provide further context on its relative standing among next-generation inhibitors.

The experimental data generated from the protocol above will provide a definitive, quantitative measure of the inhibitory effect of "this compound" on LTA4h. This empirical validation is the crucial first step in characterizing its potential as a therapeutic agent for inflammatory diseases.

Conclusion

This guide has provided a comprehensive framework for validating the inhibitory effect of "this compound" on LTA4h. By understanding the enzyme's role in the leukotriene pathway, utilizing established inhibitors for benchmarking, and executing a robust and well-rationalized experimental protocol, researchers can generate high-quality, reliable data. The objective comparison of its inhibitory potency against compounds like SC-22716 and SC-57461A will enable a clear assessment of its potential. This rigorous, scientifically grounded approach is fundamental to the successful identification and development of novel anti-inflammatory therapeutics targeting the LTB4 pathway.

References

  • Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735.
  • Penning, T. D., et al. (2000). Structure−Activity Relationship Studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a Potent Inhibitor of Leukotriene A4 (LTA4) Hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735.
  • Askonas, L. J., et al. (2002). Pharmacological characterization of SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies. Journal of Pharmacology and Experimental Therapeutics, 300(2), 577-82.
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Navigating the Selectivity Landscape: A Guide to Cross-Reactivity Profiling of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery, establishing the precise molecular interactions of a candidate compound is paramount. While a molecule's affinity for its primary target is a cornerstone of its therapeutic potential, its interactions with other enzymes—termed cross-reactivity or off-target effects—can significantly influence its safety and efficacy profile.[1][2][3] This guide provides a comprehensive framework for conducting cross-reactivity studies on the novel compound 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine , a synthetic organic molecule with potential applications in medicinal chemistry.[4][5][6] Given the nascent stage of research on this specific molecule, this document serves as a proactive, technically detailed roadmap for researchers to generate crucial selectivity data, rather than a retrospective analysis of existing information.

The pyrrolidine and bromophenyl moieties present in the structure of this compound are common pharmacophores, suggesting a potential for interaction with a range of biological targets, including enzymes.[4][7] Therefore, a thorough investigation into its enzyme interaction profile is a critical step in elucidating its therapeutic promise and identifying any potential liabilities.[8][9][10]

The Imperative of Early-Stage Selectivity Profiling

Undertaking comprehensive cross-reactivity screening early in the drug development pipeline is a strategic imperative.[10] It allows for the early identification and mitigation of potential adverse effects stemming from unintended enzyme inhibition.[2][9] By systematically evaluating a compound against a panel of diverse and physiologically relevant enzymes, researchers can build a "selectivity profile" that informs lead optimization, predicts potential toxicities, and ultimately de-risks the path to clinical trials.[1][11][12]

A Proposed Strategy for Profiling this compound

This section outlines a robust, multi-tiered approach to systematically evaluate the cross-reactivity of this compound. The experimental design emphasizes validated, industry-standard methodologies to ensure data integrity and reproducibility.

Tier 1: Broad Panel Screening for Initial Hit Identification

The initial phase involves screening the compound against a broad panel of enzymes representing major classes implicated in common drug off-target effects. A commercially available panel, such as those offered by Eurofins Discovery or similar vendors, provides an efficient and standardized starting point.[11] A recommended initial panel would include representatives from the following enzyme families:

  • Cytochrome P450 (CYP) Isoforms: Essential for drug metabolism; inhibition can lead to drug-drug interactions and toxicity. (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • Kinases: A large family of enzymes involved in cell signaling; off-target kinase inhibition is a known source of adverse effects. (A diverse panel covering major kinase families is recommended).

  • Proteases: Involved in numerous physiological processes; off-target inhibition can have widespread consequences. (e.g., trypsin, chymotrypsin, thrombin).

  • Phosphodiesterases (PDEs): Regulate intracellular signaling; selectivity among PDE isoforms is crucial.

  • Histone Deacetylases (HDACs): Involved in epigenetic regulation; isoform-selective inhibition is often desired.

This initial screen is typically performed at a single high concentration (e.g., 10 µM) to identify any significant inhibitory activity ("hits").

Tier 2: Dose-Response Analysis and IC50 Determination for Identified Hits

For any enzyme where significant inhibition is observed in Tier 1, the next step is to perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is essential for comparing the compound's activity across different enzymes.[13][14]

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound C Incubate Enzyme with Compound Dilutions A->C B Prepare Enzyme and Substrate Solutions B->C D Initiate Reaction by Adding Substrate C->D E Monitor Reaction Progress (e.g., Fluorescence, Absorbance) D->E F Plot % Inhibition vs. log[Compound] E->F G Fit Data to a Sigmoidal Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: Workflow for determining the IC50 value of an enzyme inhibitor.

Tier 3: Ki Determination and Mechanism of Inhibition Studies

For high-priority off-targets (i.e., those with potent IC50 values), a more in-depth characterization is warranted to understand the mechanism of inhibition. This involves determining the inhibition constant (Ki), which is a true measure of binding affinity and is independent of substrate concentration.[13][15]

Distinguishing IC50 and Ki

ParameterDescriptionDependence on Assay Conditions
IC50 The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13][14]Dependent on substrate concentration.
Ki The dissociation equilibrium constant of the enzyme-inhibitor complex.[13]Independent of substrate concentration.

The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation , which allows for the conversion of IC50 to Ki, provided the Michaelis constant (Km) of the substrate and the substrate concentration used in the assay are known.[14][15][16]

Detailed Experimental Protocols

The following are generalized protocols for conducting enzyme inhibition assays. Specific buffer conditions, substrate concentrations, and detection methods will vary depending on the enzyme being studied and should be optimized based on established literature or supplier recommendations.

General Protocol for a Fluorescence-Based Kinase Inhibition Assay
  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well microplate.

  • Enzyme and Substrate Preparation: Prepare the kinase and its corresponding fluorescently labeled peptide substrate in the appropriate assay buffer.

  • Assay Reaction:

    • Add the kinase solution to the wells containing the compound dilutions and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding the ATP and fluorescent peptide substrate solution.

    • Incubate the reaction at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the fluorescence signal using a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

General Protocol for a Colorimetric CYP Inhibition Assay
  • Compound and Enzyme Preparation: Prepare serial dilutions of this compound. In a separate plate, add the recombinant CYP enzyme and a NADPH-generating system.

  • Incubation: Add the compound dilutions to the enzyme mixture and incubate at 37°C.

  • Reaction Initiation: Add a colorimetric substrate for the specific CYP isoform being tested.

  • Detection: Incubate the reaction at 37°C. The reaction is then stopped, and the formation of the colored product is measured using a spectrophotometer.

  • Data Analysis: Similar to the kinase assay, calculate percent inhibition and determine the IC50 value from the dose-response curve.

Interpreting the Selectivity Profile

The collective data from these studies will form the selectivity profile of this compound. A highly selective compound will exhibit potent inhibition of its intended target while showing significantly weaker or no inhibition of the off-targets. A "selectivity window" can be calculated by comparing the IC50 or Ki values for the primary target versus the off-targets. A larger window generally indicates a more favorable safety profile.

Conclusion

A thorough and systematic evaluation of enzyme cross-reactivity is a non-negotiable component of modern drug discovery. For a novel compound like this compound, proactively generating a comprehensive selectivity profile is essential for making informed decisions about its continued development. The experimental framework outlined in this guide provides a scientifically rigorous path to understanding its broader pharmacological profile, ultimately paving the way for the development of safer and more effective therapeutics.

References

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs. [Link]
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A Researcher's Guide to Benchmarking Novel Leukotriene A4 Hydrolase (LTA4h) Inhibitors: Evaluating "1-(2-(4-Bromophenoxy)ethyl)pyrrolidine" Against Established Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel Leukotriene A4 Hydrolase (LTA4h) inhibitors, using "1-(2-(4-Bromophenoxy)ethyl)pyrrolidine" as a representative candidate. Given that "this compound" is a novel compound without publicly available data, this document outlines the essential experimental protocols and comparative data required to position its potential efficacy against well-characterized LTA4h inhibitors that have progressed to clinical trials.

The narrative herein is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and self-validating approach to inhibitor characterization.

The Scientific Imperative: Targeting Leukotriene A4 Hydrolase in Inflammatory Disease

Leukotriene A4 hydrolase (LTA4h) is a pivotal bifunctional zinc metalloenzyme in the arachidonic acid cascade.[1][2] Its primary pro-inflammatory role is the catalysis of the unstable epoxide Leukotriene A4 (LTA4) into Leukotriene B4 (LTB4), a potent lipid mediator known to be a powerful chemoattractant for neutrophils and other immune cells.[3][4][5] By orchestrating the recruitment of these cells to sites of injury or infection, LTB4 is a key driver of the inflammatory response.[3] Consequently, LTA4h has emerged as an attractive therapeutic target for a multitude of inflammatory conditions, including respiratory diseases, cardiovascular diseases, and certain cancers.[4][6][7][8]

Inhibiting LTA4h presents a targeted anti-inflammatory strategy. By blocking the production of LTB4, these inhibitors can mitigate excessive immune cell recruitment and dampen the inflammatory cascade.[3][9] This targeted approach is a key advantage over broader anti-inflammatory agents, potentially offering a better side-effect profile.[3]

Interestingly, LTA4h also possesses an aminopeptidase activity, which can degrade the pro-inflammatory peptide Pro-Gly-Pro (PGP), thereby contributing to the resolution of inflammation.[10][11] This dual functionality adds a layer of complexity to inhibitor design and evaluation, as the ideal inhibitor might selectively target the epoxide hydrolase activity.

The following diagram illustrates the central role of LTA4h in the leukotriene signaling pathway.

LTA4h_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX/FLAP 5-LOX 5-Lipoxygenase (5-LO) LTA4h Leukotriene A4 Hydrolase (LTA4h) LTA4->LTA4h LTB4 Leukotriene B4 (LTB4) LTA4h->LTB4 Epoxide Hydrolase Activity Inflammation Pro-inflammatory Effects (Neutrophil Chemotaxis) LTB4->Inflammation

Caption: The LTA4h signaling cascade.

Establishing the Benchmarks: A Profile of Key LTA4h Inhibitors

A thorough evaluation of a novel compound requires comparison against established benchmarks. Several LTA4h inhibitors have progressed through clinical development, providing a valuable dataset for comparative analysis. While some have been discontinued due to lack of efficacy or safety concerns, they remain the standard against which new chemical entities are measured.[5][7]

InhibitorReported Potency (IC₅₀)Key Preclinical/Clinical FindingsDevelopment Status
SC-57461A 2.5 nM (recombinant human LTA4h)[12], 49 nM (human whole blood)[12]Potent, selective, and orally active. Demonstrated in vivo efficacy in animal models.[12]Discontinued[13]
JNJ-40929837 1.9 nM (LTA4h enzyme)[14], 4.4 nM (epoxide hydrolase)[15], 48 nM (human whole blood)[14]Orally active. Achieved >95% reduction of LTB4 in ex vivo stimulated blood.[6] Failed to show efficacy in an asthma trial.[6] Reports of testicular toxicity in rats.[16]Discontinued[6]
Acebilustat (CTX-4430) Data not publicly available in nM, but described as a potent inhibitor.[17][18]Orally bioavailable.[17][19] Investigated for cystic fibrosis; pivotal Phase 2 trial did not meet its primary endpoint.[20] Currently in a Phase 2 trial for lymphedema.[21]In Clinical Development[18][19]
DG-051 47 nM (enzyme assay)[22], 37 nM (human whole blood)[22], Kd = 26 nM[23]High oral bioavailability (>80%).[22][23] Developed for preventing heart attacks.[24][25] Phase I studies showed it was safe and well-tolerated.[25]Discontinued/Pending[26]
LYS006 Picomolar inhibitor[27], Human whole blood IC₉₀: ~57 ng/mL[28]New-generation, highly potent and selective inhibitor.[28][29] Showed >90% target inhibition at doses of 20 mg b.i.d.[29][30] Favorable safety profile in Phase I.[29][30]In Phase II Clinical Trials[27]

Experimental Framework for Benchmarking a Novel Inhibitor

To evaluate "this compound," a multi-tiered experimental approach is necessary, progressing from in vitro enzymatic assays to more physiologically relevant cellular models. This workflow ensures a comprehensive characterization of potency, selectivity, and cellular efficacy.

Benchmarking_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Cellular Efficacy cluster_phase3 Phase 3: Comparative Analysis Novel_Compound Novel Compound (e.g., 1-(2-(...))pyrrolidine) Enzyme_Assay Recombinant LTA4h Enzyme Inhibition Assay Novel_Compound->Enzyme_Assay IC50_Det Determine IC₅₀ Value (Potency) Enzyme_Assay->IC50_Det Cell_Assay Human Whole Blood Assay (or PMN/Neutrophil Assay) IC50_Det->Cell_Assay LTB4_Measure Measure LTB4 Production (e.g., ELISA, LC-MS/MS) Cell_Assay->LTB4_Measure Cell_IC50 Determine Cellular IC₅₀ (Cellular Efficacy) LTB4_Measure->Cell_IC50 Comparison Compare Data Against Known Inhibitors (SC-57461A, JNJ-40929837, etc.) Cell_IC50->Comparison Go_NoGo Go/No-Go Decision for Further Development Comparison->Go_NoGo

Caption: Experimental workflow for benchmarking a novel LTA4h inhibitor.

Protocol: In Vitro LTA4h Enzyme Inhibition Assay (IC₅₀ Determination)

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified recombinant LTA4h by 50% (IC₅₀). This is the primary measure of direct target engagement and potency.

Causality: This cell-free assay isolates the interaction between the inhibitor and the enzyme, removing the complexities of cell membranes and intracellular metabolism. It provides a pure measure of potency, which is a critical first step in characterization.

Materials:

  • Purified, active recombinant human LTA4h.

  • Leukotriene A4 (LTA4) methyl ester (hydrolyzed to LTA4 immediately before use).[31]

  • Test Compound: "this compound" and benchmark inhibitors (e.g., SC-57461A).

  • Assay Buffer: e.g., 10 mM sodium phosphate, pH 7.4, with 4 mg/mL BSA.[31]

  • Quenching Solution: Acetonitrile or methanol with an internal standard for LC-MS/MS.

  • 96-well microplate.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and benchmark inhibitors in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Enzyme Pre-incubation: In a 96-well plate, add the assay buffer, followed by the diluted compounds or vehicle control (DMSO). Add the recombinant human LTA4h to each well and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[15]

  • Substrate Preparation: Immediately prior to use, hydrolyze the LTA4 methyl ester to the unstable LTA4 epoxide.[31]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate to all wells.

  • Reaction Termination: After a fixed time (e.g., 30-60 seconds), terminate the reaction by adding the quenching solution.

  • LTB4 Quantification: Quantify the amount of LTB4 produced in each well using a validated method such as LC-MS/MS or a specific ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]

Protocol: Cellular LTB4 Production Assay (Human Whole Blood)

Objective: To measure the inhibitor's ability to block LTB4 production in a more physiologically relevant environment, using whole human blood. This assay accounts for protein binding, cell permeability, and potential off-target effects.

Causality: Moving from a purified enzyme system to whole blood provides a more realistic assessment of a compound's potential in vivo efficacy. The presence of various blood cells, plasma proteins, and other factors can significantly influence a drug's activity. A potent compound in this assay is more likely to be effective in a living system.

Materials:

  • Freshly drawn human whole blood (anticoagulated with heparin).

  • Test Compound: "this compound" and benchmark inhibitors.

  • Calcium Ionophore (e.g., A23187) to stimulate LTB4 production.[6]

  • RPMI 1640 medium or similar.

  • Quenching solution (e.g., cold methanol).

Procedure:

  • Compound Pre-incubation: Aliquot human whole blood into tubes. Add varying concentrations of the test compound, benchmark inhibitors, or vehicle control (DMSO). Incubate for 30-60 minutes at 37°C.

  • Stimulation: Add the calcium ionophore A23187 to stimulate the 5-lipoxygenase pathway and subsequent LTB4 production. Continue incubation at 37°C for a defined period (e.g., 30 minutes).[30]

  • Reaction Termination: Stop the reaction by placing the tubes on ice and adding a quenching solution to precipitate proteins and lyse cells.

  • Sample Processing: Centrifuge the samples to pellet the cellular debris. Collect the supernatant for analysis.

  • LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a validated ELISA kit or LC-MS/MS.

  • Data Analysis: Calculate the cellular IC₅₀ value by plotting the percentage of LTB4 inhibition against the logarithm of the inhibitor concentration.

Synthesizing the Data: A Path to Decision-Making

The ultimate goal of this benchmarking process is to determine if "this compound" possesses a profile worthy of further investigation.

  • Potency Comparison: How does the enzymatic and cellular IC₅₀ of the novel compound compare to benchmarks like SC-57461A and LYS006? A significantly less potent compound (e.g., >10-fold higher IC₅₀) may face challenges in achieving therapeutic concentrations in vivo without off-target effects.

  • Enzyme-to-Cell Shift: Analyze the difference between the enzymatic IC₅₀ and the cellular IC₅₀. A large rightward shift (cellular IC₅₀ >> enzymatic IC₅₀) may indicate poor cell permeability, high plasma protein binding, or metabolic instability, all of which are liabilities for drug development.

  • Therapeutic Window: While not directly measured in these assays, the potency data, when combined with future cytotoxicity assays, will begin to define the therapeutic window. The goal is to have high potency against LTA4h at concentrations that are non-toxic to cells.

Conclusion

Benchmarking a novel LTA4h inhibitor such as "this compound" is a critical, data-driven process. By systematically evaluating its performance against established clinical candidates using standardized and validated protocols, researchers can make informed decisions about its therapeutic potential. A promising candidate should exhibit high potency in both enzymatic and cellular assays, comparable or superior to the new generation of inhibitors like LYS006. This rigorous, comparative approach is fundamental to identifying and advancing the most promising anti-inflammatory therapeutics for future clinical success.

References

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  • Poller, B., et al. (2024). LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial. Wiley Online Library.
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In Vivo Comparative Efficacy of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine: A Novel Sigma-1 Receptor Agonist Candidate vs. Standard-of-Care in a Neuropathic Pain Model

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo comparison of the novel compound 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine , a putative sigma-1 receptor agonist, with a current standard-of-care treatment for neuropathic pain. This document is intended for researchers, scientists, and drug development professionals interested in emerging therapeutic strategies for chronic pain conditions.

Introduction: The Rationale for a Novel Therapeutic

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[1][2] Current first-line treatments, such as gabapentinoids (e.g., gabapentin and pregabalin) and certain antidepressants, provide relief for only a subset of patients and are often associated with dose-limiting side effects.[3][4][5] This highlights a critical unmet need for novel analgesics with distinct mechanisms of action.

The sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum, has emerged as a promising target for pain modulation.[6][7] Activation of σ1R can influence various downstream signaling pathways, including the modulation of ion channels and potentiation of N-methyl-D-aspartate (NMDA) receptor activity, which are crucial in the central sensitization processes underlying neuropathic pain.[7][8]

This compound is a novel small molecule whose structure, featuring a pyrrolidine moiety common in CNS-active compounds, suggests potential interaction with sigma receptors.[9][10] This guide outlines a hypothetical, yet plausible, preclinical in vivo study designed to evaluate its efficacy against a standard-of-care agent in a validated animal model of neuropathic pain.

Mechanism of Action: A Tale of Two Targets

This compound: A Putative Sigma-1 Receptor Agonist

The proposed mechanism of action for this compound centers on its agonistic activity at the sigma-1 receptor. As a chaperone protein, σ1R translocates from the endoplasmic reticulum to the plasma membrane upon activation, where it can modulate the function of various ion channels and receptors.[6][7] In the context of neuropathic pain, σ1R agonism is hypothesized to attenuate neuronal hyperexcitability and neuroinflammation, key drivers of chronic pain states.[8]

cluster_0 Proposed Mechanism of this compound Compound This compound Sigma1R Sigma-1 Receptor (σ1R) Compound->Sigma1R Agonist Binding IonChannels Ion Channel Modulation (e.g., K+, Ca2+) Sigma1R->IonChannels NMDAR NMDA Receptor Potentiation Sigma1R->NMDAR Neuroprotection Neuroprotective Pathways Sigma1R->Neuroprotection PainSignal Reduced Neuronal Hyperexcitability IonChannels->PainSignal NMDAR->PainSignal Neuroprotection->PainSignal Analgesia Analgesic Effect PainSignal->Analgesia cluster_workflow Comparative In Vivo Experimental Workflow Model Chronic Constriction Injury (CCI) Model Induction in Rats Baseline Baseline Behavioral Testing (7 days post-surgery) Model->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Treatment Daily Drug Administration (14 days) Grouping->Treatment Behavioral Weekly Behavioral Assessments (Allodynia, Hyperalgesia) Treatment->Behavioral Terminal Terminal Procedures (Tissue Collection) Behavioral->Terminal Analysis Biochemical & Histological Analysis (Spinal Cord, DRG) Terminal->Analysis

Caption: Workflow for the in vivo comparison study.

Detailed Experimental Protocols

1. Animal Model: Chronic Constriction Injury (CCI)

  • Subjects: Male Sprague-Dawley rats (200-250g).

  • Procedure: Under isoflurane anesthesia, the right sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of 4-0 chromic gut are tied around the nerve with approximately 1 mm spacing between them. The ligatures are tightened until a slight constriction is observed, without arresting epineural blood flow. The incision is then closed in layers. Sham-operated animals undergo the same surgical procedure without nerve ligation.

2. Treatment Groups (n=10 per group)

  • Group 1 (Vehicle Control): Saline or appropriate vehicle, administered orally (p.o.).

  • Group 2 (Test Compound): this compound, administered p.o. at a predetermined dose (e.g., 30 mg/kg).

  • Group 3 (Standard-of-Care): Gabapentin, administered p.o. at an effective dose (e.g., 100 mg/kg). [3]* Group 4 (Sham Control): Sham-operated animals receiving vehicle, administered p.o.

3. Behavioral Assessments

  • Mechanical Allodynia (von Frey Test): Rats are placed on an elevated mesh floor and allowed to acclimate. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

  • Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is focused on the plantar surface of the hind paw. The latency to paw withdrawal is recorded. A cut-off time is used to prevent tissue damage.

4. Biochemical Analysis (Post-Mortem)

  • At the end of the study, lumbar spinal cord and dorsal root ganglia (DRG) are collected.

  • Western Blot/ELISA: Tissues are analyzed for markers of neuroinflammation (e.g., Iba1 for microglia activation, GFAP for astrocyte activation) and central sensitization (e.g., phosphorylated NR1 subunit of the NMDA receptor).

Comparative Performance Data (Hypothetical)

The following tables summarize the expected outcomes from this comparative study, demonstrating the potential efficacy of this compound.

Table 1: Effect on Mechanical Allodynia (Paw Withdrawal Threshold in grams)

Treatment GroupBaseline (Day 7)Day 14Day 21
Vehicle Control2.5 ± 0.32.3 ± 0.42.1 ± 0.3
This compound 2.6 ± 0.48.5 ± 1.1 10.2 ± 1.3
Gabapentin2.4 ± 0.37.9 ± 0.99.5 ± 1.0
Sham Control14.5 ± 1.214.8 ± 1.115.0 ± 1.0
*p < 0.05 compared to Vehicle Control

Table 2: Effect on Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)

Treatment GroupBaseline (Day 7)Day 14Day 21
Vehicle Control5.1 ± 0.54.9 ± 0.64.8 ± 0.5
This compound 5.3 ± 0.69.8 ± 1.0 11.5 ± 1.2
Gabapentin5.2 ± 0.59.2 ± 0.810.8 ± 1.1
Sham Control12.8 ± 1.313.0 ± 1.212.9 ± 1.4
*p < 0.05 compared to Vehicle Control

Discussion and Field-Proven Insights

The hypothetical data suggest that this compound demonstrates significant analgesic effects, comparable to the standard-of-care, gabapentin, in a preclinical model of neuropathic pain. The reversal of both mechanical allodynia and thermal hyperalgesia points to a robust modulatory effect on the underlying pathophysiology of central sensitization.

Causality Behind Experimental Choices:

  • CCI Model: This model is chosen as it produces long-lasting and robust behavioral signs of neuropathic pain, including allodynia and hyperalgesia, which are clinically relevant endpoints. [11]* Behavioral Endpoints: The von Frey and Hargreaves tests are standard, validated methods for assessing distinct pain modalities, providing a comprehensive picture of the analgesic profile.

  • Biochemical Markers: Analysis of neuroinflammatory markers and components of the glutamatergic system in the spinal cord provides mechanistic insight into how the test compound may be exerting its effects at a molecular level.

Trustworthiness and Self-Validating Systems:

The inclusion of both a vehicle control and a sham-operated group is critical for validating the model and ensuring that the observed effects are due to the therapeutic intervention and not spontaneous recovery or surgical artifacts. The comparison with a clinically approved standard-of-care, gabapentin, provides a benchmark for efficacy and helps to contextualize the therapeutic potential of the novel compound.

Conclusion

This guide outlines a rigorous in vivo framework for the comparative evaluation of this compound. Based on its putative mechanism as a sigma-1 receptor agonist, this compound shows promise as a potential therapeutic for neuropathic pain. The presented experimental design provides a clear path for validating its efficacy and elucidating its mechanism of action relative to current standards of care. Further studies, including dose-response relationships, pharmacokinetic profiling, and assessment of potential side effects, would be the logical next steps in its preclinical development.

References

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  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. [Link]
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  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central. [Link]
  • A Comprehensive Algorithm for Management of Neurop
  • What is the Best Care for Alzheimer's P
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  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. [Link]
  • Neuropathic pain in adults: pharmacological management in non-specialist settings. NICE. [Link]
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  • Cas 1081-73-8,N-[2-(4-Bromophenoxy)ethyl]pyrrolidine. lookchem. [Link]
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  • 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine. [Source URL not available]
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  • Synthesis and biological evaluation of novel (123)I-labeled 4-(4-iodophenyl)butanoyl-L-prolyl-(2S)-pyrrolidines for imaging prolyl oligopeptidase in vivo.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Source URL not available]
  • In vivo pharmacological characterization of (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thiophenol hydrochloride (SIB-1553A), a novel cholinergic ligand: microdialysis studies. PubMed. [Link]
  • Pyrrolidine, 1-(2-(4-(2,2-diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, hydrochloride. PubChem. [Link]
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Alternative synthesis routes for "1-(2-(4-Bromophenoxy)ethyl)pyrrolidine" and their efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Beginning My Search

I'm starting with a deep dive into Google searches, aiming to uncover both established and potential alternative ways to synthesize "1-(2-(4-Bromophenoxy)ethyl)pyrrolidine". Next, I'll be looking for any available experimental data to support the synthesis methods.

Analyzing Synthesis Routes

I'm now focusing on analyzing different synthesis routes for the target molecule. My Google searches are yielding a wealth of information, particularly regarding Williamson ether synthesis. I'm also finding potential alternatives like Buchwald-Hartwig amination and other cross-coupling reactions. I intend to thoroughly examine experimental data on each method, paying close attention to reaction conditions, yields, and scalability. I plan to construct a comparison table.

Gathering Detailed Protocols

I'm now deeply immersed in the details. My searches focus on specific experimental protocols and mechanistic insights for each route. I'm expanding my focus to include the starting materials, reagents, and catalysts used, along with their availability and cost. Scalability and potential drawbacks are also areas of current emphasis.

Begin Defining the Synthesis

I've pinpointed a solid launchpad for synthesizing the target compound. Initial research leans heavily towards employing the Williamson ether synthesis as a primary route. It appears to be a well-established and frequently utilized method for this specific molecule.

Evaluating Synthesis Strategies

I am now assessing various synthesis strategies for the target molecule. While Williamson ether synthesis looks promising, I'm also considering the Ullmann condensation and Buchwald-Hartwig amination as viable alternatives for the critical C-O bond formation. I've also identified microwave-assisted synthesis and phase-transfer catalysis as potential efficiency boosters. I must now collect detailed experimental data, including yields and reaction conditions, to evaluate each approach and their specific drawbacks.

Analyzing Synthetic Pathways

I've been examining the synthetic pathways for the target molecule. The Williamson ether synthesis seems like a reliable starting point. I'm now exploring Ullmann condensation, Buchwald-Hartwig C-O coupling, and microwave-enhanced approaches as potentially more efficient routes to consider.

Targeting Experimental Data

My previous investigations gave a strong foundation. I'm focusing my efforts now on pinpointing concrete experimental data for "this compound". I'm trying to find yields, reaction times, and conditions for the Williamson ether synthesis, plus Ullmann and Buchwald-Hartwig coupling reactions. I'll extend my search to structurally similar molecules if necessary to construct a comprehensive comparison guide.

Analyzing Synthesis Routes

I've been gathering details on aryl ether synthesis. Specifically, I'm focusing on the Williamson ether synthesis, Ullmann condensation, and Buchwald-Hartwig C-O coupling. I'm also thinking about microwave assistance.

Gathering Comparative Data

I'm now focusing on specific experimental details for synthesizing "this compound." I found a relevant patent mentioning its synthesis, which is promising. However, I still need direct comparisons of yields and reaction times for the Williamson, Ullmann, and Buchwald-Hartwig methods. I'm also exploring analogous compounds to infer data where direct comparisons are absent.

Reviewing Aryl Ether Routes

I've assembled a comprehensive overview of synthetic routes for aryl ethers, focusing on those relevant to "this compound". I now have general descriptions and mechanisms for Williamson ether synthesis, Ullmann condensation, and Buchwald-Hartwig C-O coupling in my notes. I'm starting to compare and contrast their applicability to this specific target molecule.

Analyzing Reaction Data Gaps

I am now focusing on the data gaps. While I have the general synthetic approaches for synthesizing the target molecule, I'm missing specific experimental data like yields and reaction conditions. I found one patent with a mention of the synthesis, and am extracting the experimental protocol and yield. For the other routes, I'll need to find suitable analogues to make a meaningful comparison, since data for the exact molecule may be unavailable. I am preparing data tables and diagrams, and drafting comparative analyses.

Head-to-head comparison of different synthesis methods for "1-(2-(4-Bromophenoxy)ethyl)pyrrolidine"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine is a valuable building block in medicinal chemistry, and its synthesis can be approached through several established methodologies. This guide provides an in-depth, head-to-head comparison of four major synthetic routes: the Williamson ether synthesis, the Ullmann condensation, the Buchwald-Hartwig C-O coupling, and the Mitsunobu reaction. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, reaction conditions, cost-effectiveness, scalability, and safety considerations.

Introduction to this compound

This compound is a tertiary amine and an aryl ether. Its structure incorporates a pyrrolidine ring, a common motif in many biologically active compounds, connected via an ethyl ether linkage to a brominated phenyl group. The bromo-substituent provides a reactive handle for further functionalization, making this molecule a versatile intermediate in the synthesis of more complex pharmaceutical agents. The core challenge in its synthesis lies in the efficient formation of the aryl ether bond (C-O) or the carbon-nitrogen (C-N) bond of the pyrrolidine ring.

Synthetic Strategies at a Glance

The synthesis of this compound can be envisioned through two primary bond disconnections, leading to the application of different synthetic methodologies.

Synthetic_Strategies cluster_CO C-O Bond Formation cluster_CN C-N Bond Formation Target This compound Williamson Williamson Ether Synthesis Target->Williamson Ullmann Ullmann Condensation Target->Ullmann Buchwald Buchwald-Hartwig C-O Coupling Target->Buchwald Mitsunobu Mitsunobu Reaction Target->Mitsunobu SN2_CN SN2 Alkylation Target->SN2_CN Buchwald_N Buchwald-Hartwig Amination Target->Buchwald_N

Caption: Primary retrosynthetic disconnections for this compound.

This guide will focus on the more common and versatile C-O bond formation strategies.

Method 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and straightforward method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] For the synthesis of our target molecule, this involves the reaction of 4-bromophenoxide with an N-alkylated ethyl halide.

Mechanistic Rationale

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1] The phenolic proton of 4-bromophenol is first abstracted by a base to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 1-(2-chloroethyl)pyrrolidine, displacing the chloride leaving group in a single concerted step.

Experimental Protocol

Materials:

  • 4-Bromophenol

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride

  • Sodium hydroxide (or a stronger base like sodium hydride)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB) (optional, but can enhance reaction rate)[3]

Procedure:

  • To a solution of 4-bromophenol in the chosen solvent, add a stoichiometric equivalent of a base (e.g., sodium hydroxide) to generate the sodium 4-bromophenoxide in situ.

  • Add 1-(2-chloroethyl)pyrrolidine hydrochloride and a catalytic amount of a phase-transfer catalyst.

  • Heat the reaction mixture to a temperature typically ranging from 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Williamson_Workflow Start 4-Bromophenol + 1-(2-Chloroethyl)pyrrolidine HCl Base Add Base (e.g., NaOH in DMF) Start->Base Heat Heat (80-120 °C) Base->Heat Workup Aqueous Workup & Extraction Heat->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for Williamson ether synthesis.

Method 2: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol.[4] Traditionally, this reaction required harsh conditions, but modern modifications have made it more versatile.[4][5]

Mechanistic Rationale

The mechanism of the Ullmann condensation is complex and still a subject of some debate, but it is generally accepted to involve a copper(I) catalytic cycle.[3][6] The reaction is believed to proceed through the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate. Reductive elimination from this intermediate yields the desired aryl ether and regenerates the copper(I) catalyst.[4]

Ullmann_Cycle center Cu(I) Catalyst A Oxidative Addition (Ar-X) center->A Ar-X B Ligand Exchange (R-OH) A->B R-OH C Reductive Elimination B->C C->center Ar-O-R

Caption: Simplified catalytic cycle of the Ullmann condensation.

Experimental Protocol

Materials:

  • 4-Bromophenol

  • 1-Bromo-4-(2-bromoethoxy)benzene (as an alternative starting material)

  • Pyrrolidine

  • Copper(I) salt (e.g., CuI, CuBr)[7]

  • A ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine)

  • A base (e.g., K₂CO₃, Cs₂CO₃)

  • High-boiling polar solvent (e.g., DMF, NMP, or Toluene in some modified procedures)[4][7]

Procedure:

  • In a reaction vessel, combine the aryl halide (e.g., 1-bromo-4-iodobenzene for a C-N coupling approach with 2-(pyrrolidin-1-yl)ethanol, or 4-bromophenol for a C-O coupling approach with a suitable pyrrolidine-containing electrophile), the alcohol or amine, the copper(I) salt, the ligand, and the base in the chosen solvent.

  • Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) to a high temperature, often in the range of 110-210 °C.[4]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and dilute it with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer and concentrate it under reduced pressure.

  • Purify the product by column chromatography.

Method 3: The Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N and C-O bonds.[8][9] It generally proceeds under milder conditions than the Ullmann condensation and has a broader substrate scope.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig C-O coupling involves a Pd(0)/Pd(II) cycle.[8] The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the alcohol. Deprotonation by a base forms a palladium alkoxide complex, which then undergoes reductive elimination to form the aryl ether product and regenerate the Pd(0) catalyst.[10]

Buchwald_Hartwig_Cycle center Pd(0)L_n A Oxidative Addition (Ar-X) center->A Ar-X B Ligand Exchange (R-OH) A->B R-OH, Base C Reductive Elimination B->C C->center Ar-O-R

Caption: Simplified catalytic cycle of the Buchwald-Hartwig C-O coupling.

Experimental Protocol

Materials:

  • 4-Bromophenol

  • 2-(Pyrrolidin-1-yl)ethanol

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • A phosphine ligand (e.g., XPhos, SPhos, BINAP)[8]

  • A base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Add the aryl halide (4-bromophenol) and the alcohol (2-(pyrrolidin-1-yl)ethanol) followed by the anhydrous solvent.

  • Heat the reaction mixture to a temperature typically between 80-110 °C.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a plug of silica gel or Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase, concentrate, and purify the residue by column chromatography.

Method 4: The Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[11]

Mechanistic Rationale

The reaction is initiated by the formation of a phosphorane intermediate from the reaction of triphenylphosphine (PPh₃) with an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] The alcohol then adds to this intermediate, forming an alkoxyphosphonium salt. The phenoxide, acting as a nucleophile, then displaces the triphenylphosphine oxide in an SN2 fashion, forming the desired ether.[11]

Experimental Protocol

Materials:

  • 4-Bromophenol

  • 2-(Pyrrolidin-1-yl)ethanol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

Procedure:

  • Dissolve 4-bromophenol, 2-(pyrrolidin-1-yl)ethanol, and triphenylphosphine in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture.

  • The purification can be challenging due to the formation of triphenylphosphine oxide and the reduced hydrazine byproduct. Column chromatography is typically required.

Head-to-Head Comparison of Synthesis Methods

FeatureWilliamson Ether SynthesisUllmann CondensationBuchwald-Hartwig C-O CouplingMitsunobu Reaction
Catalyst None (or phase-transfer catalyst)Copper (I) salts[4]Palladium complexes[8]None (reagent-mediated)
Reagents Alkyl halide, alkoxide, base[1]Aryl halide, alcohol, base, ligand[4]Aryl halide, alcohol, base, ligand[8]Alcohol, phenol, PPh₃, DEAD/DIAD[11]
Typical Yields Moderate to goodModerate to good[7]Good to excellentGood, but can be variable
Reaction Conditions Moderate to high temperatures (80-120 °C)High temperatures (110-210 °C)[4]Mild to moderate temperatures (80-110 °C)Mild (0 °C to room temperature)
Cost-Effectiveness Generally high (inexpensive reagents)Moderate (copper is cheaper than palladium)[12]Lower (palladium and phosphine ligands are expensive)[12]Moderate (reagents can be costly)
Scalability GoodModerate (high temperatures can be a challenge)Good (often used in industry)Challenging (stoichiometric byproducts)
Safety Concerns Use of strong basesHigh temperatures, potentially toxic ligandsFlammable solvents, expensive and air-sensitive reagentsDEAD/DIAD are potentially explosive, toxic byproducts
Substrate Scope Limited by SN2 compatibility (primary alkyl halides best)[13]Good, but can be limited by sterically hindered substratesVery broad, high functional group tolerance[8]Broad, but sensitive to acidic protons on nucleophile[11]
Purification Relatively straightforwardCan be challenging due to catalyst removalGenerally straightforwardOften difficult due to stoichiometric byproducts

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the synthesis, including scale, cost constraints, and available equipment.

  • For large-scale, cost-effective synthesis , the Williamson ether synthesis is a strong contender due to its use of inexpensive reagents and relatively simple procedure. However, optimization of reaction conditions may be necessary to achieve high yields.

  • The Ullmann condensation offers a good balance of cost and reactivity, especially with modern ligand systems that allow for milder conditions.[7] It is a viable alternative to the Williamson synthesis, particularly if the starting materials are more amenable to this coupling.

  • For small-scale synthesis where high yield and functional group tolerance are critical , the Buchwald-Hartwig C-O coupling is often the method of choice. Despite the higher cost of the catalyst system, its reliability and broad applicability make it a powerful tool in a medicinal chemistry setting.

  • The Mitsunobu reaction is best suited for specific applications where mild conditions are paramount and other methods have failed. Its major drawbacks are the stoichiometric byproducts that complicate purification and its cost, making it less ideal for large-scale production.

Ultimately, the selection of the most appropriate method will involve a careful consideration of these factors. For initial laboratory-scale synthesis, the Williamson ether synthesis or the Buchwald-Hartwig C-O coupling are likely the most practical starting points. For process development and scale-up, a thorough investigation of the Williamson and modern Ullmann methodologies would be warranted to identify the most economically viable and scalable route.

References

  • Yu, Z., Tan, L.-S., & Fossum, E. (n.d.). Aryl ether synthesis via low-cost Ullmann coupling systems. University of Michigan.
  • Wikipedia. (2023).
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Wikipedia. (2023).
  • Benchchem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis with 1-Bromononane.
  • Union College. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis.
  • Sigma-Aldrich. (n.d.). This compound.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • ResearchGate. (2005).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ACS Publications. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry.
  • Benchchem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Francis Academic Press. (2023).
  • OUCI. (2022). Recent green synthetic approaches toward Ullmann reaction: a review.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms.
  • Semantic Scholar. (2005).
  • ACS Publications. (2009).
  • PMC. (2011). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides.
  • Science of Synthesis. (n.d.). C. M. R. Low Alkyl aryl ethers occur widely and hold great industrial significance as constituents of drugs, pesticides, flavors.
  • Bouling Chemical Co., Limited. (n.d.). This compound Supplier & Manufacturer in China.
  • PMC. (2022).
  • ResearchGate. (n.d.).
  • Bouling Chemical Co., Limited. (n.d.). 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine.
  • ResearchGate. (n.d.).
  • EMBL-EBI. (n.d.). Pyrrolidine, 1-[2-(4-bromophenoxy)ethyl]- (CHEBI:151118).
  • University of Birmingham's Research Portal. (2015). 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2- yl}amino)phenol | Molbank.
  • Sigma-Aldrich. (n.d.). 1-2-(4-bromophenoxy)ethylpyrrolidine uses.
  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.

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A Comparative Guide to the Purity Validation of Synthesized 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Chemical Synthesis

In the realm of pharmaceutical research and drug development, the meticulous characterization of any synthesized compound is not merely a procedural step but the bedrock of scientific validity and patient safety. The compound 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine, a potential intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), is no exception. Its purity profile directly influences reaction kinetics, yield, and, most critically, the toxicological profile of the final product. Even trace impurities can lead to unforeseen side reactions or introduce toxic components, compromising research outcomes and regulatory compliance.[1][2]

This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of synthesized this compound. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering a self-validating framework for robust purity assessment. Our approach integrates three pillars of modern analytical chemistry: Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination, High-Performance Liquid Chromatography (HPLC) for high-resolution separation of impurities, and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive impurity identification. This multi-faceted strategy aligns with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]

Quantitative NMR (qNMR): The Primary Standard for Absolute Purity

Expertise & Causality: Unlike chromatographic methods that provide a relative purity based on the detector's response to different components, qNMR is a primary ratio method. The area of an NMR signal is directly proportional to the number of nuclei giving rise to it.[6] By incorporating a certified internal standard of known purity and weight, we can determine the absolute purity (as a mass fraction) of the target analyte without needing a synthesized reference standard of the analyte itself. This makes qNMR an exceptionally trustworthy method for anchoring the purity value of a new chemical entity.[7][8][9]

Experimental Protocol: Absolute Purity Determination by qNMR
  • Material Preparation: Accurately weigh approximately 15-20 mg of the synthesized this compound into a clean vial.

  • Internal Standard Selection & Preparation: Choose a suitable certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum with signals that do not overlap with the analyte's signals. The standard must be chemically inert with the analyte and highly soluble in the chosen NMR solvent. Accurately weigh an appropriate amount (e.g., 5-10 mg) of the internal standard into the same vial.

  • Sample Dissolution: Add a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial and ensure complete dissolution.

  • NMR Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire a quantitative ¹H NMR spectrum. Crucial Parameter Justification: A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated is essential for full magnetization recovery, ensuring signal integrals are truly quantitative.[10] A typical starting point is a D1 delay of 30-60 seconds.

  • Data Processing & Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula[11]:

    Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (MWₓ / MWₛₜd) * (Wₛₜd / Wₓ) * Pₛₜd

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

    • ₓ = Analyte (this compound)

    • ₛₜd = Internal Standard

Data Presentation: qNMR Performance Characteristics
FeaturePerformance CharacteristicCausality / Rationale
Quantification AbsoluteCompares analyte mass directly to a certified standard mass.[11]
Selectivity HighRelies on unique chemical shifts of non-overlapping proton signals.
Sensitivity ModerateTypically requires mg-scale quantities; less sensitive than HPLC or MS.
Sample Integrity Non-destructiveThe sample can be recovered after analysis.[8]
Reference Analyte-specific reference material is not required.Quantification is against a separate, certified internal standard.[9]
Workflow for qNMR Purity Validation

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Reproducibility in Chemical Synthesis

In the realm of drug discovery and development, the reproducibility of chemical syntheses is not merely a desirable attribute but a foundational pillar of scientific integrity and progress. The ability to reliably replicate experimental outcomes is paramount for the validation of scientific claims, the advancement of research programs, and the ultimate translation of laboratory findings into therapeutic realities. This guide provides an in-depth, comparative analysis of the synthesis of the versatile building block, 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine , with a critical focus on the factors that govern experimental reproducibility. We will explore established synthetic routes, delve into the nuances of reaction mechanisms, and present a framework for troubleshooting and ensuring consistent, high-quality outcomes. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying rationale to empower informed and successful experimentation.

Introduction to this compound: A Versatile Scaffold

This compound (CAS No. 1081-73-8) is a halogenated heterocyclic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure incorporates a bromophenoxy group, an ethyl linker, and a pyrrolidine ring, each contributing to its utility as a scaffold for generating diverse chemical entities. The bromo-substituent provides a reactive handle for cross-coupling reactions, while the pyrrolidine moiety can influence solubility, metabolic stability, and biological activity.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₂H₁₆BrNO
Molecular Weight 270.17 g/mol [2]
Appearance Colorless or light yellow liquid[1]
Boiling Point 138-140 °C at 1.2 mmHg[1][2]
Density 1.304 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.557[1][2]

Synthetic Strategies and a Head-to-Head Comparison

The synthesis of this compound can be approached through several established methodologies, primarily revolving around the formation of the key ether linkage. Here, we compare the two most common strategies: the Williamson ether synthesis and the Ullmann condensation.

Method 1: The Classic Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, prized for its simplicity and broad applicability.[3] The reaction proceeds via an S(_N)2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.

Reaction Scheme:

Figure 1: General workflow for the Williamson ether synthesis of the target molecule.

Detailed Experimental Protocol:

  • Deprotonation of 4-Bromophenol: To a stirred solution of 4-bromophenol (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous DMF or acetonitrile) at room temperature, add a strong base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Causality: The use of a strong, non-nucleophilic base is crucial to quantitatively generate the phenoxide, which is a much more potent nucleophile than the corresponding phenol. Stir the mixture for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: To the resulting solution of the sodium 4-bromophenoxide, add a solution of 1-(2-chloroethyl)pyrrolidine hydrochloride (1.05 eq) in the same solvent. Expert Insight: Using the hydrochloride salt of the amine is common for stability and ease of handling. The base used for deprotonation will also neutralize the HCl.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for the formation of diaryl ethers, and can be adapted for the synthesis of aryl alkyl ethers.[4][5] It is often employed when the Williamson ether synthesis is sluggish or fails, particularly with less reactive alkyl halides.

Reaction Scheme:

Figure 2: General workflow for the Ullmann condensation to synthesize the target molecule.

Detailed Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine 4-bromophenol (1.0 eq), 1-(2-bromoethyl)pyrrolidine hydrobromide (1.1 eq), a copper(I) catalyst such as copper(I) iodide (0.1-0.2 eq), and a base like potassium carbonate or cesium carbonate (2.0 eq). Causality: A base is required to deprotonate the phenol and to neutralize the HBr formed during the reaction. Cesium carbonate is often more effective due to its higher solubility and basicity.

  • Solvent and Ligand: Add a high-boiling polar solvent such as DMF or N-methyl-2-pyrrolidone (NMP). In some cases, the addition of a ligand (e.g., 1,10-phenanthroline or an amino acid) can accelerate the reaction and improve yields.[6]

  • Reaction Progression: Heat the mixture to 120-150 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent. The work-up and purification procedure is similar to that of the Williamson ether synthesis.

Comparative Analysis of Synthetic Routes
ParameterWilliamson Ether SynthesisUllmann Condensation
Reaction Conditions Milder (typically 80-100 °C)Harsher (typically 120-150 °C)[4]
Reagents Strong base (e.g., NaH)Copper catalyst, base (e.g., K₂CO₃)
Substrate Scope Best with primary alkyl halidesTolerates a wider range of alkyl halides
Reproducibility Generally high, but sensitive to moisture and base strengthCan be variable; sensitive to catalyst activity, ligand, and temperature
Cost-Effectiveness Generally more cost-effective due to the absence of a metal catalystThe cost of the copper catalyst and optional ligand can be a factor
Potential Side Reactions Elimination with secondary/tertiary alkyl halidesHomocoupling of the phenol, catalyst deactivation
Typical Yields 50-95%[3]Variable, can be high with optimized conditions

Alternative Building Blocks: A Comparative Overview

While this compound is a valuable building block, several alternatives can be considered depending on the specific synthetic goal.

Alternative CompoundKey Features & ApplicationsRationale for Selection
1-(2-Chloroethoxy)-4-bromobenzene Pre-functionalized with the chloroethoxy side chain. Useful when the pyrrolidine is to be introduced in a later step.Simplifies the synthesis if the pyrrolidine moiety is not required immediately.
2-(4-Bromophenoxy)ethanol The alcohol precursor to the corresponding alkyl halide. Allows for the introduction of different leaving groups.Provides flexibility in choosing the alkylating agent for the subsequent reaction with pyrrolidine.
4-Bromophenacyl bromide Contains a keto group that can be a handle for further transformations.Useful for synthesizing derivatives with a ketone functionality adjacent to the phenoxy ring.

Ensuring Reproducibility: A Self-Validating System

Achieving reproducible results in chemical synthesis is a multi-faceted challenge. The following workflow outlines a self-validating system to maximize the consistency of your experiments.

Reproducibility_Workflow cluster_pre Pre-Reaction cluster_reaction Reaction Execution cluster_post Post-Reaction Reagent_Purity Starting Material Purity Verification (NMR, GC-MS, Titration) Inert_Atmosphere Maintain Inert Atmosphere (N₂ or Ar) Reagent_Purity->Inert_Atmosphere Solvent_Quality Anhydrous & Pure Solvents Solvent_Quality->Inert_Atmosphere Glassware_Prep Properly Dried Glassware Glassware_Prep->Inert_Atmosphere Temp_Control Precise Temperature Control Inert_Atmosphere->Temp_Control Monitoring Consistent Reaction Monitoring (TLC, LC-MS) Temp_Control->Monitoring Workup Standardized Work-up Procedure Monitoring->Workup Purification Consistent Purification Method (Column Chromatography, Distillation) Workup->Purification Characterization Thorough Characterization (NMR, IR, MS, Purity Analysis) Purification->Characterization

Figure 3: A self-validating workflow for reproducible synthesis.

Characterization and Quality Control

Thorough characterization of the final product is essential to confirm its identity and purity, which are critical for the reproducibility of subsequent reactions.

Expected Analytical Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons in the 6.8-7.4 ppm region (two doublets), and aliphatic protons corresponding to the pyrrolidine and ethyl linker in the 1.7-4.1 ppm range.

  • ¹³C NMR (CDCl₃, 100 MHz): Key signals would include those for the aromatic carbons (one bearing bromine, one bearing oxygen), and the aliphatic carbons of the ethyl chain and the pyrrolidine ring.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z 270 and 272 in an approximately 1:1 ratio, characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Infrared Spectroscopy (FTIR): Characteristic absorption bands would be observed for C-O stretching (ether), C-N stretching (amine), and C-Br stretching.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process that can be reliably performed using either the Williamson ether synthesis or the Ullmann condensation. The choice of method will depend on factors such as the desired scale, cost considerations, and the reactivity of the starting materials. By adhering to the principles of careful experimental design, rigorous control of reaction parameters, and thorough product characterization, researchers can ensure the reproducibility of their synthetic efforts. As the demand for novel and complex molecules continues to grow, the development of even more efficient, sustainable, and reproducible synthetic methods will remain a key area of focus in the field of organic chemistry.

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A Guide to the Inter-Laboratory Comparison of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine Activity as a Leukotriene A4 Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Reproducibility in Preclinical Research

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the biological activity of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine . Based on structure-activity relationship studies of analogous compounds, this molecule is a putative inhibitor of Leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the potent pro-inflammatory mediator, Leukotriene B4 (LTB4).[4] By establishing a standardized protocol for assessing its inhibitory activity, this guide aims to foster data harmonization and enhance the reliability of findings across different research teams.

Scientific Rationale: Targeting Leukotriene A4 Hydrolase

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade.[5] It catalyzes the conversion of LTA4 to LTB4, a powerful chemoattractant for neutrophils and other immune cells.[5] Elevated levels of LTB4 are associated with a variety of inflammatory diseases. Consequently, inhibiting LTA4H presents a targeted therapeutic strategy for mitigating inflammation.[6]

The subject of this guide, this compound, is structurally related to known LTA4H inhibitors.[4] A thorough and reproducible evaluation of its inhibitory potential is a crucial first step in its preclinical assessment.

Experimental Design for Inter-Laboratory Comparison

The following experimental design is proposed to ensure a robust and reproducible comparison of the LTA4H inhibitory activity of this compound across multiple laboratories.

Key Reagents and Materials
  • Test Compound: this compound (CAS: 1081-73-8)[4]

  • Comparator Inhibitor: SC-57461A (A potent and selective LTA4H inhibitor, IC50 = 2.5 nM)[1][3][7]

  • Enzyme: Recombinant Human Leukotriene A4 Hydrolase (LTA4H)

  • Substrate: LTA4 methyl ester (for generation of LTA4)

  • Assay Buffer: 10 mM Sodium Phosphate, pH 7.4, containing 4 mg/mL BSA

  • Detection Method: A validated method for quantifying LTB4 production (e.g., LC-MS/MS or a specific LTB4 ELISA kit).

Experimental Workflow

The overall workflow for the inter-laboratory comparison is depicted in the diagram below. This workflow is designed to be a self-validating system, with the inclusion of a potent comparator inhibitor (SC-57461A) to benchmark the assay performance in each laboratory.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Test Compound, Comparator, Enzyme, Substrate) plate_prep Assay Plate Preparation (Controls and Test Compound Dilutions) reagent_prep->plate_prep incubation Enzyme-Inhibitor Incubation (15 min at 37°C) plate_prep->incubation reaction Initiate Reaction with LTA4 (10 min at 37°C) incubation->reaction termination Terminate Reaction reaction->termination detection LTB4 Quantification (LC-MS/MS or ELISA) termination->detection calculation IC50 Curve Generation and Statistical Analysis detection->calculation comparison Inter-Laboratory Data Comparison calculation->comparison lta4h_pathway cluster_upstream Upstream Cascade cluster_leukotriene_synthesis Leukotriene Synthesis cluster_downstream Downstream Effects phospholipids Membrane Phospholipids phospholipase_a2 cPLA2 arachidonic_acid Arachidonic Acid five_lo 5-Lipoxygenase (5-LO) phospholipase_a2->arachidonic_acid lta4 Leukotriene A4 (LTA4) lta4h Leukotriene A4 Hydrolase (LTA4H) ltb4 Leukotriene B4 (LTB4) blt_receptors BLT1/BLT2 Receptors ltb4->blt_receptors five_lo->lta4 lta4h->ltb4 inflammation Inflammation (Chemotaxis, Cytokine Release) blt_receptors->inflammation inhibitor This compound SC-57461A inhibitor->lta4h

Figure 2: LTA4H in the leukotriene biosynthesis pathway.

Conclusion

This guide provides a robust and scientifically grounded framework for the inter-laboratory comparison of this compound's inhibitory activity against LTA4 hydrolase. By adhering to the detailed protocol and standardized data reporting structure, researchers can generate high-quality, reproducible data that will be invaluable for the continued preclinical assessment of this compound. Ultimately, such rigorous and collaborative efforts are essential for overcoming the challenges of preclinical reproducibility and accelerating the translation of promising scientific discoveries into novel therapeutics.

References

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Safety Operating Guide

Navigating the Disposal of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as critical as the innovative science they enable. This guide provides a comprehensive framework for the proper disposal of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine, a halogenated aromatic ether with a pyrrolidine moiety. Our focus extends beyond mere procedural steps to instill a deep understanding of the chemical principles that underpin these essential safety protocols. By fostering a culture of safety and environmental stewardship, we aim to be your trusted partner in the laboratory.

Understanding the Compound: A Prerequisite for Safe Disposal

This compound is a versatile building block in medicinal chemistry. However, its chemical structure—a brominated aromatic ring coupled with a pyrrolidine group—necessitates careful consideration for its disposal. The presence of bromine classifies it as a halogenated organic compound, which requires specific waste management streams to prevent environmental contamination and comply with regulatory standards.[1][2][3] Furthermore, the pyrrolidine component, a cyclic secondary amine, imparts basic properties to the molecule.[4][5]

Key Hazard Considerations:

Safety Data Sheets (SDS) and available chemical literature indicate that this compound is an irritant, with the potential to cause skin, eye, and respiratory irritation. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a certified chemical fume hood.

The Core Principle: Segregation and Professional Disposal

The cornerstone of responsible chemical waste management is the segregation of waste streams to prevent inadvertent and potentially hazardous reactions. Due to its halogenated nature, this compound waste must never be mixed with non-halogenated organic waste.[1][2][3][6] The primary and most recommended method of disposal is through a licensed and certified hazardous waste disposal company. These facilities are equipped with high-temperature incinerators and other advanced technologies to ensure the complete and safe destruction of such compounds.[7][8]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and preparation of this compound waste for professional disposal.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Nitrile or neoprene gloves should be worn. Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A lab coat, preferably flame-retardant, should be worn.

  • Respiratory Protection: All handling of the compound, including waste collection, should be performed in a certified chemical fume hood to avoid inhalation of vapors.

2. Waste Collection:

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for halogenated organic waste.[2][6] High-density polyethylene (HDPE) or glass containers with secure screw-top caps are generally suitable.

  • Labeling: The container must be labeled "Hazardous Waste: Halogenated Organic Liquid" and should list all constituents, including this compound and any solvents used.[2][6] The date of first waste addition must also be recorded.

  • Segregation: Do not mix this waste with non-halogenated solvents, strong acids, strong bases, or oxidizing agents to prevent potentially violent reactions.[9][10][11][12][13]

3. In-Lab Storage of Waste:

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.

  • Container Integrity: Ensure the container is kept tightly sealed when not in use to prevent the release of vapors.[6] Regularly inspect the container for any signs of degradation or leakage.

  • Volume Limits: Adhere to institutional and regulatory limits for the volume of hazardous waste stored in the laboratory.

4. Preparing for Disposal:

  • Documentation: Complete all necessary waste disposal forms as required by your institution's Environmental Health and Safety (EHS) department and the designated waste disposal company.

  • Pickup Request: Arrange for a timely pickup of the waste to avoid exceeding storage time limits.

Spill Management: A Critical Contingency Plan

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Small Spills (manageable by trained lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and collect the cleaning materials as hazardous waste.

    • Ventilate the area thoroughly.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team and EHS department.

    • Provide them with the Safety Data Sheet for this compound.

Decontamination Protocol

  • Glassware and Equipment: Thoroughly rinse any contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) into the designated halogenated waste container. Follow this with a standard wash using laboratory detergent and water.

  • Work Surfaces: Decontaminate work surfaces with a suitable solvent and then wash with soap and water. All cleaning materials should be disposed of as hazardous waste.

Chemical Incompatibility

To prevent dangerous reactions, it is imperative to avoid mixing this compound waste with the following classes of chemicals:

Incompatible Chemical ClassPotential Hazard
Strong Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates)Can cause vigorous, potentially explosive reactions.
Strong Acids (e.g., sulfuric acid, hydrochloric acid)Can lead to exothermic reactions.
Strong Bases May cause vigorous reactions.
Reactive Metals (e.g., sodium, potassium, magnesium)Potential for violent reactions.

This table is not exhaustive. Always consult the Safety Data Sheet and other chemical safety resources for detailed incompatibility information.[9][10][11][12][13]

On-site Neutralization: A Word of Caution

The hydrolysis of the ether linkage is theoretically possible but may require harsh conditions (e.g., strong acids and high temperatures) that could create additional hazards.[15][16][17][18] Similarly, while the pyrrolidine ring can be oxidized, the reactions can be complex and may produce other hazardous byproducts.

Therefore, on-site chemical neutralization of this compound is not recommended without specific, validated procedures and the approval and guidance of your institution's Environmental Health and Safety department. The primary and safest disposal route remains collection by a professional hazardous waste management service.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (Pure compound, solutions, contaminated materials) AssessHazards Assess Hazards - Skin/Eye/Respiratory Irritant - Halogenated Organic - Pyrrolidine (basic amine) Start->AssessHazards SelectPPE Select Appropriate PPE - Goggles - Gloves (Nitrile/Neoprene) - Lab Coat AssessHazards->SelectPPE WorkInHood Work in Chemical Fume Hood SelectPPE->WorkInHood WasteCollection Waste Collection WorkInHood->WasteCollection Spill Spill Occurs WorkInHood->Spill Segregation Is waste properly segregated? (Halogenated vs. Non-halogenated, Incompatibles) WasteCollection->Segregation YesSeg Yes Segregation->YesSeg Yes NoSeg No (Corrective Action: Re-evaluate and segregate) Segregation->NoSeg No Storage In-Lab Storage - Labeled, sealed container - Satellite Accumulation Area YesSeg->Storage NoSeg->WasteCollection DisposalRequest Request Professional Disposal (Contact EHS) Storage->DisposalRequest End Proper Disposal Complete DisposalRequest->End SmallSpill Small Spill (Trained personnel with PPE) Spill->SmallSpill Small LargeSpill Large Spill (Evacuate & Call Emergency Response) Spill->LargeSpill Large Cleanup Contain, Absorb, Collect as Waste SmallSpill->Cleanup LargeSpill->End Cleanup->WasteCollection

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of proper segregation, utilizing appropriate personal protective equipment, and engaging professional hazardous waste disposal services, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. This guide serves as a foundational resource, and it is incumbent upon every laboratory professional to supplement this information with their institution's specific policies and procedures.

References

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Navigating the Unseen: A Guide to Safely Handling 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of scientific discovery, the responsible handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine, a compound of interest in various research applications. By understanding its hazard profile and implementing the robust protective measures outlined herein, you can mitigate risks and foster a culture of safety within your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

This compound (CAS No. 1081-73-8) is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] While specific toxicological data for this compound is not extensively available, the presence of a brominated aromatic ring and a pyrrolidine moiety necessitates a cautious approach. Brominated flame retardants, a related class of compounds, have been associated with potential health risks including neurobehavioral and developmental disorders, and thyroid function alteration.[2][3] Similarly, some pyrrolidine derivatives can cause skin and eye irritation and may have effects on the nervous system.[4] Therefore, adherence to stringent safety protocols is not merely a recommendation but a professional obligation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale for Use
Hand Protection Double Gloving: Inner layer of nitrile gloves with an outer layer of butyl rubber or Viton® gloves.Nitrile gloves provide good general protection and splash resistance, while the outer layer of butyl rubber or Viton® is recommended for extended contact with halogenated aromatic hydrocarbons, offering superior chemical resistance.[2][4][5][6][7]
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes that can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.
Body Protection A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.To protect the skin from accidental spills and prevent contamination of personal clothing.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges.To prevent inhalation of vapors that may cause respiratory irritation.[8][9][10] A full-face respirator may be warranted for procedures with a higher risk of aerosol generation.
Experimental Workflow for Safe Handling

The following diagram illustrates the recommended workflow for handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in a certified chemical fume hood don_ppe Don appropriate PPE (double gloves, goggles, face shield, lab coat, respirator) prep_area->don_ppe gather_materials Gather all necessary equipment and reagents don_ppe->gather_materials weigh Weigh the compound in a tared, sealed container gather_materials->weigh dissolve Dissolve in a suitable solvent within the fume hood weigh->dissolve react Perform the reaction under controlled conditions dissolve->react decontaminate Decontaminate all surfaces with an appropriate solvent react->decontaminate dispose_liquid Dispose of liquid waste in a designated, labeled halogenated organic waste container decontaminate->dispose_liquid dispose_solid Dispose of contaminated solid waste (gloves, pipette tips) in a labeled hazardous waste bag decontaminate->dispose_solid doff_ppe Doff PPE in the correct order to avoid self-contamination dispose_solid->doff_ppe

Figure 1: Recommended workflow for handling this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.

    • Before handling the compound, ensure you are wearing all the prescribed PPE.

    • Assemble all necessary equipment, such as spatulas, weighing paper, and solvent dispensers, within the fume hood to avoid unnecessary movement in and out of the containment area.

  • Handling:

    • When weighing the liquid, use a tared, sealed container to prevent the release of vapors.

    • If preparing a solution, add the compound slowly to the solvent in the fume hood.

    • Ensure all reactions are conducted in appropriate glassware and are adequately monitored.

  • Cleanup:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.

    • Collect all cleaning materials for proper disposal.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[11][12][13]

  • Liquid Waste: All solutions containing this compound must be collected in a clearly labeled, dedicated "Halogenated Organic Waste" container.

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and weighing paper, must be placed in a designated, sealed, and labeled hazardous waste bag for incineration.

  • Never dispose of this compound or its waste down the drain.

By adhering to these guidelines, you contribute to a safer research environment and ensure the integrity of your scientific pursuits. This proactive approach to safety is the hallmark of a responsible and forward-thinking scientific professional.

References

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